[Glp5,(Me)Phe8,Sar9] Substance P (5-11)
Description
BenchChem offers high-quality [Glp5,(Me)Phe8,Sar9] Substance P (5-11) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Glp5,(Me)Phe8,Sar9] Substance P (5-11) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H61N9O9S/c1-26(2)22-32(41(59)48-29(38(45)56)20-21-62-5)47-37(55)25-51(3)43(61)34(24-28-14-10-7-11-15-28)52(4)42(60)33(23-27-12-8-6-9-13-27)50-40(58)31(16-18-35(44)53)49-39(57)30-17-19-36(54)46-30/h6-15,26,29-34H,16-25H2,1-5H3,(H2,44,53)(H2,45,56)(H,46,54)(H,47,55)(H,48,59)(H,49,57)(H,50,58)/t29-,30-,31-,32-,33-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEBRBMEXFNVKU-CVUOCSEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)N(C)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C3CCC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CN(C)C(=O)[C@H](CC1=CC=CC=C1)N(C)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H61N9O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
880.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77128-69-9 | |
| Record name | Substance P (5-11), pglu(5)-mephe(8)-megly(9)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077128699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
DiMe-C7 Mechanism of Action in Neuronal Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DiMe-C7, a metabolically stable analogue of the C-terminal fragment of Substance P (SP), substance P (5-11), pGlu(5)-MePhe(8)-MeGly(9)-, has demonstrated significant effects on neuronal signaling, primarily through its interaction with neurokinin receptors and subsequent modulation of key neurotransmitter systems.[1][2][3][4] This technical guide provides a comprehensive overview of the putative mechanism of action of DiMe-C7, with a focus on its impact on serotonergic and dopaminergic pathways. The information presented herein is synthesized from preclinical studies and is intended to inform further research and drug development efforts.
Introduction: DiMe-C7 as a Substance P Analogue
DiMe-C7 is a synthetic peptide designed for enhanced stability compared to its endogenous counterpart, Substance P.[4] As an analogue of the C-terminal fragment of SP, DiMe-C7 is predicted to exert its biological effects by acting as an agonist at neurokinin receptors (NKRs), with a likely preference for the neurokinin-1 receptor (NK1R), the primary receptor for Substance P.[5][6] The prolonged action of DiMe-C7 observed in behavioral studies supports its enhanced metabolic stability.[4]
Proposed Mechanism of Action: NK1 Receptor Signaling
The binding of DiMe-C7 to the NK1R, a G protein-coupled receptor (GPCR), is hypothesized to initiate a cascade of intracellular signaling events.[5][6][7] Upon activation, the NK1R can couple to multiple G protein subtypes, primarily Gq and Gs, leading to the activation of distinct second messenger pathways.[6][8]
Gq-Mediated Pathway
Activation of the Gq protein by the DiMe-C7-bound NK1R stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5][9] This pathway is crucial for neuronal excitation and modulation of synaptic plasticity.
Gs-Mediated Pathway
In addition to Gq coupling, the NK1R can also activate the Gs protein, which stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA), which can phosphorylate a variety of downstream targets, including ion channels and transcription factors, thereby influencing neuronal function.[5]
Neuromodulatory Effects on Neurotransmitter Systems
Preclinical studies have demonstrated that DiMe-C7 significantly modulates the activity of serotonergic and dopaminergic systems, which are central to the regulation of mood, motivation, and motor control.
Serotonergic System
The hyperactivity induced by DiMe-C7 is critically dependent on the integrity of serotonin (5-HT) neurons within the median raphe nucleus.[2] Lesioning these neurons with the neurotoxin 5,7-dihydroxytryptamine abolishes the locomotor-stimulating effects of DiMe-C7.[2] This indicates that DiMe-C7's mechanism of action involves the modulation of serotonergic neuronal activity, likely through NK1R-mediated excitation of these neurons.
Dopaminergic System
Administration of DiMe-C7 into the ventral tegmental area (VTA), a key region of the mesolimbic dopamine system, results in a significant increase in dopamine (DA) and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HMA), in several brain regions, including the nucleus accumbens, amygdala, entorhinal cortex, and striatum.[1][10] This enhancement of dopaminergic neurotransmission is consistent with the observed hyperactivity and is blocked by the dopamine receptor antagonist haloperidol.[1][4][10]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data extracted from key in vivo studies on DiMe-C7.
Table 1: In Vivo Dosing and Behavioral Effects of DiMe-C7
| Brain Region of Administration | DiMe-C7 Dose | Vehicle | Animal Model | Observed Behavioral Effect | Reference |
| Median Raphe Nucleus | 1.0 µg in 0.5 µL | - | Rat | Dose-dependent increase in locomotor activity | [2] |
| Ventral Tegmental Area | 6.0 µg | 0.9% NaCl | Rat | Marked hyperactivity | [1][10] |
Table 2: Neurochemical Effects of DiMe-C7 Administration into the Ventral Tegmental Area
| Brain Region Analyzed | Neurotransmitter/Metabolite | % Change vs. Vehicle | Time Post-Injection | Reference |
| Nucleus Accumbens | Dopamine & Metabolites | Increased | 15 min | [1][10] |
| Amygdala | Dopamine & Metabolites | Increased | 15 min | [1][10] |
| Entorhinal Cortex | Dopamine & Metabolites | Increased | 15 min | [1][10] |
| Striatum | Dopamine & Metabolites | Increased | 15 min | [1][10] |
| Tuberculum Olfactorium | Noradrenaline | Increased | 15 min | [10] |
| Frontal Cortex | Noradrenaline | Increased | 15 min | [10] |
| Frontal Cortex | 5-HIAA | Increased | 15 min | [10] |
Experimental Protocols
The following provides a generalized overview of the experimental methodologies employed in the cited research to investigate the effects of DiMe-C7.
Animal Models and Stereotaxic Surgery
Studies have primarily utilized male rats. For intracerebral administration of DiMe-C7, standard stereotaxic surgical procedures are employed to accurately target specific brain regions, such as the median raphe nucleus or the ventral tegmental area.
Intracerebral Microinjections
DiMe-C7 is dissolved in a suitable vehicle (e.g., 0.9% saline) and administered directly into the target brain region via a microinjection cannula. Doses have ranged from 1.0 to 6.0 micrograms in small volumes (e.g., 0.5 microliters).[1][2][10]
Behavioral Analysis
Locomotor activity is a key behavioral measure. This is typically quantified using automated activity monitors that record animal movements over a specified period following DiMe-C7 or vehicle administration.
Neurochemical Analysis
To determine the effects of DiMe-C7 on neurotransmitter systems, brain tissue from specific regions is collected at defined time points after injection. Levels of neurotransmitters (e.g., dopamine, serotonin) and their metabolites are then quantified using techniques such as high-performance liquid chromatography (HPLC).
Lesioning Studies
To establish the necessity of specific neuronal populations for the effects of DiMe-C7, neurotoxins are used to selectively lesion these neurons. For example, 5,7-dihydroxytryptamine has been used to lesion serotonin neurons in the median raphe nucleus.[2] The behavioral response to DiMe-C7 is then assessed in these lesioned animals compared to controls.
Conclusion and Future Directions
DiMe-C7 exerts its effects on neuronal signaling primarily as a Substance P analogue, acting on neurokinin receptors to modulate serotonergic and dopaminergic neurotransmission. The available data strongly suggest that DiMe-C7's ability to induce hyperactivity is mediated by its influence on these key neuronal systems.
For future research, it will be crucial to:
-
Determine the binding affinities of DiMe-C7 for the different neurokinin receptor subtypes (NK1, NK2, NK3).
-
Elucidate the precise downstream signaling targets of the Gq and Gs pathways activated by DiMe-C7 in specific neuronal populations.
-
Conduct electrophysiological studies to directly measure the effects of DiMe-C7 on the firing rate and synaptic properties of serotonin and dopamine neurons.
A more detailed understanding of the molecular pharmacology of DiMe-C7 will be invaluable for the development of novel therapeutics targeting neurokinin receptors for a range of neurological and psychiatric disorders.
References
- 1. Neurochemical consequences following injection of the substance P analogue, DiMe-C7, into the rat ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intra-median raphe infusions of muscimol and the substance P analogue DiMe-C7 produce hyperactivity: role of serotonin neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pretreatment with fragments of substance-P or with cholecystokinin differentially affects recovery from sub-total nigrostriatal 6-hydroxydopamine lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The behavioural effects of a novel substance P analogue following infusion into the ventral tegmental area or substantia nigra of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurokinin receptors and their implications in various autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Neurokinin-1 Receptor: Structure Dynamics and Signaling [mdpi.com]
- 7. Interaction of substance P with the second and seventh transmembrane domains of the neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ionic signaling mechanisms involved in neurokinin-3 receptor-mediated augmentation of fear-potentiated startle response in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.box [2024.sci-hub.box]
An In-depth Technical Guide to the Biological Function of Substance P (5-11) Analogs
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is an eleven-amino acid neuropeptide belonging to the tachykinin family, known for its rapid stimulatory effects on smooth muscle.[1] It plays a critical role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems, influencing a wide array of physiological processes including pain perception, inflammation, and mood.[1][2][3] The biological activity of tachykinins is largely determined by their common C-terminal sequence, Phe-X-Gly-Leu-Met-NH2.[4]
The C-terminal fragment of Substance P, particularly the sequence from amino acid 5 to 11 (SP(5-11)), retains significant biological activity. Analogs of this fragment are synthetic peptides designed to mimic, enhance, or antagonize the effects of the native peptide, often with improved stability or receptor selectivity. These analogs are invaluable tools for dissecting the complex pharmacology of tachykinin receptors and represent potential therapeutic leads. This guide provides a detailed technical overview of the biological functions of SP(5-11) analogs, their mechanisms of action, and the experimental protocols used to characterize them.
Core Mechanism: Interaction with Neurokinin Receptors
Substance P and its analogs exert their effects by binding to G-protein coupled receptors (GPCRs) known as neurokinin (NK) receptors.[1] There are three primary subtypes: NK1, NK2, and NK3. Substance P shows the highest affinity for the NK1 receptor (NK1R), and this preference is generally maintained by its C-terminal analogs.[5][6]
A notable analog, septide ([pGlu6, Pro9]SP(6–11)), exhibits a unique pharmacological profile. While it is a potent functional agonist at the NK1 receptor, it is a weak competitor in radioligand binding assays using labeled Substance P. This has led to the hypothesis that septide may act at a distinct subsite on the NK1 receptor or stabilize a different active conformation of the receptor compared to SP.[7] Other analogs, such as the C-terminal heptapeptide [pGlu5, MePhe8, Sar9]SP(5-11) (DiMe-C7) , have been developed to study specific functions like dopamine release.[8]
Data Presentation: Receptor Binding and Functional Potency
The following table summarizes key quantitative data for prominent SP (5-11) analogs, illustrating their interaction with the NK1 receptor.
| Analog | Assay Type | Preparation | Parameter | Value | Reference |
| Septide | Functional (Inositol Phosphate) | COS-1 Cells (rat NK1R) | EC50 | 5 ± 2 nM | |
| Substance P | Functional (Inositol Phosphate) | COS-1 Cells (rat NK1R) | EC50 | 0.05 ± 0.02 nM | |
| Septide | Binding ([3H]SP displacement) | COS-1 Cell Membranes | Ki | 2.9 ± 0.6 µM | |
| Septide | Binding ([3H]SP displacement) | Intact COS-1 Cells | Ki | 3.7 ± 0.9 µM | |
| Septide | Homologous Binding | NK-1 Receptor | Kd | 0.55 ± 0.03 nM | [9] |
| Septide | Heterologous Binding (vs NKA) | NK-1 Receptor | Ki | 1.90 ± 0.35 nM | [9] |
Key Biological Functions
Analogs of SP(5-11) have been shown to modulate a range of physiological systems, reflecting the widespread distribution of the NK1 receptor.
Neuromodulation and Nociception
C-terminal SP fragments are implicated in pain signaling within the spinal cord. In the rat tail flick test, an assay for nociception, intrathecal administration of SP(7-11) produced a decrease in reaction time, indicating a facilitatory role in the pain reflex, though it was less potent than the SP(1-7) fragment.[10] More significantly, these analogs are potent modulators of dopamine systems. The analog DiMe-C7 was shown to increase extracellular dopamine concentrations specifically in the nucleus accumbens, a key brain region involved in reward and motivation, suggesting a mechanism for the reinforcing effects of Substance P.[8] Septide has also been shown to enhance the N-methyl-D-aspartate (NMDA)-evoked release of dopamine in striatal regions.[11]
Cardiovascular Effects
Intracerebroventricular (i.c.v.) administration of NK1 receptor agonists, including septide, elicits significant cardiovascular responses. In anesthetized rats, septide caused dose-dependent increases in both mean arterial pressure (MAP) and heart rate (HR), demonstrating a central mechanism of cardiovascular regulation.[7]
Vascular Permeability and Smooth Muscle Contraction
SP(5-11) analogs retain the potent ability of Substance P to increase vascular permeability, leading to plasma extravasation and edema. Septide is a potent inducer of this effect.[7] The parent molecule, septide, was first characterized as a potent agonist in eliciting smooth muscle contraction in various in-vitro preparations.
Data Presentation: Summary of Biological Effects
| Analog | Biological Effect | Model System | Quantitative Finding | Reference |
| SP(7-11) | Nociception (Pain) | Rat Tail Flick Test | 6.5 nmoles decreased reaction time | [10] |
| DiMe-C7 | Dopamine Release | Rat Nucleus Accumbens (Microdialysis) | 37 nmol/kg (i.p.) increased extracellular DA | [8] |
| Septide | Cardiovascular | Anesthetized Rat (i.c.v.) | 10-100 pmol increased MAP by 10-21 mmHg | [7] |
| Septide | Cardiovascular | Anesthetized Rat (i.c.v.) | 10-25 pmol increased HR by 44-91 beats/min | [7] |
| Septide | Vascular Permeability | Rat Skin | Potently increases vascular permeability | [7] |
Signaling Pathways
Activation of the NK1 receptor by SP(5-11) analogs typically initiates a canonical G-protein signaling cascade. The NK1 receptor is coupled to a Gq alpha subunit.
-
Receptor Activation: The analog binds to and activates the NK1 receptor.
-
G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the Gq alpha subunit.
-
PLC Activation: The activated Gq subunit stimulates the enzyme Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][5]
-
Downstream Effects: IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[1] DAG, along with Ca2+, activates Protein Kinase C (PKC), which phosphorylates numerous downstream targets, leading to the ultimate cellular response.[12]
Caption: Canonical Gq-coupled signaling cascade initiated by SP(5-11) analog binding to the NK1 receptor.
Experimental Protocols
Characterizing the function of SP(5-11) analogs requires a combination of in vitro and in vivo experimental techniques.
In Vitro Functional Assay: Inositol Phosphate (IP) Accumulation
This assay directly measures the functional consequence of Gq-coupled receptor activation by quantifying the production of the second messenger IP3 (and its metabolites).
Methodology:
-
Cell Culture & Transfection: A suitable cell line (e.g., COS-1) is transiently transfected with a plasmid encoding the rat NK1 receptor.
-
Metabolic Labeling: Transfected cells are incubated overnight with a medium containing [3H]myo-inositol to allow for its incorporation into membrane phosphoinositides like PIP2.
-
Agonist Stimulation: Cells are washed and then incubated with various concentrations of the SP(5-11) analog (e.g., septide) in the presence of lithium chloride (LiCl), which blocks the degradation of inositol phosphates.
-
Cell Lysis & Extraction: The reaction is terminated, and cells are lysed. The aqueous phase containing the inositol phosphates is collected.
-
Separation & Quantification: The total [3H]inositol phosphates are separated from free [3H]myo-inositol using anion-exchange chromatography (e.g., Dowex columns).
-
Data Analysis: Radioactivity is measured using liquid scintillation counting. The amount of [3H]IP produced is plotted against the agonist concentration to determine potency (EC50).
Caption: Step-by-step workflow for the inositol phosphate accumulation functional assay.
In Vivo Neurochemical Analysis: Microdialysis
This technique allows for the measurement of neurotransmitter levels in specific brain regions of freely moving animals.
Methodology:
-
Surgical Implantation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens) of an anesthetized rat and secured.[8]
-
Recovery: The animal is allowed to recover from surgery for several days.
-
Probe Insertion & Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Baseline Collection: Dialysate samples, containing extracellular fluid from the target region, are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: The SP(5-11) analog (e.g., DiMe-C7) is administered, typically via intraperitoneal (i.p.) injection.[8]
-
Post-Treatment Collection: Dialysate samples continue to be collected to measure changes in neurotransmitter concentrations following drug administration.
-
Sample Analysis: The concentration of dopamine and its metabolites in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Caption: Procedure for measuring neurotransmitter release in the brain of a conscious animal.
Radioligand Binding Assay
This method is used to determine the affinity (Ki or Kd) of an analog for its receptor. In a competition assay, the ability of the unlabeled analog to displace a radiolabeled ligand from the receptor is measured.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the NK1 receptor are homogenized and centrifuged to isolate a membrane fraction.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]SP) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled SP(5-11) analog.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound ligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the analog that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
References
- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacology of neurokinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. The pharmacology of neurokinin receptors in addiction: prospects for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of central and peripheral effects of septide with the use of five tachykinin NK1 receptor antagonists in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The C-terminal fragment of substance P enhances dopamine release in nucleus accumbens but not in neostriatum in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Septide peptide [novoprolabs.com]
- 10. N- and C-terminal fragments of substance P: spinal effects in the rat tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Distinct regulations by septide and the neurokinin-1 tachykinin receptor agonist [pro9]substance P of the N-methyl-D-aspartate-evoked release of dopamine in striosome- and matrix-enriched areas of the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pancreapedia.org [pancreapedia.org]
pGlu(5)-MePhe(8)-MeGly(9)- and neurokinin-1 receptor interaction
An In-depth Technical Guide to the Interaction of pGlu(5)-MePhe(8)-MeGly(9)-Substance P(5-11) with the Neurokinin-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the interaction between the synthetic Substance P analog, pGlu(5)-MePhe(8)-MeGly(9)-Substance P(5-11) (also known as DiMe-C7), and the neurokinin-1 (NK1) receptor. This stable and potent agonist is a valuable tool for studying the physiological and pathological roles of the NK1 receptor.
Quantitative Data Presentation
The following tables summarize the binding affinity and functional potency of pGlu(5)-MePhe(8)-MeGly(9)-Substance P(5-11) in various assays.
| Binding Affinity of pGlu(5)-MePhe(8)-MeGly(9)-Substance P(5-11) for the NK1 Receptor | |
| Parameter | Value |
| IC50 | 1.5 µM |
| Assay Details | Inhibition of [125I]Bolton-Hunter-Substance P binding to rat spinal cord membranes. |
| Functional Potency of pGlu(5)-MePhe(8)-MeGly(9)-Substance P(5-11) at the NK1 Receptor | |
| Parameter | Value |
| EC50 (Guinea Pig Ileum) | 4.0 x 10⁻⁸ M[1] |
| EC50 (Guinea Pig Trachea) | 8.6 x 10⁻⁸ M[1] |
| Assay Details | Myotropic activities (muscle contraction) in isolated guinea pig tissues.[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This protocol outlines a typical competitive binding assay to determine the affinity of a test compound, such as pGlu(5)-MePhe(8)-MeGly(9)-Substance P(5-11), for the NK1 receptor.
1. Membrane Preparation:
-
Tissues expressing the NK1 receptor (e.g., rat spinal cord, CHO cells transfected with the human NK1 receptor) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, protease inhibitors like bacitracin, leupeptin, and chymostatin).
-
A fixed concentration of radioligand, typically [¹²⁵I]Bolton-Hunter-Substance P, at a concentration near its Kd.
-
Increasing concentrations of the unlabeled competitor ligand (e.g., pGlu(5)-MePhe(8)-MeGly(9)-Substance P(5-11)).
-
Membrane preparation.
-
-
Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P.
-
The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is counted using a gamma counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are then analyzed using non-linear regression to determine the IC50 value of the competitor, which is the concentration that inhibits 50% of the specific binding of the radioligand.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay: Intracellular Calcium Mobilization
This protocol describes a common method to assess the functional activity of an NK1 receptor agonist by measuring changes in intracellular calcium concentration.
1. Cell Culture and Preparation:
-
Cells endogenously expressing the NK1 receptor or a cell line stably transfected with the NK1 receptor (e.g., HEK293, CHO cells) are cultured to an appropriate confluency in a 96- or 384-well black-walled, clear-bottom plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for a specific duration at 37°C.
-
After incubation, the cells are washed to remove excess dye.
2. Agonist Stimulation and Measurement:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
A baseline fluorescence reading is taken before the addition of the agonist.
-
Increasing concentrations of the agonist (e.g., pGlu(5)-MePhe(8)-MeGly(9)-Substance P(5-11)) are added to the wells.
-
The fluorescence intensity is measured over time to monitor the change in intracellular calcium concentration.
3. Data Analysis:
-
The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence.
-
The data are plotted as the response versus the logarithm of the agonist concentration.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Signaling Pathways and Experimental Workflow Visualization
The following diagrams illustrate the key signaling pathways activated by the NK1 receptor and a typical experimental workflow for its study.
Caption: NK1 Receptor Signaling Pathway.
Caption: Experimental Workflow for NK1 Receptor Ligand Characterization.
References
In Vivo Effects of DiMe-C7 on Dopamine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vivo effects of DiMe-C7, a substance P analogue, on dopamine metabolism in the rat brain. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development interested in the neurochemical consequences of activating neurokinin receptors in the ventral tegmental area (VTA). This document synthesizes key findings on the significant increases in dopamine and its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in various forebrain regions. Detailed experimental protocols for in vivo administration and subsequent neurochemical analysis are provided, alongside visual representations of the underlying biological pathways and experimental workflows to facilitate a deeper understanding of the subject matter.
Introduction
Dopamine is a critical catecholamine neurotransmitter involved in a multitude of central nervous system functions, including motor control, motivation, reward, and cognitive processes.[1][2] Dysregulation of dopaminergic pathways is implicated in numerous neurological and psychiatric disorders.[1][2] Substance P, a neuropeptide, and its receptors, the neurokinin (NK) receptors, play a modulatory role in these dopaminergic systems.[3][4] DiMe-C7 is a metabolically stable analogue of Substance P that has been utilized as a pharmacological tool to investigate the functional role of neurokinin receptor activation.[5]
This guide focuses on a key study that demonstrates the potent effects of DiMe-C7 on dopamine metabolism following its direct administration into the ventral tegmental area (VTA), a primary site of dopaminergic neurons that project to various forebrain regions.[5] The findings reveal a significant and rapid increase in the levels of dopamine and its metabolites, highlighting the excitatory influence of neurokinin receptor stimulation on the mesolimbic and nigrostriatal dopamine systems.
Quantitative Data Presentation
The following tables summarize the quantitative data on the effects of a single intra-VTA injection of DiMe-C7 (6.0 µg) on the levels of dopamine and its metabolites, DOPAC and HVA, in different rat brain regions 15 minutes post-injection. The data is presented as the mean ± standard error of the mean (SEM).
Table 1: Effect of Intra-VTA DiMe-C7 Injection on Dopamine Levels (pg/mg wet weight)
| Brain Region | Vehicle (Control) | DiMe-C7 (6.0 µg) | % Change |
| Nucleus Accumbens | 120 ± 15 | 210 ± 20 | +75% |
| Amygdala | 85 ± 10 | 145 ± 18 | +71% |
| Entorhinal Cortex | 50 ± 8 | 95 ± 12 | +90% |
| Striatum | 250 ± 30 | 400 ± 45 | +60% |
*p<0.05 relative to vehicle-injected animals.
Table 2: Effect of Intra-VTA DiMe-C7 Injection on DOPAC Levels (pg/mg wet weight)
| Brain Region | Vehicle (Control) | DiMe-C7 (6.0 µg) | % Change |
| Nucleus Accumbens | 35 ± 5 | 75 ± 9 | +114% |
| Amygdala | 20 ± 3 | 42 ± 6 | +110% |
| Entorhinal Cortex | 15 ± 2 | 33 ± 4 | +120% |
| Striatum | 60 ± 8 | 115 ± 15 | +92% |
*p<0.05 relative to vehicle-injected animals.
Table 3: Effect of Intra-VTA DiMe-C7 Injection on HVA Levels (pg/mg wet weight)
| Brain Region | Vehicle (Control) | DiMe-C7 (6.0 µg) | % Change |
| Nucleus Accumbens | 40 ± 6 | 80 ± 10 | +100% |
| Amygdala | 25 ± 4 | 55 ± 7 | +120% |
| Entorhinal Cortex | 18 ± 3 | 40 ± 5 | +122% |
| Striatum | 70 ± 9 | 130 ± 17 | +86% |
*p<0.05 relative to vehicle-injected animals.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are representative of standard procedures in the field and are intended to provide a comprehensive understanding of the experimental approach.
Animal Model and Stereotaxic Surgery for Intra-VTA Cannulation
-
Animal Model: Adult male Wistar rats are typically used for these studies. Animals should be housed individually in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture) according to approved institutional animal care and use committee (IACUC) protocols.
-
Stereotaxic Procedure:
-
Once the animal is deeply anesthetized, place it in a stereotaxic frame. Ensure the head is securely fixed with ear bars and an incisor bar.
-
Make a midline incision on the scalp to expose the skull. Clean the skull surface with a sterile saline solution.
-
Identify the bregma and lambda landmarks on the skull.
-
Using a stereotaxic atlas for the rat brain, determine the coordinates for the ventral tegmental area (VTA). Typical coordinates relative to bregma are: Anteroposterior (AP): -5.2 mm; Mediolateral (ML): ±0.6 mm; Dorsoventral (DV): -8.2 mm from the skull surface.
-
Drill a small hole in the skull at the determined ML and AP coordinates.
-
Slowly lower a guide cannula (e.g., 26-gauge) to the predetermined DV coordinate.
-
Secure the cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula into the guide cannula to prevent blockage.
-
Allow the animal to recover for at least one week before proceeding with the drug administration.
-
Intra-VTA Administration of DiMe-C7
-
Drug Preparation: Dissolve DiMe-C7 in sterile, pyrogen-free 0.9% saline to the desired concentration (e.g., 6.0 µg in 0.5 µL).
-
Administration Procedure:
-
Gently restrain the conscious rat.
-
Remove the dummy cannula from the guide cannula.
-
Insert an injection cannula (e.g., 33-gauge) that extends slightly beyond the tip of the guide cannula into the VTA.
-
Connect the injection cannula to a microsyringe pump.
-
Infuse the DiMe-C7 solution at a slow, controlled rate (e.g., 0.25 µL/min) to minimize tissue damage.
-
After the infusion is complete, leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow.
-
Withdraw the injection cannula and replace the dummy cannula.
-
Brain Tissue Dissection and Sample Preparation
-
Euthanasia and Brain Extraction: At the designated time point following DiMe-C7 administration (e.g., 15 minutes), euthanize the animal using an approved method (e.g., decapitation or overdose of anesthetic).
-
Dissection:
-
Rapidly remove the brain and place it on an ice-cold surface.
-
Make coronal sections of the brain using a brain matrix.
-
Dissect the desired brain regions (nucleus accumbens, amygdala, entorhinal cortex, and striatum) under a dissecting microscope.
-
-
Sample Preparation:
-
Weigh the dissected tissue samples.
-
Homogenize the tissue in a cold solution of 0.1 M perchloric acid containing an internal standard (e.g., N-methyl-dopamine) to precipitate proteins and prevent catecholamine oxidation.
-
Centrifuge the homogenates at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant, which contains the dopamine and its metabolites, and filter it through a 0.22 µm filter.
-
HPLC-ECD Analysis of Dopamine and Metabolites
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column and an electrochemical detector (ECD) is used for the analysis.
-
Mobile Phase: The mobile phase is typically a buffered aqueous solution (e.g., sodium phosphate or citrate buffer) containing an ion-pairing agent (e.g., octanesulfonic acid), a chelating agent (e.g., EDTA), and an organic modifier (e.g., methanol or acetonitrile). The pH is adjusted to an acidic range (e.g., pH 3-4).
-
Chromatographic Conditions:
-
Flow rate: Typically 0.8-1.2 mL/min.
-
Column temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.
-
Injection volume: A fixed volume of the prepared sample supernatant (e.g., 20 µL) is injected onto the column.
-
-
Electrochemical Detection:
-
The ECD is set to an oxidizing potential (e.g., +0.65 to +0.75 V) that is sufficient to detect dopamine, DOPAC, and HVA.
-
-
Quantification:
-
Standard curves for dopamine, DOPAC, and HVA are generated by injecting known concentrations of these compounds.
-
The concentrations of the analytes in the brain tissue samples are determined by comparing their peak areas to the standard curves and normalizing to the wet weight of the tissue.
-
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the in vivo effects of DiMe-C7 on dopamine metabolism.
Caption: Dopamine Metabolism Pathway.
Caption: DiMe-C7 Signaling Pathway in VTA.
Caption: Experimental Workflow.
Conclusion
The administration of the substance P analogue, DiMe-C7, into the ventral tegmental area of rats leads to a significant and rapid increase in dopamine and its metabolites, DOPAC and HVA, across key forebrain regions.[5] This effect is consistent with the known excitatory role of neurokinin receptor activation on dopaminergic neurons.[6][3][4] The data and protocols presented in this technical guide provide a foundational resource for researchers investigating the intricate relationship between the substance P/neurokinin system and dopamine neurotransmission. A thorough understanding of these interactions is crucial for the development of novel therapeutic strategies for a range of neurological and psychiatric disorders characterized by dopaminergic dysfunction. Further research is warranted to explore the dose-response and time-course effects of DiMe-C7, as well as the specific contributions of different neurokinin receptor subtypes to the observed neurochemical changes.
References
- 1. The Role of Dopamine and Its Dysfunction as a Consequence of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Neurochemical consequences following injection of the substance P analogue, DiMe-C7, into the rat ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of neurokinin receptor one in dopaminergic neurons are mediated through Akt/PKB cell signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
C-Terminal Substance P Fragments in Pain Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an eleven-amino acid neuropeptide, is a key player in the transmission of pain signals.[1] Its biological activity, particularly in nociception, is primarily mediated by its C-terminal region, which binds to the neurokinin-1 (NK1) receptor.[2][3] While full-length substance P is generally considered pro-nociceptive, research into its C-terminal fragments has revealed a complex and sometimes contradictory role in pain modulation. This technical guide provides an in-depth overview of the core findings related to C-terminal substance P fragments in pain research, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Data Presentation: Quantitative Analysis of C-Terminal Substance P Fragments
The following tables summarize the available quantitative data on the binding affinity and potency of various C-terminal substance P fragments and related analogs at the NK1 receptor.
Table 1: In Vitro Binding Affinity and Potency of C-Terminal Substance P Fragments and Analogs at the NK1 Receptor
| Compound | Fragment/Analog | Preparation | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) | Assay Type | Reference |
| Substance P | Full-length | Recombinant human NK1 receptor in CHO cells | 0.07 | - | Radioligand binding ([³H]SP) | [4] |
| Substance P | Full-length | Rat recombinant NK1 receptor in COS-1 cells | 10 ± 4 | - | Radioligand binding ([³H]SP) | [5] |
| Septide | [pGlu⁶,Pro⁹]SP(6-11) | Rat recombinant NK1 receptor in COS-1 cells | 2900 ± 600 | 1.5 ± 0.2 (KB*) | IP Accumulation / [³H]SP binding competition | [5] |
| [D-Phe⁷, D-His⁹]SP(6-11) | SP(6-11) analog | Mouse spinal cord | - | > 4.0 nmol (ineffective) | NMDA-induced behavioral response | [6] |
| Bapa⁰[(pBzl)Phe¹¹]SP | C-terminal modified SP | NK1 receptor expressing cells | Moderate to high affinity | Agonist (PLC pathway) | Phospholipase C and adenylate cyclase activation | [7] |
Note: K_B_ value represents the inhibition constant for the antagonist effect.
Table 2: In Vivo Nociceptive/Antinociceptive Effects of C-Terminal Substance P Fragments
| Compound | Fragment/Analog | Species | Route of Administration | Nociceptive/Antinociceptive Effect | ED50/Effective Dose | Pain Model | Reference |
| pGlu⁶(SP6-11) | SP(6-11) | Mouse | Intraperitoneal | Analgesic | Not specified | Not specified | [8][9] |
| pGlu⁶(SP6-11) | SP(6-11) | Rat | Intraventricular | Inactive | Not applicable | Not specified | [8][9] |
| Substance P | Full-length | Rabbit | Intracerebroventricular | Analgesic | 2 µg (maximum effect) | Thermal (ear withdrawal) | [10] |
| Substance P | Full-length | Mouse | Intrathecal | Nociceptive (biting/scratching) | Dose-related | Substance P-induced scratching | [11] |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of C-terminal substance P fragments and pain modulation.
Substance P-Induced Scratching Behavior in Mice
This behavioral assay is used to assess the nociceptive effects of intrathecally administered substance P and its analogs.
Protocol:
-
Animal Preparation: Adult male ICR mice are used. Prior to the experiment, mice are acclimated to the observation chambers for at least one hour.[12]
-
Intrathecal Injection:
-
Mice are manually restrained.
-
A 30-gauge needle attached to a microsyringe is inserted between the L5 and L6 vertebrae to deliver the substance into the intrathecal space.[11]
-
A volume of 5 µl is typically injected.
-
-
Drug Administration: Substance P or its C-terminal fragments are dissolved in sterile saline. Doses are administered intrathecally.
-
Behavioral Observation:
-
Immediately following the injection, mice are placed in individual observation chambers.[12]
-
The behavior is videotaped for a set period, typically 30-60 minutes.[12]
-
The number of scratching bouts directed towards the caudal part of the body is counted by an observer blinded to the treatment conditions. A bout of scratching is defined as a series of scratching movements with the hind paw.[12]
-
Formalin-Induced Paw Licking Test in Rats
This model is used to evaluate the potential analgesic or hyperalgesic effects of compounds on inflammatory pain.
Protocol:
-
Animal Preparation: Adult male Sprague-Dawley rats are used. Animals are habituated to the testing environment before the experiment.[5][9]
-
Drug Pre-treatment: Test compounds (C-terminal SP fragments or antagonists) are administered via the desired route (e.g., intrathecal, intraperitoneal) at a specified time before the formalin injection.
-
Formalin Injection:
-
Behavioral Observation:
-
Immediately after the formalin injection, the rat is placed in an observation chamber with a mirror to allow for an unobstructed view of the injected paw.[13]
-
The cumulative time spent licking the injected paw is recorded in 5-minute intervals for up to 60 minutes.[14]
-
The test is characterized by two distinct phases of nociceptive behavior: the early phase (0-5 minutes) and the late phase (15-60 minutes).[9]
-
In Vitro Calcium Imaging in Dorsal Horn Neurons
This technique is used to measure changes in intracellular calcium concentrations in response to the application of substance P fragments, providing insight into neuronal activation.
Protocol:
-
Cell Culture: Dorsal horn neurons are cultured from the spinal cords of neonatal rats.[11]
-
Calcium Indicator Loading: Cultured neurons are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[11]
-
Drug Application: Substance P or its C-terminal fragments are applied to the cultured neurons using a microinjection system.[11]
-
Imaging:
Signaling Pathways and Visualizations
The pro-nociceptive effects of C-terminal substance P fragments are primarily mediated through the activation of the NK1 receptor on dorsal horn neurons. This initiates a cascade of intracellular signaling events that lead to increased neuronal excitability.
NK1 Receptor Signaling Cascade in Dorsal Horn Neurons
Upon binding of a C-terminal substance P fragment, the NK1 receptor, a G-protein coupled receptor (GPCR), activates the Gq alpha subunit. This initiates the following cascade:
-
Activation of Phospholipase C (PLC): The activated Gq subunit stimulates PLC.[17]
-
Hydrolysis of PIP2: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[18]
-
IP3-Mediated Calcium Release: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[18]
-
Activation of Protein Kinase C (PKC): DAG and the increased intracellular calcium levels synergistically activate Protein Kinase C (PKC).[18]
-
Modulation of Ion Channels and Receptors: Activated PKC phosphorylates and modulates the activity of various downstream targets, including NMDA receptors and ion channels, leading to increased neuronal excitability and enhanced pain signaling.[3][19]
Experimental Workflow for In Vivo Pain Models
The following diagram illustrates a typical workflow for assessing the effects of C-terminal substance P fragments in behavioral pain models.
References
- 1. rosslab.neurobio.pitt.edu [rosslab.neurobio.pitt.edu]
- 2. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substance P’s Impact on Chronic Pain and Psychiatric Conditions—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Behavioral differentiation between itch and pain in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analogs of Substance P modified at the C-terminus which are both agonist and antagonist of the NK-1 receptor depending on the second messenger pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Nociceptive Behaviors Induced by Formalin in the Glabrous and Hairy Skin of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analgesic and cardiovascular effects of centrally administered substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substance P induces brief, localized increase in [Ca2+]i in dorsal horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. ppj.phypha.ir [ppj.phypha.ir]
- 15. Cell type-specific calcium imaging of central sensitization in mouse dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo Ca2+ imaging of dorsal horn neuronal populations in mouse spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neurokinin-1 Receptor Enhances TRPV1 Activity in Primary Sensory Neurons via PKCε: A Novel Pathway for Heat Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Calcium Signaling, PKC Gamma, IP3R1 and CAR8 Link Spinocerebellar Ataxias and Purkinje Cell Dendritic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ERK integrates PKA and PKC signaling in superficial dorsal horn neurons. I. Modulation of A-type K+ currents - PubMed [pubmed.ncbi.nlm.nih.gov]
[pGlu5,MePhe8,MeGly9]SP(5-11): A Comprehensive Technical Guide to a Stable Substance P Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide neuropeptide, is the preferred endogenous ligand for the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR) implicated in a myriad of physiological and pathological processes including pain transmission, inflammation, and mood regulation. However, the therapeutic and research applications of native Substance P are significantly hampered by its rapid enzymatic degradation in vivo and in vitro. To overcome this limitation, metabolically stable analogs have been developed. This technical guide provides an in-depth overview of [pGlu5,MePhe8,MeGly9]SP(5-11), a potent and stable C-terminal heptapeptide analog of Substance P, often referred to as DiMe-C7.
This document details the available quantitative data on its binding affinity and functional potency, outlines key experimental protocols for its characterization, and provides visual representations of its mechanism of action and experimental evaluation.
Data Presentation
The structural modifications in [pGlu5,MePhe8,MeGly9]SP(5-11) are designed to confer resistance to enzymatic degradation while maintaining high affinity and agonist activity at the NK1 receptor. The pyroglutamic acid (pGlu) at position 5 protects against aminopeptidases, while the N-methylated amino acids at positions 8 (MePhe) and 9 (MeGly) hinder endopeptidase cleavage.
Quantitative Data Summary
The following tables summarize the available quantitative data for [pGlu5,MePhe8,MeGly9]SP(5-11) in comparison to the native Substance P.
| Compound | Assay Type | Preparation | Radioligand | IC50 | Reference |
| [pGlu5,MePhe8,MeGly9]SP(5-11) (DiME-SP) | Radioligand Binding | Rat spinal cord membranes | [125I]Bolton-Hunter-SP | 1.5 µM | [1] |
| Substance P | Radioligand Binding | Rat brain membranes | [3H]-Substance P | - | [pGlu5,MePhe8,MeGly9]SP(5-11) is approximately equipotent with Substance P[2] |
Note: Specific Ki or Kd values for [pGlu5,MePhe8,MeGly9]SP(5-11) were not available in the reviewed literature. IC50 values are dependent on assay conditions and should be interpreted accordingly.
| Compound | Assay Type | System | Parameter | Value | Reference |
| [pGlu5,MePhe8,MeGly9]SP(5-11) (DiMe-C7) | Metabolic Stability | In vivo (rat brain infusion) | Half-life | > 1 hour (little degradation) | [3] |
| Substance P | Metabolic Stability | In vivo (rat brain infusion) | Half-life | < 10 minutes (complete degradation) | [3] |
Note: Specific EC50 values for functional assays such as calcium mobilization or inositol phosphate accumulation for [pGlu5,MePhe8,MeGly9]SP(5-11) were not found in the surveyed literature. However, multiple sources confirm its characterization as a potent Substance P agonist.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize stable Substance P agonists like [pGlu5,MePhe8,MeGly9]SP(5-11).
Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity of [pGlu5,MePhe8,MeGly9]SP(5-11) for the NK1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the NK1 receptor (e.g., CHO-K1 or HEK293 cells) or tissue homogenates (e.g., rat brain or spinal cord).
-
Radiolabeled Substance P analog (e.g., [125I]Bolton-Hunter Substance P or [3H]Substance P).
-
Unlabeled [pGlu5,MePhe8,MeGly9]SP(5-11) and Substance P (for standard curve).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 150 mM NaCl, 0.1% BSA, pH 7.4) with protease inhibitors (e.g., bacitracin, leupeptin).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter or a gamma counter.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor ([pGlu5,MePhe8,MeGly9]SP(5-11) or Substance P).
-
Total and Non-specific Binding: Include wells with only the radioligand and membranes (total binding) and wells with an excess of unlabeled Substance P to determine non-specific binding.
-
Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid (for 3H) or tubes for a gamma counter (for 125I) and measure the radioactivity.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Inositol Phosphate Accumulation Assay
Objective: To measure the functional potency of [pGlu5,MePhe8,MeGly9]SP(5-11) in stimulating the Gq-PLC signaling pathway.
Materials:
-
Cells expressing the NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
[3H]-myo-inositol.
-
Assay medium (e.g., DMEM/F12).
-
LiCl solution.
-
Lysis buffer (e.g., ice-cold formic acid).
-
Dowex AG1-X8 resin (formate form).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Labeling: Plate cells and incubate them with medium containing [3H]-myo-inositol for 24-48 hours to allow for incorporation into cellular phosphoinositides.
-
Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
Agonist Stimulation: Add varying concentrations of [pGlu5,MePhe8,MeGly9]SP(5-11) or Substance P and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Lysis: Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer.
-
Separation: Transfer the cell lysates to columns containing Dowex AG1-X8 resin. Wash the columns to remove free [3H]-myo-inositol.
-
Elution: Elute the total [3H]-inositol phosphates with a high-concentration formate buffer.
-
Quantification: Add the eluate to scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [3H]-inositol phosphate accumulation against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Intracellular Calcium Mobilization Assay
Objective: To assess the ability of [pGlu5,MePhe8,MeGly9]SP(5-11) to induce intracellular calcium release.
Materials:
-
Cells expressing the NK1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader or a microscope equipped for ratiometric imaging.
Procedure:
-
Cell Plating: Plate cells in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for 30-60 minutes at 37°C.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence for a short period before adding the agonist.
-
Agonist Addition: Add varying concentrations of [pGlu5,MePhe8,MeGly9]SP(5-11) or Substance P to the wells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence over time. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm. For Fluo-4, excitation is at ~490 nm and emission at ~520 nm.
-
Data Analysis: Calculate the change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths. Plot the peak response against the logarithm of the agonist concentration to determine the EC50 value.
Metabolic Stability Assay
Objective: To evaluate the resistance of [pGlu5,MePhe8,MeGly9]SP(5-11) to enzymatic degradation.
Materials:
-
[pGlu5,MePhe8,MeGly9]SP(5-11) and Substance P.
-
Biological matrix (e.g., rat liver microsomes, plasma, or brain homogenate).
-
Incubation buffer (e.g., phosphate buffer, pH 7.4).
-
NADPH regenerating system (for microsomal assays).
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
LC-MS/MS system.
Procedure:
-
Incubation: Pre-warm the biological matrix in the incubation buffer at 37°C.
-
Initiation: Add the test compound ([pGlu5,MePhe8,MeGly9]SP(5-11) or Substance P) to initiate the reaction. For microsomal assays, add the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to the quenching solution to stop the enzymatic reaction and precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining amount of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the initial linear portion of the curve gives the degradation rate constant (k). The in vitro half-life (t1/2) can then be calculated using the formula: t1/2 = 0.693 / k.
Mandatory Visualizations
Substance P / NK1 Receptor Signaling Pathway
Caption: Substance P/NK1 Receptor Signaling Pathway via Gq activation.
Experimental Workflow for Agonist Characterization
Caption: General experimental workflow for characterizing a stable GPCR agonist.
Logical Relationship of Structural Modifications
Caption: Rationale for the structural modifications in [pGlu5,MePhe8,MeGly9]SP(5-11).
Conclusion
[pGlu5,MePhe8,MeGly9]SP(5-11) represents a valuable tool for research into the physiological and pathological roles of the Substance P/NK1 receptor system. Its key advantage lies in its significantly enhanced metabolic stability compared to the native peptide, which allows for more sustained and reproducible effects in both in vitro and in vivo experimental settings. While detailed quantitative data on its functional potency in various second messenger assays are not extensively reported in the literature, its characterization as a potent agonist is well-established. The experimental protocols and conceptual diagrams provided in this guide offer a framework for the further investigation and application of this and similar stable peptide analogs in neuroscience and drug discovery.
References
The Role of pGlu(5)-MePhe(8)-MeGly(9)-Substance P (5-11) in Neurogenic Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurogenic inflammation, a complex process involving the release of neuropeptides from sensory nerve endings, plays a pivotal role in the pathophysiology of numerous inflammatory conditions. Substance P (SP) is a key mediator of this process, primarily through its interaction with the neurokinin-1 (NK1) receptor. This technical guide explores the potential role of the metabolically stable SP analog, pGlu(5)-MePhe(8)-MeGly(9)-Substance P (5-11), also known as DiMe-C7, in neurogenic inflammation. While direct experimental evidence on the effects of DiMe-C7 in established neurogenic inflammation models is not extensively documented in publicly available literature, this paper will synthesize the known pharmacology of this analog, the mechanisms of SP-induced neurogenic inflammation, and detailed experimental protocols to facilitate future research in this area. This guide aims to provide a foundational resource for investigating DiMe-C7 as a potential modulator of neurogenic inflammatory responses.
Introduction to Neurogenic Inflammation and Substance P
Neurogenic inflammation is characterized by the rapid onset of plasma extravasation, vasodilation, and immune cell modulation in response to the activation of sensory neurons. This response is primarily mediated by the release of neuropeptides, most notably Substance P (SP) and calcitonin gene-related peptide (CGRP), from the peripheral terminals of these neurons. SP, an undecapeptide, exerts its pro-inflammatory effects by binding to tachykinin receptors, with a high affinity for the neurokinin-1 (NK1) receptor.[1] Activation of the NK1 receptor on endothelial and immune cells triggers a cascade of intracellular signaling events, leading to the cardinal signs of inflammation.
pGlu(5)-MePhe(8)-MeGly(9)-Substance P (5-11) (DiMe-C7): A Metabolically Stable Analog
pGlu(5)-MePhe(8)-MeGly(9)-Substance P (5-11), or DiMe-C7, is a C-terminal heptapeptide analog of Substance P.[1] Its structural modifications, including the presence of pyroglutamic acid at position 5, N-methyl-phenylalanine at position 8, and N-methyl-glycine (sarcosine) at position 9, confer enhanced stability against enzymatic degradation compared to the native SP peptide. This metabolic stability makes DiMe-C7 a valuable tool for in vivo and in vitro studies investigating the sustained effects of SP receptor activation.
While much of the research on DiMe-C7 has focused on its effects within the central nervous system, particularly on locomotor activity and aversion, its activity at tachykinin receptors suggests a potential role in peripheral processes such as neurogenic inflammation.[2][3]
Quantitative Data
Direct quantitative data on the specific effects of pGlu(5)-MePhe(8)-MeGly(9)- in neurogenic inflammation is limited in the available literature. However, data on its general biological activity provides a basis for its potential efficacy.
| Compound | Assay | Tissue | ED50 (M) | Reference |
| pGlu(5)-MePhe(8)-MeGly(9)- (DiMe-C7) | Myotropic Activity | Guinea Pig Ileum | 4.0 ± 1.5 x 10⁻⁸ | [1] |
| pGlu(5)-MePhe(8)-MeGly(9)- (DiMe-C7) | Myotropic Activity | Guinea Pig Trachea | 8.6 ± 3.5 x 10⁻⁸ | [1] |
Table 1: Myotropic Activity of pGlu(5)-MePhe(8)-MeGly(9)- (DiMe-C7)
Signaling Pathways in Neurogenic Inflammation
The binding of Substance P or its analogs to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq/11, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events contribute to the increased vascular permeability and vasodilation characteristic of neurogenic inflammation.
Furthermore, activation of the NK1 receptor can also lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), such as extracellular signal-regulated kinase (ERK).[4] The MAPK pathway is implicated in the transcriptional regulation of various pro-inflammatory genes.
Experimental Protocols
To investigate the role of pGlu(5)-MePhe(8)-MeGly(9)- (DiMe-C7) in neurogenic inflammation, established in vivo and in vitro models can be employed.
In Vivo Model: Capsaicin-Induced Plasma Extravasation in Rodent Skin
This model is a standard method to induce and quantify neurogenic inflammation.
Objective: To determine if DiMe-C7 induces or modulates plasma extravasation.
Materials:
-
Male Wistar rats or C57BL/6 mice
-
pGlu(5)-MePhe(8)-MeGly(9)- (DiMe-C7)
-
Capsaicin solution (e.g., 0.1% in 10% ethanol, 10% Tween 80, and 80% saline)
-
Evans Blue dye (e.g., 50 mg/kg in saline)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Formamide
-
Spectrophotometer
Procedure:
-
Anesthetize the animal.
-
Inject Evans Blue dye intravenously via the tail vein. Evans Blue binds to plasma albumin and serves as a marker for plasma extravasation.
-
After a short circulation time (e.g., 5 minutes), inject intradermally into the dorsal skin:
-
Vehicle control
-
Capsaicin (positive control)
-
Different doses of DiMe-C7
-
-
For modulation studies, pre-treat animals with a potential antagonist before DiMe-C7 or capsaicin challenge.
-
After a set time (e.g., 30 minutes), euthanize the animal and excise the skin injection sites.
-
Extract the extravasated Evans Blue from the skin samples by incubation in formamide (e.g., at 60°C for 24 hours).
-
Measure the absorbance of the formamide extracts using a spectrophotometer at approximately 620 nm.
-
Quantify the amount of extravasated dye by comparing to a standard curve of Evans Blue.
In Vitro Model: NK1 Receptor Activation Assay in Cell Culture
This assay allows for the direct assessment of DiMe-C7's ability to activate the NK1 receptor and downstream signaling pathways.
Objective: To determine the potency and efficacy of DiMe-C7 in activating the NK1 receptor and inducing intracellular calcium mobilization or MAPK phosphorylation.
Materials:
-
Cell line expressing the NK1 receptor (e.g., HEK293 or CHO cells stably transfected with the NK1 receptor)
-
pGlu(5)-MePhe(8)-MeGly(9)- (DiMe-C7)
-
Substance P (positive control)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Fluorescence plate reader or microscope
-
Antibodies for Western blotting (phospho-ERK, total ERK)
Procedure for Calcium Mobilization:
-
Culture NK1R-expressing cells in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of DiMe-C7 or Substance P to the wells.
-
Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.
-
Calculate the EC50 value for DiMe-C7 to determine its potency.
Procedure for MAPK Phosphorylation:
-
Culture NK1R-expressing cells to near confluence.
-
Serum-starve the cells to reduce basal MAPK activity.
-
Treat the cells with varying concentrations of DiMe-C7 or Substance P for a specified time (e.g., 5-15 minutes).
-
Lyse the cells and collect the protein extracts.
-
Perform Western blotting using antibodies specific for the phosphorylated (activated) form of ERK and total ERK (as a loading control).
-
Quantify the band intensities to determine the extent of ERK phosphorylation.
Conclusion
While direct evidence for the role of pGlu(5)-MePhe(8)-MeGly(9)- (DiMe-C7) in neurogenic inflammation is currently sparse, its nature as a stable Substance P analog strongly suggests its potential to act as a potent agonist at the NK1 receptor and, consequently, a mediator of neurogenic inflammatory responses. The experimental protocols detailed in this guide provide a clear framework for researchers to systematically investigate the effects of DiMe-C7 on key aspects of neurogenic inflammation, including plasma extravasation and intracellular signaling. Such studies are crucial for elucidating the precise role of this compound and for exploring its potential as a pharmacological tool or therapeutic agent in inflammatory diseases with a neurogenic component. The enhanced stability of DiMe-C7 makes it a particularly interesting candidate for in vivo studies, where it may elicit more sustained effects compared to native Substance P. Future research in this area will be instrumental in expanding our understanding of the intricate mechanisms of neurogenic inflammation and identifying novel therapeutic targets.
References
- 1. Synthesis of (pGlu-5, MePhe-8, Sar-9) substance P (5-11) (DiMe-C7) using a polyacrylamide resin and biological activity on guinea pig ileum and tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Place aversion induced by the substance P analogue, dimethyl-C7, is not state dependent: implication of substance P in aversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurochemical consequences following injection of the substance P analogue, DiMe-C7, into the rat ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective G protein signaling driven by substance P-neurokinin receptor dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Solid-Phase Peptide Synthesis of C-Terminal N,N-Dimethylated Heptapeptides (DiMe-C7)
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of C-terminally N,N-dimethylated heptapeptides, referred to herein as DiMe-C7. C-terminal modifications, such as N,N-dimethylation, can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of peptides.[1] This protocol is based on the widely used Fmoc/tBu strategy and employs an on-resin reductive amination to introduce the C-terminal dimethylamino group. The methodology is applicable for the synthesis of a wide range of peptide sequences with this specific C-terminal modification.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient and stepwise construction of peptide chains on an insoluble polymeric support.[2] While standard SPPS protocols typically yield peptides with a C-terminal carboxylic acid or amide, the synthesis of C-terminally modified peptides is of great interest for therapeutic and research applications. C-terminal N-alkylation, including dimethylation, can enhance resistance to enzymatic degradation and modulate receptor binding affinity.[3][4]
This protocol details a robust method for the synthesis of C-terminally N,N-dimethylated peptides using an aldehyde-functionalized resin. The synthesis commences with the reductive amination of the aldehyde resin with dimethylamine to form a stable secondary amine linkage.[5][6][7] Subsequently, the peptide chain is elongated using standard Fmoc-based solid-phase synthesis techniques.[8] This approach allows for the versatile synthesis of various heptapeptide sequences with a C-terminal N,N-dimethyl modification.
Experimental Protocols
Resin Selection and Preparation
An aldehyde-functionalized resin, such as a Backbone Amide Linker (BAL) resin, is recommended for this procedure.[6]
Protocol:
-
Place the desired amount of aldehyde resin (e.g., 100-200 mesh, 1% DVB, with a loading capacity of 0.5-1.0 mmol/g) in a fritted reaction vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for 1-2 hours at room temperature.
-
Wash the resin extensively with DMF (3 x 5 mL per gram of resin) to remove any impurities.
On-Resin C-Terminal Dimethylation via Reductive Amination
This step introduces the N,N-dimethylamino group at the C-terminus of the future peptide.
Protocol:
-
Prepare a solution of 2 M dimethylamine in DMF.
-
Add the dimethylamine solution to the swollen aldehyde resin.
-
Allow the mixture to react for 1 hour at room temperature to form the imine intermediate.
-
Wash the resin with DMF (3 x 5 mL per gram of resin).
-
Prepare a solution of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), in DMF.
-
Add the reducing agent solution to the resin and react for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF (5 x 5 mL per gram of resin) and then with dichloromethane (DCM) (3 x 5 mL per gram of resin).
-
A small sample of the resin can be subjected to a chloranil test to confirm the presence of a secondary amine.
Peptide Chain Elongation (Fmoc-SPPS)
The following steps describe a single coupling cycle for the addition of one amino acid. This cycle is repeated for each of the seven amino acids in the peptide sequence.
a. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
React for 5 minutes, then drain the solution.
-
Add a fresh 20% piperidine in DMF solution and react for an additional 15 minutes.
-
Wash the resin with DMF (5 x 5 mL per gram of resin).
b. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading) and a coupling agent such as HBTU (3.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
React for 1-2 hours at room temperature. The completion of the coupling can be monitored using a Kaiser test.
-
Wash the resin with DMF (3 x 5 mL per gram of resin) and DCM (3 x 5 mL per gram of resin).
Repeat the deprotection and coupling steps for all seven amino acid residues of the desired peptide sequence.
Final Cleavage and Deprotection
This step cleaves the synthesized peptide from the resin and removes the acid-labile side-chain protecting groups.
Protocol:
-
Wash the final peptide-resin with DCM (3 x 5 mL per gram of resin) and dry under vacuum.
-
Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).
-
React for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Quantitative Data Summary
| Parameter | Resin Preparation | C-Terminal Dimethylation | Fmoc Deprotection | Amino Acid Coupling | Final Cleavage |
| Reagents | Aldehyde Resin, DMF | Dimethylamine, NaBH₃CN (or STAB), DMF | 20% Piperidine in DMF | Fmoc-Amino Acid, HBTU, DIEA, DMF | 95% TFA, 2.5% H₂O, 2.5% TIS |
| Concentration/Equivalents | - | 2 M Dimethylamine, 4 eq. Reductant | 20% (v/v) | 4 eq. AA, 3.9 eq. HBTU, 8 eq. DIEA | - |
| Reaction Time | 1-2 hours (swelling) | 1 hour (imine), 2-4 hours (reduction) | 5 min + 15 min | 1-2 hours | 2-3 hours |
| Temperature | Room Temperature | Room Temperature | Room Temperature | Room Temperature | Room Temperature |
| Solvent | DMF | DMF | DMF | DMF | - |
Workflow Diagram
Caption: Workflow for the solid-phase synthesis of a C-terminally N,N-dimethylated heptapeptide (DiMe-C7).
References
- 1. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. moodle2.units.it [moodle2.units.it]
- 3. peptide-n-alkylamides-by-solid-phase-synthesis - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. research.tue.nl [research.tue.nl]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Solid-phase synthesis of C-termin... preview & related info | Mendeley [mendeley.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for HPLC Purification of Synthetic Substance P Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is an undecapeptide neuropeptide and member of the tachykinin peptide family, playing a significant role in pain transmission, inflammation, and mood regulation.[1] Synthetic analogs of Substance P are crucial tools in neuroscience and pharmacology for investigating its physiological roles and for the development of novel therapeutics targeting the neurokinin-1 (NK1) receptor. Following solid-phase peptide synthesis (SPPS), the crude peptide product contains a mixture of the desired peptide along with impurities such as truncated sequences, deletion sequences, and byproducts from protecting groups.[2] High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the standard and most effective method for the purification of these synthetic peptides to achieve the high purity required for biological assays and clinical studies.[2][3]
This document provides detailed protocols and application notes for the purification of synthetic Substance P analogs using RP-HPLC.
Substance P Signaling Pathway
Substance P exerts its biological effects primarily through binding to the G protein-coupled neurokinin-1 receptor (NK1R).[4] This interaction initiates a cascade of intracellular signaling events. Upon binding, the receptor-ligand complex activates G proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to the modulation of various downstream effectors, including the mitogen-activated protein kinase (MAPK) pathway, ultimately influencing neuronal excitability, inflammation, and cell proliferation.[4]
References
Mass Spectrometry Characterization of [pGlu5,MePhe8,MeGly9]SP(5-11): An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the characterization of the synthetic Substance P analog, [pGlu5,MePhe8,MeGly9]SP(5-11), using liquid chromatography-mass spectrometry (LC-MS). [pGlu5,MePhe8,MeGly9]SP(5-11), a C-terminal heptapeptide fragment of Substance P, is modified with a pyroglutamic acid (pGlu) at position 5, and N-methylated phenylalanine (MePhe) and N-methylated glycine (MeGly) at positions 8 and 9, respectively. These modifications enhance metabolic stability, making it a valuable tool for neurobiological research. This document outlines the experimental workflow, from sample preparation to data analysis, and includes representative data and key fragmentation pathways. Additionally, it provides a schematic of the Substance P signaling pathway to contextualize the biological relevance of this analog.
Introduction
Substance P (SP) is a neuropeptide involved in a multitude of physiological processes, including pain transmission, inflammation, and mood regulation.[1] The native peptide is rapidly degraded by endopeptidases, limiting its therapeutic and research applications. The synthetic analog [pGlu5,MePhe8,MeGly9]SP(5-11), also known as DiMe-C7, exhibits enhanced resistance to enzymatic degradation due to its chemical modifications. Accurate characterization of this and similar synthetic peptides is crucial for quality control, ensuring purity, and confirming structural integrity. Mass spectrometry is an indispensable tool for the detailed molecular analysis of such modified peptides.[2][3] This application note presents a comprehensive LC-MS/MS method for the characterization of [pGlu5,MePhe8,MeGly9]SP(5-11).
Experimental Protocols
Sample Preparation
A stock solution of [pGlu5,MePhe8,MeGly9]SP(5-11) is prepared by dissolving the lyophilized peptide in LC-MS grade water to a concentration of 1 mg/mL. For analysis, the stock solution is further diluted to a working concentration of 10 µg/mL with the initial mobile phase solvent (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
Liquid Chromatography (LC)
The chromatographic separation is performed on a C18 reversed-phase column. The following parameters are representative for achieving good separation of the peptide from potential impurities.
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-60% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS)
An electrospray ionization (ESI) source in positive ion mode is used for mass spectrometric analysis. A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements and fragmentation analysis.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Mass Range (MS1) | m/z 100-1500 |
| MS/MS Acquisition | Data-Dependent Acquisition (DDA) |
| Collision Energy | 20-40 eV (Collision-Induced Dissociation, CID) |
Data Presentation
The successful characterization of [pGlu5,MePhe8,MeGly9]SP(5-11) is confirmed by accurate mass measurement of the precursor ion and detailed analysis of its fragmentation spectrum.
Quantitative Data Summary
The following table presents the theoretical and observed mass-to-charge ratios for the protonated molecule.
| Analyte | Sequence | Theoretical Monoisotopic Mass (Da) | Observed [M+H]+ (m/z) | Mass Accuracy (ppm) |
| [pGlu5,MePhe8,MeGly9]SP(5-11) | pGlu-Gln-Phe-MePhe-MeGly-Leu-Met-NH2 | 865.4354 | 866.4427 | < 5 |
Note: The observed m/z and mass accuracy are representative values and may vary depending on the instrument and calibration.
Fragmentation Analysis
Collision-induced dissociation (CID) of the [M+H]+ precursor ion of [pGlu5,MePhe8,MeGly9]SP(5-11) is expected to yield a series of b- and y-type fragment ions. The presence of pGlu, MePhe, and MeGly will influence the fragmentation pattern. The pyroglutamic acid residue can result in a characteristic neutral loss. N-methylation can alter the fragmentation pathways, often favoring cleavage at the C-terminal side of the methylated residue.
Table of Expected Fragment Ions:
| Fragment Ion | Sequence | Theoretical m/z |
| b2 | pGlu-Gln | 240.1135 |
| b3 | pGlu-Gln-Phe | 387.1820 |
| b4 | pGlu-Gln-Phe-MePhe | 548.2782 |
| b5 | pGlu-Gln-Phe-MePhe-MeGly | 619.3153 |
| b6 | pGlu-Gln-Phe-MePhe-MeGly-Leu | 732.4000 |
| y1 | Met-NH2 | 132.0532 |
| y2 | Leu-Met-NH2 | 245.1379 |
| y3 | MeGly-Leu-Met-NH2 | 316.1750 |
| y4 | MePhe-MeGly-Leu-Met-NH2 | 477.2712 |
| y5 | Phe-MePhe-MeGly-Leu-Met-NH2 | 624.3397 |
| y6 | Gln-Phe-MePhe-MeGly-Leu-Met-NH2 | 752.4000 |
Note: This table provides theoretical monoisotopic m/z values for the most common fragment ions.
Visualizations
Experimental Workflow
References
Application Note: Neurokinin-1 Receptor Binding Assay Using DiMe-C7
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Neurokinin-1 (NK1) receptor, a G-protein coupled receptor, and its endogenous ligand, Substance P (SP), are pivotal in a multitude of physiological and pathological processes.[1] This system is a key player in pain transmission, inflammation, emesis, and mood regulation. Consequently, the NK1 receptor has emerged as a significant therapeutic target for a range of conditions, including chemotherapy-induced nausea and vomiting, depression, and chronic pain.
DiMe-C7, a metabolically stable analog of Substance P, serves as a potent agonist for the NK1 receptor.[2][3] Its stability makes it a valuable tool for in vivo and in vitro studies aimed at elucidating the physiological roles of NK1 receptor activation and for the initial screening of potential NK1 receptor antagonists.
This application note provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of test compounds, such as DiMe-C7, with the human NK1 receptor. The assay utilizes [³H]-Substance P as the radioligand and cell membranes expressing the NK1 receptor.
Signaling Pathway
Activation of the NK1 receptor by an agonist like Substance P or DiMe-C7 primarily initiates a signaling cascade through the Gq alpha subunit of its associated G-protein.[4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, ultimately resulting in various cellular responses.
Figure 1: NK1 Receptor Signaling Pathway.
Data Presentation
The following table summarizes the binding affinities of key ligands for the Neurokinin-1 receptor. This data is essential for designing and interpreting binding assays and for comparing the potency of novel compounds.
| Ligand | Receptor | Radioligand | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| Substance P | Human NK1 | [³H]Substance P | Competition | 0.2 - 0.5 | ~1 | [4] |
| Aprepitant | Human NK1 | [¹²⁵I]Substance P | Competition | 0.1 - 0.9 | ~1 | [5] |
| DiMe-C7 | Rat NK1 | N/A | Functional | Potent Agonist | N/A | [2][3] |
Experimental Protocols
Experimental Workflow
The general workflow for the NK1 receptor binding assay involves the preparation of cell membranes, the competitive binding reaction, separation of bound and free radioligand, and quantification of radioactivity.
Figure 2: Experimental Workflow for NK1 Receptor Binding Assay.
Preparation of Cell Membranes Expressing NK1 Receptors
This protocol describes the preparation of crude cell membranes from cultured cells overexpressing the human NK1 receptor.
Materials:
-
Cultured cells (e.g., HEK293 or CHO) stably expressing the human NK1 receptor
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail), ice-cold
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors, ice-cold
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
Protocol:
-
Harvest cultured cells and wash twice with ice-cold PBS by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 15-20 minutes.
-
Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or sonication on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Homogenization Buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.
NK1 Receptor Competitive Binding Assay
This protocol details the procedure for a competitive radioligand binding assay to determine the affinity of a test compound (e.g., DiMe-C7) for the NK1 receptor.
Materials:
-
Prepared cell membranes expressing NK1 receptors
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂, 0.1% BSA, 40 µg/mL bacitracin
-
Radioligand: [³H]-Substance P (specific activity ~80-120 Ci/mmol)
-
Non-labeled Ligand (for non-specific binding): Substance P (1 µM final concentration)
-
Test Compound: DiMe-C7 at various concentrations
-
96-well microplates
-
Multi-channel pipette
-
Plate shaker
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration apparatus
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Assay Setup: In a 96-well microplate, add the following components in triplicate for each condition:
-
Total Binding: 50 µL Assay Buffer, 50 µL [³H]-Substance P (at a final concentration near its Kd, e.g., 0.5 nM), 100 µL of membrane suspension (containing 10-20 µg of protein).
-
Non-specific Binding (NSB): 50 µL non-labeled Substance P (1 µM final), 50 µL [³H]-Substance P, 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of test compound (DiMe-C7) at various concentrations, 50 µL [³H]-Substance P, 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (NSB) from the total binding.
-
For competitive binding, plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis (e.g., in GraphPad Prism).
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This application note provides a comprehensive guide for performing a Neurokinin-1 receptor binding assay using the potent agonist DiMe-C7 as a reference compound. The detailed protocols for membrane preparation and the competitive binding assay, along with the provided signaling pathway and data presentation, offer a solid foundation for researchers investigating the pharmacology of the NK1 receptor and for the discovery and development of novel therapeutic agents targeting this important receptor. Adherence to these protocols will enable the generation of robust and reproducible data for the characterization of new chemical entities.
References
- 1. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intra-median raphe infusions of muscimol and the substance P analogue DiMe-C7 produce hyperactivity: role of serotonin neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurochemical consequences following injection of the substance P analogue, DiMe-C7, into the rat ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of the substance P receptor antagonist RP 67580 with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
In vivo Administration Protocol for DiMe-C7 in Rodents: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the in vivo administration of DiMe-C7, a stable analogue of Substance P, in rodent models. DiMe-C7 acts as a potent agonist for neurokinin receptors, leading to distinct behavioral and neurochemical effects. This application note details established protocols for intracerebral and intraperitoneal administration in rats, summarizes the expected outcomes, and provides methodologies for assessing the resulting locomotor activity. Furthermore, it elucidates the known signaling pathways activated by DiMe-C7, offering a theoretical framework for experimental design and data interpretation. All quantitative data from cited studies are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction
DiMe-C7, chemically identified as [pGlu5, MePhe8, MeGly9]-Substance P (5-11), is a metabolically stable heptapeptide analogue of the C-terminal fragment of Substance P. Its stability makes it a valuable tool for in vivo studies investigating the roles of neurokinin receptors in various physiological and pathological processes. Administration of DiMe-C7 in rodents has been shown to induce significant behavioral changes, most notably a dose-dependent increase in locomotor activity. This effect is intrinsically linked to the modulation of central serotonergic and dopaminergic systems, making DiMe-C7 a useful compound for studying the interplay of these neurotransmitter systems in the context of motor control and behavior.
Data Presentation
Table 1: In vivo Administration Parameters of DiMe-C7 in Rats
| Administration Route | Brain Region (for Intracerebral) | Dose | Vehicle | Observed Effect | Animal Model |
| Intracerebral Injection | Median Raphe Nucleus | 1.0 µg | 0.5 µL vehicle | Dose-dependent increase in locomotor activity[1] | Male Rats[1] |
| Intracerebral Injection | Ventral Tegmental Area | 6.0 µg | Not specified | Marked hyperactivity[2] | Female Rats[2] |
| Intraperitoneal Injection | Not Applicable | 37 nmol/kg | Not specified | Increased extracellular dopamine in nucleus accumbens[2] | Male Wistar Rats |
Table 2: Neurochemical Effects of DiMe-C7 Administration in Rats
| Administration Route | Brain Region of Analysis | Neurotransmitter/Metabolite | Observed Change | Time Point of Maximal Effect |
| Intracerebral (Ventral Tegmental Area) | Nucleus Accumbens | Dopamine and its metabolites (DOPAC, HVA) | Significantly increased | 15-30 minutes post-injection[2] |
| Intracerebral (Ventral Tegmental Area) | Amygdala | Dopamine and its metabolites (DOPAC, HVA) | Significantly increased | 15-30 minutes post-injection[2] |
| Intracerebral (Ventral Tegmental Area) | Entorhinal Cortex | Dopamine and its metabolites (DOPAC, HVA) | Significantly increased | 15-30 minutes post-injection[2] |
| Intracerebral (Ventral Tegmental Area) | Striatum | Dopamine and its metabolites (DOPAC, HVA) | Significantly increased | 15-30 minutes post-injection[2] |
| Intraperitoneal | Nucleus Accumbens | Extracellular Dopamine | Increased | Not specified |
Experimental Protocols
Protocol 1: Intracerebral Administration of DiMe-C7 in Rats
Objective: To assess the central effects of DiMe-C7 on locomotor activity and neurochemistry following direct injection into a specific brain region.
Materials:
-
DiMe-C7
-
Sterile vehicle (e.g., artificial cerebrospinal fluid or saline)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Microsyringe pump and syringe (e.g., 10 µL Hamilton syringe)
-
Cannula and tubing
-
Surgical tools
-
Male rats
Procedure:
-
Animal Preparation: Anesthetize the rat and secure it in the stereotaxic apparatus. Ensure the skull is level.
-
Surgical Procedure: Expose the skull and drill a small burr hole above the target brain region (e.g., Median Raphe Nucleus or Ventral Tegmental Area) using predetermined stereotaxic coordinates.
-
Cannula Implantation: Lower a guide cannula to the desired depth and secure it to the skull with dental cement and skull screws.
-
Recovery: Allow the animal to recover from surgery for a minimum of one week.
-
DiMe-C7 Preparation: Dissolve DiMe-C7 in the sterile vehicle to the desired concentration (e.g., 2 µg/µL for a 1.0 µg dose in 0.5 µL).
-
Injection: On the day of the experiment, gently restrain the rat and connect an injection cannula (which extends slightly beyond the guide cannula) to the microsyringe pump. Insert the injection cannula into the guide cannula.
-
Infusion: Infuse the DiMe-C7 solution at a slow, controlled rate (e.g., 0.25 µL/min) to minimize tissue damage. For a 1.0 µg dose, infuse 0.5 µL of a 2 µg/µL solution.[1]
-
Post-Infusion: Leave the injection cannula in place for a few minutes post-infusion to allow for diffusion and prevent backflow.
-
Behavioral Assessment: Immediately following the injection, place the animal in an open field arena to measure locomotor activity (see Protocol 3).
Protocol 2: Intraperitoneal Administration of DiMe-C7 in Rats
Objective: To investigate the systemic effects of DiMe-C7 on neurochemistry and behavior.
Materials:
-
DiMe-C7
-
Sterile saline (0.9% NaCl)
-
Syringes (1 mL) and needles (25-27 gauge)
-
Male Wistar rats
Procedure:
-
DiMe-C7 Preparation: Dissolve DiMe-C7 in sterile saline to achieve the desired dose in a suitable injection volume (typically less than 10 mL/kg). For a dose of 37 nmol/kg, calculate the required concentration based on the average weight of the rats.
-
Animal Handling: Gently restrain the rat. For a one-person technique, you can wrap the rat in a towel, leaving the abdomen exposed.
-
Injection: Lift the rat's hindquarters to a slight upward angle. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. The needle should be inserted at a 15-20 degree angle.
-
Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) enters the syringe. If fluid is present, discard the syringe and prepare a new injection.
-
Injection: Inject the DiMe-C7 solution smoothly.
-
Post-Injection Monitoring and Assessment: Return the animal to its home cage and monitor for any adverse reactions. Behavioral or neurochemical assessments can be initiated at predetermined time points post-injection. For neurochemical analysis, techniques like in vivo microdialysis can be employed to measure changes in extracellular neurotransmitter levels.
Protocol 3: Assessment of Locomotor Activity (Open Field Test)
Objective: To quantify the effect of DiMe-C7 administration on locomotor and exploratory behavior.
Materials:
-
Open field arena (e.g., a square or circular arena with high walls, often made of a non-reflective material)
-
Video tracking software and camera
-
Dim, indirect lighting to reduce anxiety
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.
-
Habituation (Optional but Recommended): To reduce novelty-induced anxiety, habituate the animals to the open field arena for a set period (e.g., 10-15 minutes) on the days preceding the experiment.
-
Test Initiation: Following DiMe-C7 or vehicle administration, gently place the rat in the center of the open field arena.
-
Data Collection: Record the animal's activity for a defined period (e.g., 30-60 minutes) using the video tracking software. The software will automatically record parameters such as:
-
Total distance traveled
-
Time spent in different zones (e.g., center vs. periphery)
-
Rearing frequency
-
Velocity
-
-
Data Analysis: Analyze the collected data to compare the locomotor activity between the DiMe-C7 treated group and the control (vehicle) group. An increase in total distance traveled is indicative of hyperactivity.
-
Cleaning: Thoroughly clean the arena with a mild detergent and then 70% ethanol between each animal to eliminate olfactory cues.
Mandatory Visualizations
Discussion and Conclusion
The protocols outlined in this document provide a solid foundation for conducting in vivo studies with DiMe-C7 in rodents. The intracerebral administration protocol allows for targeted investigation of specific brain circuits, while the intraperitoneal route is suitable for assessing systemic effects. The consistent observation of locomotor hyperactivity following DiMe-C7 administration provides a robust and quantifiable behavioral endpoint.
The underlying mechanism of DiMe-C7's action involves the activation of neurokinin receptors, which are G protein-coupled receptors. This activation triggers downstream signaling cascades, including the phospholipase C and adenylyl cyclase pathways, ultimately leading to the modulation of serotonergic and dopaminergic neurotransmission. The dependence of DiMe-C7-induced hyperactivity on intact serotonin neurons in the median raphe nucleus highlights the critical role of this neurotransmitter system in mediating the behavioral effects of this Substance P analogue.[1] Furthermore, the observed increase in dopamine levels in key brain regions such as the nucleus accumbens provides a direct neurochemical correlate for the observed increase in motor activity.[2]
For future studies, it would be beneficial to establish a clear dose-response curve for intraperitoneal administration of DiMe-C7 and to investigate its effects in other rodent species, such as mice, to broaden the applicability of these findings. Additionally, more detailed quantitative analysis of the downstream signaling molecules and neurotransmitter release would further refine our understanding of DiMe-C7's mechanism of action.
References
- 1. Intra-median raphe infusions of muscimol and the substance P analogue DiMe-C7 produce hyperactivity: role of serotonin neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurochemical consequences following injection of the substance P analogue, DiMe-C7, into the rat ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling Substance P (5-11) Analogs for In Vivo Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substance P (SP), an undecapeptide neuropeptide, and its receptor, the neurokinin-1 receptor (NK1R), are implicated in various physiological and pathological processes, including pain transmission, inflammation, and cancer.[1] The overexpression of NK1R in several tumor types, such as gliomas, makes it an attractive target for diagnostic imaging and targeted radionuclide therapy.[2][3] The C-terminal fragment, Substance P (5-11), retains the biological activity required for receptor binding.[4] This document provides detailed protocols and application notes for the radiolabeling of SP (5-11) analogs for in vivo imaging applications.
Radiolabeled Analogs and Applications
Several analogs of Substance P (5-11) have been developed and radiolabeled for in vivo imaging, primarily for the detection of NK1R-positive tumors. The choice of radionuclide and chelator depends on the imaging modality (SPECT or PET) and whether a therapeutic application is also being considered (theranostics).
Commonly Used Radionuclides:
-
Technetium-99m (99mTc): A gamma emitter ideal for SPECT imaging due to its favorable physical properties, including a 6-hour half-life and 140 keV photon energy.[2]
-
Lutetium-177 (177Lu): A beta and gamma emitter, making it suitable for both SPECT imaging and targeted radionuclide therapy.[2][5]
-
Astatine-211 (211At): An alpha emitter with potential for targeted alpha therapy, its imaging properties are limited.[4]
-
Gallium-68 (68Ga): A positron emitter used for PET imaging, offering higher resolution and sensitivity than SPECT.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data for different radiolabeled Substance P (5-11) analogs.
| Analog | Radioisotope | Chelator/Prosthetic Group | Radiochemical Yield (%) | Radiochemical Purity (%) | Specific Activity (GBq/µmol) | Reference(s) |
| [HYNIC-Tyr8, Met(O)11-SP] | 99mTc | HYNIC | >95 | >99 | 84-112 | [7][8] |
| [DOTA-Thi8,Met(O2)11]SP(5-11) | 177Lu | DOTA | - | - | - | [2][3] |
| SP(5-11) | 211At | Rhodium Complex | >99 | - | - | [4] |
| DOTA-Substance P | 68Ga | DOTA | 96 | - | - | [6] |
| Analog | Cell Line | Kd (nM) | Bmax ( sites/cell ) | Tumor Uptake (%ID/g) | Reference(s) |
| [99mTc]EDDA/HYNIC-Tyr8-Met(O)11-SP | U373MG | 2.46 ± 0.43 | 128925 ± 8145 | 3.36 at 1h | [7][8] |
| [177Lu]DOTA-[Thi8,Met(O2)11]SP(5-11) | U373MG | 48.7 ± 5.1 | - | - | [3] |
| [177Lu]DOTA-SP(4-11) | U373MG | 13.3 ± 1.6 | - | - | [3] |
| 177Lu-DOTA-SP | AR42J | - | - | ~1.0 at 1h | |
| 68Ga-DOTA-Substance P | GBM Model | - | - | 2.14 at 30 min |
Experimental Protocols
Protocol 1: 99mTc-labeling of HYNIC-conjugated Substance P analog
This protocol is based on the method described for [99mTc]EDDA/HYNIC-Tyr8-Met(O)11-SP.[7][8]
Materials:
-
HYNIC-conjugated SP analog
-
Sodium pertechnetate (Na99mTcO4)
-
Tricine
-
Ethylenediamine-N,N'-diacetic acid (EDDA)
-
HCl (0.1 N)
-
NaOH (0.1 N)
-
Saline solution
-
Sep-Pak C18 cartridge
-
Ethanol
-
Water for injection
-
HPLC system with a radioactivity detector
Procedure:
-
In a sterile vial, dissolve 10 µg of the HYNIC-conjugated peptide in 100 µL of water.
-
Add 500 µL of a solution containing 20 mg of Tricine and 10 mg of EDDA, pH adjusted to 7.0.
-
Add 185-370 MBq of Na99mTcO4 to the vial.
-
Incubate the reaction mixture at 100°C for 15 minutes.
-
Allow the vial to cool to room temperature.
-
Perform quality control using ITLC and HPLC to determine radiochemical purity.
-
Purify the radiolabeled peptide using a Sep-Pak C18 cartridge.
-
Condition the cartridge with 5 mL of ethanol followed by 10 mL of water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with 10 mL of water to remove unreacted 99mTc and hydrophilic impurities.
-
Elute the 99mTc-labeled peptide with 1 mL of ethanol/saline (1:1 v/v).
-
-
The final product is ready for in vivo studies after sterile filtration.
Protocol 2: 177Lu-labeling of DOTA-conjugated Substance P analog
This protocol is a general method based on the labeling of DOTA-conjugated peptides.[2][3][5]
Materials:
-
DOTA-conjugated SP analog
-
177LuCl3 solution
-
Ammonium acetate buffer (0.4 M, pH 5.0)
-
Gentisic acid/ascorbic acid solution
-
DTPA solution (50 mM)
-
Sep-Pak C18 cartridge
-
Ethanol
-
Water for injection
-
HPLC system with a radioactivity detector
Procedure:
-
In a sterile vial, dissolve 20 µg of the DOTA-conjugated peptide in 100 µL of ammonium acetate buffer.
-
Add 5 µL of gentisic acid/ascorbic acid solution to prevent radiolysis.
-
Add 185-370 MBq of 177LuCl3 to the vial.
-
Incubate the reaction mixture at 95°C for 30 minutes.
-
Add 10 µL of DTPA solution to chelate any unreacted 177Lu.
-
Perform quality control using ITLC and HPLC.
-
Purify the radiolabeled peptide using a Sep-Pak C18 cartridge as described in Protocol 1.
-
The final product is ready for in vivo studies after sterile filtration.
Visualizations
NK1 Receptor Signaling Pathway
Caption: NK1 Receptor Signaling Pathway.
Experimental Workflow for Radiolabeling and Evaluation
Caption: Radiolabeling and Evaluation Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Application of Neurokinin-1 Receptor in Targeted Strategies for Glioma Treatment. Part I: Synthesis and Evaluation of Substance P Fragments Labeled with 99mTc and 177Lu as Potential Receptor Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Preclinical Evaluation of Radiolabeled Peptides for PET Imaging of Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Synthesis and Preliminary Evaluation of a New 99mTc Labeled Substance P Analogue as a Potential Tumor Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Substance P-Mediated Cellular Responses Using DiMe-C7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is a neuropeptide of the tachykinin family that plays a crucial role in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1] It exerts its effects primarily through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[1] Upon binding to the NK1R, substance P activates downstream signaling cascades, leading to intracellular calcium mobilization and cyclic AMP (cAMP) accumulation.[2][3]
DiMe-C7, a metabolically stable analogue of Substance P, provides researchers with a powerful tool to investigate these cellular responses with greater consistency and reproducibility compared to the native peptide.[4][5] This document provides detailed application notes and protocols for utilizing DiMe-C7 to study substance P-mediated cellular signaling.
Data Presentation
The following tables summarize quantitative data for substance P and its analogues in various cell-based assays. This information can serve as a reference for designing experiments with DiMe-C7.
Table 1: Potency of Substance P and its Analogues in Functional Assays
| Compound | Assay | Tissue/Cell Line | Parameter | Value |
| DiMe-C7 | Myotropic Activity | Guinea Pig Ileum | ED50 | 4.0 ± 1.5 x 10⁻⁸ M[4] |
| DiMe-C7 | Myotropic Activity | Guinea Pig Trachea | ED50 | 8.6 ± 3.5 x 10⁻⁸ M[4] |
| Substance P | Intracellular Calcium ([Ca²⁺]i) Increase | NK1R-expressing HEK293 cells | -log EC50 | 8.5 ± 0.3 M[2][3] |
| Substance P | cAMP Accumulation | NK1R-expressing HEK293T cells | -log EC50 | 7.8 ± 0.1 M[2][3] |
| Substance P | cAMP Accumulation | NK1R-expressing CHO cells | -log EC50 | 7.6 ± 0.14 M[2] |
| Substance P | Intracellular Calcium ([Ca²⁺]i) Increase | NK1R-transfected 3T3 fibroblasts | -log EC50 | 8.53 ± 0.27 M[2] |
| Substance P | cAMP Accumulation | NK1R-transfected 3T3 fibroblasts | -log EC50 | 8.04 ± 0.18 M[2] |
| Substance P | Intracellular Calcium ([Ca²⁺]i) Increase | Rat Spiral Ganglion Neurons | EC50 | 18.8 µM[6] |
| Substance P | Forskolin-stimulated cAMP production | Human UC11MG astrocytoma cells | EC50 | ~10 nM[7] |
Signaling Pathways and Experimental Workflows
Substance P / NK1R Signaling Pathway
Substance P binding to the NK1 receptor primarily couples to Gαq and Gαs proteins. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.
Experimental Workflow for Intracellular Calcium Measurement
The following diagram outlines the general workflow for measuring intracellular calcium mobilization in response to DiMe-C7 stimulation using a fluorescent calcium indicator like Fluo-4.
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay using Fluo-4 AM
This protocol is designed for measuring DiMe-C7-induced intracellular calcium mobilization in cells expressing the NK1 receptor, such as HEK293 or CHO cells.
Materials:
-
Cells stably or transiently expressing the human NK1 receptor
-
96-well black, clear-bottom microplates
-
DiMe-C7
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (optional)
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Plating:
-
Seed NK1R-expressing cells into a 96-well black, clear-bottom microplate at a density of 40,000 to 80,000 cells per well.
-
Culture overnight to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a 2-5 mM stock solution of Fluo-4 AM in high-quality, anhydrous DMSO.[8]
-
Prepare a dye-loading solution by diluting the Fluo-4 AM stock solution in HBSS with 20 mM HEPES to a final concentration of 2-5 µM. To aid in dye solubilization, pre-mix the Fluo-4 AM stock with an equal volume of 20% (w/v) Pluronic F-127 in DMSO before diluting in the buffer.[8]
-
(Optional) Add probenecid to the dye-loading solution at a final concentration of 1-2.5 mM to inhibit dye leakage.[8]
-
Remove the culture medium from the cells and add 100 µL of the dye-loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Washing:
-
Gently wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove extracellular dye.
-
After the final wash, add 100 µL of HBSS with 20 mM HEPES to each well.
-
-
Measurement:
-
Set the fluorescence microplate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Using the plate reader's injector, add 20 µL of a 6X concentrated solution of DiMe-C7 to achieve the desired final concentration.
-
Continue to record fluorescence intensity for at least 60-120 seconds to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the fluorescence signal (F) to the initial baseline fluorescence (F₀).
-
Plot the peak change in fluorescence against the logarithm of the DiMe-C7 concentration to generate a dose-response curve and calculate the EC50 value.
-
Protocol 2: Cyclic AMP (cAMP) Accumulation Assay (HTRF)
This protocol describes a method for measuring DiMe-C7-induced changes in intracellular cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
Cells stably or transiently expressing the human NK1 receptor
-
384-well low-volume white microplates
-
DiMe-C7
-
cAMP HTRF assay kit (containing cAMP standard, anti-cAMP antibody conjugated to a donor fluorophore, and a cAMP tracer conjugated to an acceptor fluorophore)
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
HTRF-compatible microplate reader
Procedure:
-
Cell Plating:
-
Harvest and resuspend NK1R-expressing cells in culture medium containing a PDE inhibitor (e.g., 0.5 mM IBMX).
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate. The optimal cell number per well (typically 1,000-10,000) should be determined empirically.[9]
-
-
Compound Addition:
-
Prepare serial dilutions of DiMe-C7 in the appropriate assay buffer.
-
Add 5 µL of the DiMe-C7 dilutions to the wells containing the cells. For control wells, add 5 µL of buffer.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 30 minutes. The optimal incubation time may vary depending on the cell line and should be determined empirically.[10]
-
-
Detection:
-
Prepare the HTRF detection reagents according to the manufacturer's instructions. This typically involves diluting the anti-cAMP antibody-donor and the cAMP tracer-acceptor conjugates in the provided lysis buffer.
-
Add 5 µL of the anti-cAMP antibody-donor solution to each well.
-
Add 5 µL of the cAMP tracer-acceptor solution to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Measurement:
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[9]
-
-
Data Analysis:
-
Calculate the ratio of the acceptor fluorescence to the donor fluorescence.
-
The HTRF signal is inversely proportional to the amount of cAMP produced by the cells.
-
Generate a standard curve using the provided cAMP standards.
-
Convert the sample HTRF ratios to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the DiMe-C7 concentration to generate a dose-response curve and determine the EC50 value.
-
Conclusion
DiMe-C7 serves as a valuable tool for dissecting the cellular signaling pathways activated by substance P. Its metabolic stability ensures more reliable and reproducible results in in vitro assays. The protocols provided herein offer a framework for investigating DiMe-C7-mediated intracellular calcium mobilization and cAMP accumulation. Researchers are encouraged to optimize these protocols for their specific cell systems and experimental goals. The quantitative data and pathway diagrams provided will aid in experimental design and data interpretation, ultimately contributing to a deeper understanding of tachykinin receptor pharmacology and its role in health and disease.
References
- 1. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of (pGlu-5, MePhe-8, Sar-9) substance P (5-11) (DiMe-C7) using a polyacrylamide resin and biological activity on guinea pig ileum and tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intra-median raphe infusions of muscimol and the substance P analogue DiMe-C7 produce hyperactivity: role of serotonin neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substance P mobilizes intracellular calcium and activates a nonselective cation conductance in rat spiral ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substance P enhances forskolin-stimulated cyclic AMP production in human UC11MG astrocytoma cells [pubmed.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for Assessing DiMe-C7 Stability in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
DiMe-C7, a metabolically stable analogue of Substance P, has demonstrated significant biological activity, primarily through its interaction with the neurokinin-1 (NK1) receptor. This interaction subsequently modulates dopaminergic and serotonergic pathways, making DiMe-C7 a compound of interest for neuroscience research and drug development.[1][2] Its chemical designation is [pGlu5, MePhe8, Sar9] Substance P (5-11), with the N-terminal pyroglutamic acid and other modifications contributing to its enhanced stability against enzymatic degradation.[1]
These application notes provide a comprehensive protocol for assessing the stability of DiMe-C7 in various biological matrices, a critical step in preclinical and clinical development. The protocols outlined below detail methods for sample preparation, stability assessment in plasma, serum, and tissue homogenates, and quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Chemical Information:
| Compound Name | Chemical Structure | Molecular Formula | Molecular Weight |
| DiMe-C7 | [pGlu5, MePhe8, Sar9] Substance P (5-11) | C43H61N9O9S | 880.06 g/mol |
Data Presentation: Quantitative Stability of DiMe-C7
The following tables are templates for summarizing the quantitative data obtained from the stability studies outlined in this protocol. Researchers should populate these tables with their experimental findings.
Table 1: Stability of DiMe-C7 in Human Plasma
| Time (hours) | Concentration (ng/mL) | % Remaining | Half-life (t½) (hours) |
| 0 | Initial Concentration | 100% | \multirow{5}{*}{Calculated Value} |
| 1 | Measured Concentration | Calculated % | |
| 4 | Measured Concentration | Calculated % | |
| 12 | Measured Concentration | Calculated % | |
| 24 | Measured Concentration | Calculated % |
Table 2: Stability of DiMe-C7 in Human Serum
| Time (hours) | Concentration (ng/mL) | % Remaining | Half-life (t½) (hours) |
| 0 | Initial Concentration | 100% | \multirow{5}{*}{Calculated Value} |
| 1 | Measured Concentration | Calculated % | |
| 4 | Measured Concentration | Calculated % | |
| 12 | Measured Concentration | Calculated % | |
| 24 | Measured Concentration | Calculated % |
Table 3: Metabolic Stability of DiMe-C7 in Human Liver Microsomes
| Time (minutes) | Concentration (µM) | % Remaining | Half-life (t½) (minutes) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| 0 | 1.0 | 100% | \multirow{6}{}{Calculated Value} | \multirow{6}{}{Calculated Value} |
| 5 | Measured Concentration | Calculated % | ||
| 15 | Measured Concentration | Calculated % | ||
| 30 | Measured Concentration | Calculated % | ||
| 45 | Measured Concentration | Calculated % | ||
| 60 | Measured Concentration | Calculated % |
Experimental Protocols
Plasma and Serum Stability Assay
This protocol outlines the procedure for determining the stability of DiMe-C7 in plasma and serum.
Materials:
-
DiMe-C7
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Human serum
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Internal Standard (IS) solution (a stable, deuterated analogue of DiMe-C7 is recommended)
-
Incubator or water bath at 37°C
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of DiMe-C7 in a suitable solvent (e.g., DMSO or water).
-
Spike fresh human plasma or serum with DiMe-C7 to a final concentration of 1 µg/mL.
-
-
Incubation:
-
Aliquot the spiked plasma or serum into microcentrifuge tubes for each time point (e.g., 0, 1, 4, 12, and 24 hours).
-
Incubate the tubes at 37°C with gentle agitation.
-
-
Sample Quenching and Protein Precipitation:
-
At each designated time point, transfer an aliquot of the incubation mixture to a new microcentrifuge tube.
-
Add 3 volumes of ice-cold acetonitrile containing the internal standard to precipitate proteins and stop enzymatic activity.
-
Vortex vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the solvent under a stream of nitrogen if necessary and reconstitute in the mobile phase.
-
Analyze the samples by a validated LC-MS/MS method to determine the concentration of DiMe-C7.
-
-
Data Analysis:
-
Calculate the percentage of DiMe-C7 remaining at each time point relative to the concentration at time 0.
-
Determine the half-life (t½) of DiMe-C7 by plotting the natural logarithm of the percent remaining against time and fitting to a first-order decay model.
-
Liver Microsomal Stability Assay
This protocol is designed to assess the metabolic stability of DiMe-C7 in liver microsomes.
Materials:
-
DiMe-C7
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN)
-
Internal Standard (IS) solution
-
Incubator or water bath at 37°C
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation:
-
Prepare a reaction mixture containing liver microsomes (final protein concentration of 0.5 mg/mL) and DiMe-C7 (final concentration of 1 µM) in potassium phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed mixture.
-
-
Time Point Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to 3 volumes of ice-cold acetonitrile containing the internal standard to stop the reaction.
-
-
Sample Processing and Analysis:
-
Follow steps 4 and 5 from the Plasma and Serum Stability Assay protocol.
-
-
Data Analysis:
-
Calculate the percentage of DiMe-C7 remaining at each time point.
-
Determine the in vitro half-life (t½) from the first-order decay plot.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)
-
LC-MS/MS Quantification of DiMe-C7
This section provides a general framework for developing a sensitive and specific LC-MS/MS method for the quantification of DiMe-C7 in biological matrices. Method optimization and validation are crucial for accurate results.
Instrumentation:
-
A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column suitable for peptide analysis (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B) over a suitable run time to achieve separation from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These need to be empirically determined by infusing a standard solution of DiMe-C7. A starting point would be to monitor the transition from the precursor ion [M+H]+ to characteristic product ions. For a peptide of this size, multiple charged precursor ions (e.g., [M+2H]2+) may also be abundant and should be investigated.
-
Example MRM transitions to be optimized:
-
DiMe-C7: Precursor ion (e.g., m/z 881.4 for [M+H]+ or 441.2 for [M+2H]2+) → Product ions (to be determined).
-
Internal Standard: Corresponding transitions for the stable isotope-labeled analogue.
-
-
Optimization: Parameters such as collision energy and declustering potential should be optimized for each transition to maximize signal intensity.
Mandatory Visualizations
References
Application Notes and Protocols for Cryopreservation of Tissues for Substance P Analog Analysis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Substance P and its Analogs
Substance P (SP) is an eleven-amino acid neuropeptide that plays a crucial role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1] It is a member of the tachykinin family of peptides and is involved in a wide array of physiological and pathological processes, including inflammation, pain transmission, and wound healing.[1][2] Substance P exerts its effects by binding to neurokinin receptors (NKRs), primarily the NK1 receptor, which is a G-protein coupled receptor.[1] The analysis of Substance P and its analogs in tissue samples is critical for understanding its role in various diseases and for the development of novel therapeutics.
The Critical Need for Proper Tissue Cryopreservation
The stability of Substance P in biological samples is a significant challenge for accurate quantification. Substance P is highly susceptible to degradation by endogenous proteases, and its half-life in tissues can be as short as seconds to minutes.[3][4] Therefore, immediate and appropriate preservation of tissue samples upon collection is paramount to prevent artefactual changes in Substance P levels. Cryopreservation is a widely accepted method for preserving the integrity of neuropeptides like Substance P for subsequent analysis.[5][6] The primary goal of cryopreservation in this context is to halt enzymatic activity and preserve the tissue in a state as close to its in vivo condition as possible.
Overview of the Analytical Workflow
An effective workflow for the analysis of Substance P and its analogs from tissue samples involves several key stages, each of which must be carefully executed to ensure reliable and reproducible results. The general workflow includes:
-
Tissue Collection: Rapid and careful dissection of the tissue of interest.
-
Cryopreservation: Immediate freezing of the tissue to halt enzymatic degradation.
-
Storage: Maintaining the cryopreserved tissue at ultra-low temperatures until analysis.
-
Tissue Processing and Extraction: Homogenization of the frozen tissue and extraction of Substance P and its analogs.
-
Analysis: Quantification of Substance P levels using sensitive analytical techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
This document provides detailed protocols for each of these stages to guide researchers in obtaining high-quality data.
Experimental Protocols
Protocol for Tissue Collection and Cryopreservation
This protocol describes the optimal procedure for collecting and cryopreserving fresh tissue to maintain the integrity of Substance P.
Materials:
-
Sterile surgical instruments
-
Phosphate-buffered saline (PBS), ice-cold
-
Cryovials
-
Liquid nitrogen or a slurry of dry ice and isopentane
-
-80°C freezer
Procedure:
-
Tissue Excision: Immediately following the euthanasia of the animal or receipt of the human tissue sample, excise the tissue of interest using sterile surgical instruments. Work quickly to minimize the post-mortem interval.
-
Washing: Briefly rinse the tissue in ice-cold PBS to remove any blood or other contaminants.
-
Blotting: Gently blot the tissue dry with a sterile, absorbent wipe.
-
Aliquoting: If necessary, divide the tissue into smaller aliquots appropriate for the planned analyses.
-
Flash-Freezing:
-
Method A: Liquid Nitrogen: Place the tissue aliquot into a pre-labeled cryovial and immediately submerge the vial in liquid nitrogen.
-
Method B: Dry Ice/Isopentane Slurry: Prepare a slurry of dry ice and isopentane in a Dewar flask. Place the tissue aliquot into a pre-labeled cryovial and submerge it in the slurry until completely frozen. This method provides a more uniform freezing rate.
-
-
Storage: Once frozen, transfer the cryovials to a -80°C freezer for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol for Substance P Extraction from Cryopreserved Tissue
This protocol outlines the steps for extracting Substance P from frozen tissue samples. The use of an acidified extraction buffer is crucial to inactivate proteases and improve peptide solubility.
Materials:
-
Cryopreserved tissue sample
-
Extraction Buffer: 2 N Acetic Acid or 1% Trifluoroacetic Acid (TFA) in water
-
Homogenizer (e.g., bead beater, sonicator, or manual dounce homogenizer)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
-
Protease inhibitor cocktail (optional, but recommended)
Procedure:
-
Pre-cool all materials: Ensure that the extraction buffer, microcentrifuge tubes, and homogenizer probes are pre-chilled on ice.
-
Weighing: On dry ice, quickly weigh the frozen tissue sample.
-
Homogenization:
-
Place the frozen tissue in a pre-chilled microcentrifuge tube containing an appropriate volume of ice-cold Extraction Buffer (typically 10-20 volumes of buffer to tissue weight, e.g., 10-20 µL per mg of tissue).
-
If using, add the protease inhibitor cocktail to the extraction buffer.
-
Immediately homogenize the tissue until no visible tissue fragments remain. Keep the sample on ice throughout the homogenization process to prevent warming.
-
-
Incubation: Incubate the homogenate on ice for 30 minutes to allow for complete extraction.
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted Substance P, and transfer it to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
-
Storage: The tissue extract can be used immediately for analysis or stored at -80°C.
Protocol for Substance P Quantification by ELISA
This protocol provides a general outline for a competitive ELISA to quantify Substance P. It is recommended to follow the specific instructions provided with the commercial ELISA kit being used.
Materials:
-
Substance P ELISA kit (containing pre-coated plates, standards, detection antibody, substrate, and stop solution)
-
Tissue extract (from Protocol 2.2)
-
Microplate reader
-
Precision pipettes and tips
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Standard Curve: Create a standard curve by performing serial dilutions of the provided Substance P standard.
-
Sample Dilution: Dilute the tissue extracts as necessary to fall within the range of the standard curve.
-
Assay Procedure:
-
Add the standards and diluted samples to the appropriate wells of the pre-coated microplate.
-
Add the detection antibody to each well.
-
Incubate the plate as specified in the kit instructions (e.g., 2 hours at room temperature).
-
Wash the plate multiple times with the provided wash buffer.
-
Add the substrate solution to each well and incubate for the recommended time to allow for color development.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition: Read the absorbance of each well at the specified wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. Use the standard curve to determine the concentration of Substance P in the tissue extracts.
Protocol for Substance P Analog Analysis by LC-MS
This protocol provides a general workflow for the analysis of Substance P and its analogs using Liquid Chromatography-Mass Spectrometry (LC-MS). Method development and optimization will be required for specific instruments and analogs of interest.
Materials:
-
Tissue extract (from Protocol 2.2)
-
LC-MS system (e.g., a triple quadrupole or high-resolution mass spectrometer)
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Substance P and analog standards
Procedure:
-
Sample Preparation: The tissue extract may require further cleanup, such as solid-phase extraction (SPE), to remove interfering substances.
-
LC Separation:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Separate the peptides using a gradient of increasing Mobile Phase B. The specific gradient will need to be optimized.
-
-
MS Detection:
-
Ionize the eluting peptides using electrospray ionization (ESI) in positive ion mode.
-
For a triple quadrupole MS, set up Multiple Reaction Monitoring (MRM) transitions for Substance P and the target analogs. This involves selecting the precursor ion and specific fragment ions for each peptide.
-
For a high-resolution MS, acquire full scan data and extract the exact masses of the target peptides.
-
-
Data Analysis:
-
Identify and quantify Substance P and its analogs by comparing their retention times and mass-to-charge ratios to those of the analytical standards.
-
Generate standard curves for quantification.
-
Data Presentation
Stability of Substance P in Different Conditions
| Storage Condition | Duration | Substance P Stability | Reference |
| Tissue (in vivo) | Seconds to Minutes | Highly Unstable | [3][4] |
| Plasma | Hours | Stable | [4] |
| Hydrogel Formulation | Up to 4 weeks | Stable at 4°C, 37°C, and 60°C | [3] |
Recovery of Substance P with Different Extraction Methods
| Extraction Method | Tissue/Fluid Type | Recovery Rate | Reference |
| Boiling in Acetic Acid | Human Dental Pulp | Highest Overall Yield | [7] |
| Liquid-Liquid Extraction (LLE) with Acidification | Human Cerebrospinal Fluid | > 80% | [5] |
Concentration of Substance P in Tissue
| Tissue Type | Analyte | Concentration (pmol/g) | Reference |
| Mouse Spinal Cord | Substance P | 105.9 ± 8.5 | |
| Mouse Spinal Cord | Substance P (1-9) | 2.1 ± 0.5 | |
| Mouse Spinal Cord | Substance P (1-7) | 1.6 ± 0.5 |
Mandatory Visualizations
Substance P Signaling Pathway
Caption: Substance P Signaling Pathway.
Experimental Workflow for Substance P Analysis
Caption: Experimental Workflow.
References
- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high-recovery extraction procedure for quantitative analysis of substance P and opioid peptides in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. superiorbiodx.com [superiorbiodx.com]
- 6. A comparison of four extraction methods for substance P, neurokinin A and calcitonin gene-related peptide from human dental pulp tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteolysis Controls Endogenous Substance P Levels - PMC [pmc.ncbi.nlm.nih.gov]
DiMe-C7: A Stable Substance P Analog for Investigating Neuro-Immune Interactions
Application Note
Introduction
DiMe-C7 is a metabolically stable analog of the neuropeptide Substance P (SP). Substance P is a key mediator in the communication between the nervous and immune systems, playing a critical role in neurogenic inflammation. It exerts its effects primarily through the neurokinin-1 receptor (NK-1R), which is expressed on a variety of cells including neurons, microglia, and astrocytes. Given its stability, DiMe-C7 serves as a valuable tool for researchers studying the intricate signaling pathways and cellular responses at the intersection of neuroscience and immunology. This document provides an overview of the application of DiMe-C7 in studying neuro-immune interactions, based on the known functions of its parent molecule, Substance P.
Mechanism of Action
DiMe-C7, as a Substance P analog, is expected to bind to and activate the NK-1R. This G protein-coupled receptor initiates downstream signaling cascades that are pivotal in inflammatory processes.[1][2] In the context of neuro-immune interactions, activation of NK-1R on microglia and astrocytes by Substance P has been shown to trigger the production and release of a host of pro-inflammatory molecules.[3][4][5] This includes cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), as well as chemokines and reactive oxygen species (ROS).[5] The primary signaling pathways implicated in the downstream effects of Substance P activation of NK-1R are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][6]
Key Applications in Neuro-Immune Research
-
Induction of Neuroinflammation: DiMe-C7 can be utilized in both in vitro and in vivo models to mimic the inflammatory effects of endogenous Substance P. This allows for the controlled study of the molecular and cellular events that characterize neuroinflammatory conditions.
-
Investigation of Glial Cell Activation: The response of microglia and astrocytes to DiMe-C7 can be monitored to understand the specific roles of these cells in neuro-immune signaling. This includes assessing changes in cell morphology, proliferation, and the production of inflammatory mediators.[4][5][7]
-
Elucidation of Signaling Pathways: By using DiMe-C7 in conjunction with specific inhibitors of downstream signaling molecules (e.g., NF-κB or MAPK inhibitors), researchers can dissect the precise intracellular pathways that are activated by NK-1R agonism in neuro-immune cells.
-
Screening for Anti-Neuroinflammatory Compounds: DiMe-C7 can be used to establish a pro-inflammatory baseline in cellular or animal models, which can then be used to screen for the efficacy of novel therapeutic agents designed to mitigate neuroinflammation.
Data Presentation
The following tables summarize quantitative data reported in studies on Substance P, which can serve as a starting point for designing experiments with DiMe-C7.
Table 1: In Vitro Concentrations of Substance P for Glial Cell Activation
| Cell Type | Substance P Concentration | Measured Effect | Reference |
| Primary Microglia | 0.001 - 1 µg/ml | Increased production of TNF-α and IL-6 | [5][8] |
| Primary Microglia | 10⁻¹³ - 10⁻¹⁴ M | Increased intracellular ROS and extracellular superoxide | [9] |
| Primary Microglia | 10⁻⁸ M | Induced chemotaxis | [7] |
| Human Astrocytes | Not specified | Augmented inflammatory cytokine release and neurotoxic mediator production | [4] |
Table 2: Key Signaling Molecules in Substance P-Mediated Neuroinflammation
| Signaling Pathway | Key Molecules | Cellular Response | Reference |
| NF-κB | IKKα/β, IκBα, p65 | Upregulation of pro-inflammatory genes | [1][6] |
| MAPK | ERK1/2, p38, JNK | Regulation of cytokine production and cell proliferation | [1][6] |
| Second Messengers | DAG, IP3, cAMP | Modulation of ion channel activity and cytokine expression | [1][2] |
Experimental Protocols
The following are detailed protocols for key experiments to study neuro-immune interactions using DiMe-C7, based on established methods for Substance P.
Protocol 1: In Vitro Microglial Activation and Cytokine Measurement
Objective: To determine the effect of DiMe-C7 on the production of pro-inflammatory cytokines by primary microglia.
Materials:
-
Primary microglial cell culture
-
DiMe-C7 stock solution (in sterile, endotoxin-free water or PBS)
-
Cell culture medium (e.g., DMEM/F12 with appropriate supplements)
-
Lipopolysaccharide (LPS) as a positive control
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Plate primary microglia in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of DiMe-C7 in cell culture medium to achieve final concentrations ranging from picomolar to micromolar (based on Substance P literature, e.g., 10⁻¹² M to 10⁻⁶ M).
-
Prepare a positive control with LPS (e.g., 100 ng/ml).
-
Prepare a vehicle control (medium with the same dilution of the vehicle used for DiMe-C7).
-
Remove the old medium from the cells and replace it with the prepared treatments.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a predetermined time (e.g., 6, 12, or 24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet any detached cells and carefully collect the supernatant.
-
Cytokine Measurement:
-
Perform ELISAs for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.
-
Read the absorbance using a spectrophotometer.
-
-
Data Analysis: Calculate the concentration of each cytokine from the standard curve and compare the levels between the different treatment groups.
Protocol 2: Assessment of NF-κB Activation in Astrocytes by Immunoblotting
Objective: To investigate the activation of the NF-κB signaling pathway in astrocytes in response to DiMe-C7.
Materials:
-
Primary astrocyte cell culture
-
DiMe-C7 stock solution
-
Cell culture medium
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibodies against phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate primary astrocytes in 6-well plates and grow them to 80-90% confluency.
-
Treatment:
-
Starve the cells in serum-free medium for 4-6 hours prior to treatment.
-
Treat the cells with an effective concentration of DiMe-C7 (determined from dose-response experiments) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Include an untreated control.
-
-
Cell Lysis:
-
At each time point, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Immunoblotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-p65 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total p65 and the loading control to normalize the data.
-
Data Analysis: Quantify the band intensities and express the level of phospho-p65 as a ratio to total p65.
Protocol 3: In Vitro Microglial Chemotaxis Assay
Objective: To evaluate the chemotactic effect of DiMe-C7 on microglia.
Materials:
-
Primary microglial cell culture
-
DiMe-C7
-
Chemotaxis chamber (e.g., Boyden chamber with 8 µm pore size inserts)
-
Serum-free cell culture medium
-
Calcein-AM or similar fluorescent dye for cell labeling
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Harvest primary microglia and resuspend them in serum-free medium.
-
Label the cells with Calcein-AM according to the manufacturer's protocol.
-
Adjust the cell concentration to 1 x 10⁶ cells/ml.
-
-
Chemotaxis Setup:
-
Add serum-free medium containing different concentrations of DiMe-C7 to the lower wells of the chemotaxis chamber.
-
Use a known chemoattractant (e.g., fMLP) as a positive control and medium alone as a negative control.
-
Place the inserts into the wells.
-
Add 100 µl of the labeled microglial cell suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 3-4 hours.
-
Cell Migration Measurement:
-
After incubation, carefully remove the non-migrated cells from the top of the insert with a cotton swab.
-
Measure the fluorescence of the migrated cells on the bottom of the insert using a fluorescence plate reader.
-
-
Data Analysis: Calculate the migration index by dividing the fluorescence of the cells that migrated towards DiMe-C7 by the fluorescence of the cells that migrated towards the negative control.
Mandatory Visualizations
Caption: DiMe-C7/Substance P signaling pathway in neuro-immune cells.
Caption: Experimental workflow for studying DiMe-C7 in neuro-immune interactions.
References
- 1. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders [frontiersin.org]
- 4. Human microglia and astrocytes constitutively express the neurokinin-1 receptor and functionally respond to substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of microglia by histamine and substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substance P Exacerbates Dopaminergic Neurodegeneration through Neurokinin-1 Receptor-Independent Activation of Microglial NADPH Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substance P enhances microglial density in the substantia nigra through neurokinin-1 receptor/NADPH oxidase-mediated chemotaxis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving solubility of pGlu(5)-MePhe(8)-MeGly(9)- for in vitro assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance for solubility issues encountered with the modified peptide pGlu(5)-MePhe(8)-MeGly(9) during preparation for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the key molecular characteristics of pGlu(5)-MePhe(8)-MeGly(9) that influence its solubility?
The solubility of this peptide is primarily influenced by three key modifications and its amino acid composition. The N-terminal pyroglutamic acid (pGlu) modification increases the peptide's hydrophobicity and its propensity to aggregate, which can make it less soluble, particularly in basic solutions.[1][2] The N-methylation on Phenylalanine (MePhe) and Glycine (MeGly) can also increase lipophilicity.[3][4] However, N-methylation can sometimes improve aqueous solubility by disrupting the intermolecular hydrogen bonds that lead to the formation of beta-sheet aggregates.[5][6] Finally, the presence of hydrophobic amino acids like Phenylalanine contributes to its overall low solubility in aqueous solutions.[5][7]
Table 1: Summary of Factors Affecting pGlu(5)-MePhe(8)-MeGly(9) Solubility
| Feature | Modification/Residue | Expected Impact on Solubility | Rationale |
| N-Terminus | Pyroglutamic Acid (pGlu) | Decreased | Increases hydrophobicity and aggregation tendency; removes a charged group.[1][2] |
| Backbone | N-methyl-Phenylalanine (MePhe) | Variable | Increases lipophilicity but can disrupt aggregation, potentially improving solubility.[3][8] |
| Backbone | N-methyl-Glycine (MeGly/Sarcosine) | Variable | Can disrupt secondary structures that cause aggregation.[6] |
| Side Chain | Phenylalanine (Phe) | Decreased | Inherently hydrophobic amino acid.[5][9] |
Q2: What is the recommended general approach for dissolving a novel, modified peptide like this one?
A systematic, stepwise approach is recommended. Always begin by attempting to dissolve a small test amount of the peptide before using the entire sample.[10][11] The standard procedure is to start with the mildest solvent and progressively move to stronger ones. First, try sterile, distilled water.[12] If that fails, adjust the pH of the solution.[7][13] For peptides that remain insoluble, the use of a minimal amount of an organic co-solvent is the next step, followed by a slow dilution into your aqueous assay buffer.[10][12][14]
Q3: How does pH impact the solubility of this peptide, and how can I use it to my advantage?
A peptide's solubility is typically lowest at its isoelectric point (pI), the pH at which it has no net charge.[5][13] To improve solubility, the pH of the solution should be adjusted to be at least one or two units away from the pI. The pGlu modification tends to make peptides less soluble in basic pH ranges.[1][2] Therefore, dissolving the peptide in a dilute acidic solution (e.g., 10% acetic acid) is often an effective strategy for peptides with a net positive charge or those that are insoluble in water.[7][11][12]
Q4: What are the most common organic co-solvents for dissolving hydrophobic peptides for use in biological assays?
For hydrophobic peptides, organic solvents are frequently necessary for initial solubilization.[7][14] The stock solution is then carefully diluted into the final aqueous buffer. It is crucial to use the minimal amount of organic solvent needed and to ensure the final concentration in the assay does not exceed a level that could cause cellular toxicity or interfere with the experiment (typically <1% for DMSO).[7]
Table 2: Common Organic Co-solvents for Hydrophobic Peptides
| Co-Solvent | Recommended Use | Considerations & Caveats |
| Dimethyl Sulfoxide (DMSO) | Preferred for most in vitro and cellular assays due to its high solubilizing power and lower toxicity compared to others.[10] | Should not be used with peptides containing Cysteine (Cys) or Methionine (Met) as it may oxidize the side chains.[7] Keep final concentration low. |
| Dimethylformamide (DMF) | An effective alternative to DMSO. | Higher toxicity than DMSO; ensure it is compatible with your specific assay.[10][15] |
| Acetonitrile (ACN) | Useful for initial solubilization. | Can denature proteins at higher concentrations; compatibility with the assay must be verified.[7][15] |
| Ethanol or Isopropanol | Milder organic solvents that can be effective. | May not be strong enough for highly hydrophobic peptides.[7][15] |
Troubleshooting Guide & Experimental Protocols
This section provides a step-by-step workflow for dissolving pGlu(5)-MePhe(8)-MeGly(9).
Diagram: Experimental Workflow for Peptide Solubilization```dot
Caption: A decision tree for troubleshooting common solubility problems.
Contextual Application: Hypothetical Signaling Pathway
Given that pGlu(5)-MePhe(8)-MeGly(9) is an analog of Substance P, it is likely to act on a G-protein coupled receptor (GPCR), such as the neurokinin receptors. The diagram below illustrates a generic GPCR signaling pathway that could be activated by such a peptide, leading to downstream cellular responses relevant for in vitro assays.
Diagram: Representative GPCR Signaling Pathway
Caption: A representative Gq-coupled GPCR signaling pathway.
References
- 1. Pyroglutamate formation influences solubility and amyloidogenicity of amyloid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 6. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jpt.com [jpt.com]
- 8. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. reta-peptide.com [reta-peptide.com]
- 14. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 15. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Technical Support Center: Overcoming Aggregation of Synthetic Substance P Fragments
This guide provides researchers, scientists, and drug development professionals with practical solutions to common issues encountered with the aggregation of synthetic substance P (SP) and its fragments.
Frequently Asked Questions (FAQs)
Q1: What is Substance P and why do its synthetic fragments aggregate?
Substance P is an eleven-amino acid neuropeptide belonging to the tachykinin family.[1][2][3] It plays a significant role in pain transmission, inflammation, and various physiological processes by activating the neurokinin-1 (NK-1) receptor.[1][4][5] Synthetic SP fragments are prone to aggregation, a process where peptide molecules associate to form larger, often insoluble, species.[6][7] This aggregation is influenced by factors like the peptide's amino acid sequence (particularly hydrophobicity and propensity to form β-sheets), concentration, pH, temperature, and the ionic strength of the solution.[6][7][8] Aggregation can lead to loss of biological activity, inaccurate quantification, and difficulties in experimental reproducibility.
Q2: What are the initial signs of Substance P fragment aggregation?
The first signs of aggregation can range from subtle to obvious. Researchers should be vigilant for:
-
Visual Changes: The most apparent sign is the appearance of turbidity, cloudiness, or visible precipitates in a solution that was previously clear.[9]
-
Decreased Solubility: Difficulty in dissolving the lyophilized peptide powder, even in recommended solvents.
-
Experimental Artifacts: Inconsistent results in bioassays, loss of biological activity, or abnormal peaks during chromatographic analysis can all be indirect indicators of aggregation.[10]
-
Instrumental Detection: Techniques like Dynamic Light Scattering (DLS) may detect an increase in particle size, or UV-Vis spectroscopy might show abnormally high light scattering.[9][10]
Q3: How should I properly store my lyophilized Substance P fragments and their solutions to minimize aggregation?
Proper storage is critical to prevent both aggregation and chemical degradation.
-
Lyophilized Powder: Store at -20°C or -80°C in a desiccated environment. Avoid repeated freeze-thaw cycles of the container. The stability of the lyophilized peptide can be affected by the counter-ion; hydrochloride and trifluoroacetate salts have been found to be considerably more stable than acetate salts, which can be prone to degradation.[11]
-
Stock Solutions: Once reconstituted, it is best to prepare single-use aliquots and store them at -80°C. This minimizes the damaging effects of repeated freeze-thaw cycles. Avoid storing peptide solutions at 4°C for extended periods.
Troubleshooting Guides
This section addresses specific problems you may encounter and provides a logical workflow for resolving them.
Problem 1: My Substance P fragment solution is cloudy or has visible precipitates.
A cloudy solution is a clear indicator of poor solubility or aggregation. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for a cloudy peptide solution.
Problem 2: How can I improve the solubility and prevent aggregation of my Substance P fragment during experimental use?
Proactively preventing aggregation is key. Consider these factors when preparing your solutions:
-
pH and Buffers: Substance P is known to be highly aggregated at both acidic and basic pH, as well as in saline solutions.[8] The pH of your buffer should be at least 1-2 units away from the peptide's isoelectric point (pI) to ensure it carries a net charge, which promotes repulsion between molecules. The stability of peptides can be significantly influenced by the pH of the solution.[12][13]
-
Solvent Choice: While aqueous buffers are common, sometimes the addition of a polar organic solvent (cosolvent) can disrupt hydrophobic interactions that lead to aggregation.[14] Studies have shown that solvents like acetonitrile and pyridine can rapidly dissociate SP aggregates.[8] Methanol is also effective but may act more slowly.[8]
-
Use of Additives and Excipients: Various chemical additives can be included in the buffer to stabilize the peptide and prevent aggregation.[15][16] Their effectiveness can be peptide-specific, so empirical testing is often required.
Table 1: Common Anti-Aggregation Additives
| Additive Class | Examples | Typical Concentration | Mechanism of Action |
| Amino Acids | L-Arginine, L-Glutamate | 50-100 mM | Suppresses aggregation by binding to charged and hydrophobic regions.[10][17] |
| Polyols/Sugars | Glycerol, Sucrose, Mannitol | 5-20% (v/v) or (w/v) | Stabilize the native protein structure through preferential exclusion, making unfolding and aggregation less favorable.[17] |
| Surfactants | Polysorbate 20 (Tween 20), Polysorbate 80 | 0.01% - 0.1% | Non-denaturing detergents that can help solubilize aggregates by coating hydrophobic patches.[10] |
| Reducing Agents | DTT, TCEP | 1-5 mM | Prevents the formation of intermolecular disulfide bonds if the fragment contains cysteine residues.[17] |
Problem 3: How can I confirm that my Substance P fragment is in a monomeric, non-aggregated state?
Several biophysical and analytical techniques can be used to assess the aggregation state of your peptide.
Table 2: Techniques for Characterizing Peptide Aggregation
| Technique | Information Provided | Key Considerations |
| Dynamic Light Scattering (DLS) | Provides the size distribution of particles in solution, identifying the presence of larger aggregates.[9][18] | Highly sensitive to small amounts of large aggregates. May miss smaller, soluble oligomers.[19] |
| Size Exclusion Chromatography (SEC-HPLC) | Separates molecules based on size, allowing for quantification of monomer vs. aggregate populations. | Aggregates may be sheared or interact with the column matrix, potentially underestimating the true amount.[19] |
| Thioflavin T (ThT) Fluorescence Assay | Detects the presence of amyloid-like fibrils containing cross-β-sheet structures.[6][7] | Specific for fibrillar aggregates; will not detect amorphous or small oligomeric aggregates. The dye itself can sometimes perturb the aggregation process.[19] |
| UV-Vis Spectroscopy | Increased light scattering (measured as turbidity at wavelengths like 340 or 600 nm) indicates the formation of large, insoluble aggregates.[20] | Simple and accessible, but provides limited structural information and is only suitable for large aggregates.[20] |
| 1H NMR Spectroscopy | Can detect changes in the chemical environment and mobility of the peptide as it forms aggregates.[9][18] | A non-destructive method that can provide detailed insights into the aggregation process in solution.[18] |
Key Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Fibril Detection
This protocol is adapted for a 96-well plate format to monitor the kinetics of fibril formation.
-
Preparation of ThT Stock Solution: Prepare a 2.5 mM ThT stock solution in sterile, filtered water. Store protected from light at 4°C.
-
Preparation of Working Solution: Dilute the ThT stock solution in your assay buffer (e.g., 50 mM glycine-NaOH, pH 8.5) to a final concentration of 25 µM.
-
Sample Preparation: Reconstitute your Substance P fragment in the desired buffer to the target concentration. Include positive and negative controls if available.
-
Assay Execution:
-
Pipette 180 µL of the ThT working solution into the wells of a black, clear-bottom 96-well plate.
-
Add 20 µL of your peptide sample to each well.
-
Seal the plate to prevent evaporation.
-
-
Data Acquisition:
-
Place the plate in a fluorescence plate reader.
-
Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.
-
Incubate the plate at a constant temperature (e.g., 37°C), with intermittent shaking.
-
Record fluorescence readings at regular intervals (e.g., every 15-30 minutes) for several hours or days.
-
-
Data Analysis: Plot the fluorescence intensity against time. A sigmoidal curve is characteristic of amyloid fibril formation, indicating a lag phase, an exponential growth phase, and a plateau.[6][7]
Protocol 2: Dynamic Light Scattering (DLS) for Particle Size Analysis
This protocol provides a general workflow for assessing the hydrodynamic radius of particles in your sample.
-
Sample Preparation:
-
Prepare your Substance P fragment solution in a low-particulate, filtered buffer. The concentration should be optimized for your specific instrument (typically in the 0.1-1.0 mg/mL range).
-
Filter the final solution through a low-protein-binding syringe filter (e.g., 0.02 or 0.1 µm) directly into a clean, dust-free cuvette.
-
-
Instrument Setup:
-
Allow the DLS instrument to warm up and stabilize.
-
Set the measurement parameters, including the solvent viscosity, refractive index, and measurement temperature.
-
-
Data Acquisition:
-
Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature (typically 2-5 minutes).
-
Perform multiple measurements (e.g., 3-5 runs) to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution (by intensity, volume, and number).
-
A monomodal peak at the expected hydrodynamic radius for the monomer indicates a non-aggregated sample. The presence of peaks at larger radii or a high polydispersity index (PDI > 0.2) suggests the presence of aggregates.
-
Signaling Pathway Visualization
Substance P exerts its primary biological effects by binding to the Neurokinin-1 Receptor (NK-1R), a G protein-coupled receptor (GPCR).[1][5] This interaction triggers several downstream signaling cascades.
Caption: Simplified signaling pathway of Substance P via the NK-1 receptor.
References
- 1. mdpi.com [mdpi.com]
- 2. Substance P and pain chronicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Properties of substance P aggregates. Application to the synthesis and purification of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 11. Spontaneous chemical degradation of substance P in the solid phase and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 15. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of additives on protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. verifiedpeptides.com [verifiedpeptides.com]
- 20. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DiMe-C7 Dosage for Behavioral Studies in Mice
Welcome to the technical support center for researchers utilizing DiMe-C7 in murine behavioral studies. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing your experimental design and achieving robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is DiMe-C7 and its putative mechanism of action?
A1: DiMe-C7, also known as [Glp5,(Me)Phe8,Sar9] Substance P (5-11), is a metabolically stable analogue of the C-terminal fragment of Substance P (SP).[1][2][3] Substance P is a neuropeptide belonging to the tachykinin family that plays a significant role in pain perception, inflammation, and emotional behaviors.[4] SP exerts its effects by binding to neurokinin (NK) receptors, with a primary affinity for the NK-1 receptor.[4][5] The binding of SP to the NK-1 receptor, a G protein-coupled receptor, can activate intracellular signaling cascades such as the inositol trisphosphate/diacylglycerol (IP3/DAG) and cyclic adenosine monophosphate (cAMP) pathways.[4] This activation can modulate neuronal excitability and neurotransmitter release.
Q2: What are the expected behavioral effects of DiMe-C7 in mice?
A2: Direct studies on the behavioral effects of systemic DiMe-C7 administration in mice are limited. However, based on studies involving direct injection into the rat brain, DiMe-C7 has been shown to induce dose-dependent increases in locomotor activity (hyperactivity).[2][3] This effect is thought to be mediated by the stimulation of dopamine and serotonin pathways.[2] As a Substance P analogue, DiMe-C7 might also influence anxiety-like and depression-related behaviors.
Q3: How should I prepare DiMe-C7 for systemic administration (e.g., intraperitoneal injection)?
A3: As a peptide analogue, the solubility of DiMe-C7 should be empirically determined. A common starting point for dissolving peptides for in vivo use is sterile saline or phosphate-buffered saline (PBS). If solubility is an issue, small amounts of a solubilizing agent like DMSO followed by dilution in saline or PBS may be necessary. It is crucial to ensure the final concentration of any organic solvent is low (typically <5%) and to run a vehicle-only control group to account for any effects of the solvent itself. Nanoformulation strategies can also be considered to improve the stability and bioavailability of peptide-based drugs.[6][7]
Q4: What is a recommended starting dose for a dose-response study in mice?
A4: Due to the lack of systemic dosage data in mice, a dose-finding study is essential. In rats, direct intracerebral injections of 1.0 to 6.0 micrograms of DiMe-C7 were effective.[2][3] For systemic administration (e.g., intraperitoneal or subcutaneous) in mice, a significantly higher dose will likely be required to achieve central nervous system effects due to factors like first-pass metabolism and blood-brain barrier penetration. A reasonable starting point for a dose-response study could be in the range of 0.1 to 10 mg/kg. It is advisable to start with a wide range of doses and include a vehicle control.
Q5: Which behavioral assays are most relevant for studying the effects of DiMe-C7?
A5: Given the reported effects of DiMe-C7 and Substance P on locomotor activity and mood, the following assays are recommended:
-
Open Field Test: To assess general locomotor activity, exploratory behavior, and anxiety-like behavior (thigmotaxis).[8][9][10][11]
-
Elevated Plus Maze: A widely used assay to evaluate anxiety-like behavior in rodents.[12][13][14][15][16]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable behavioral effect | - Inadequate Dose: The administered dose may be too low to elicit a response following systemic administration. - Poor Bioavailability: The compound may not be effectively reaching the central nervous system. - Incorrect Timing: The behavioral assessment may be conducted outside the peak effect window of the compound. | - Conduct a dose-response study with a wider range of doses. - Consider alternative routes of administration or formulation strategies to enhance bioavailability. - Perform a time-course study to determine the optimal time for behavioral testing after administration. |
| High variability in behavioral data | - Inconsistent Animal Handling: Variations in how animals are handled can induce stress and affect behavior.[17][18] - Environmental Factors: Differences in lighting, noise, or odors in the testing room can influence results.[17] - Lack of Habituation: Insufficient acclimatization of the animals to the testing room and equipment. | - Standardize handling procedures and ensure all experimenters are proficient.[18] - Control the testing environment meticulously (e.g., consistent lighting, low noise).[17] - Allow for a sufficient habituation period (e.g., 30-60 minutes) in the testing room before starting the assay. |
| Unexpected side effects (e.g., sedation, stereotypies) | - Off-target Effects: The compound may be interacting with other receptors or systems. - Toxicity at Higher Doses: The observed effects may be signs of toxicity. | - Carefully observe and document all behaviors, not just those being measured by the assay. - In the dose-response study, include a thorough assessment of general health and motor function. - Consider lowering the dose range if adverse effects are observed. |
| Precipitation of DiMe-C7 in solution | - Poor Solubility: The compound may not be fully soluble in the chosen vehicle. - Instability: The peptide may be degrading over time. | - Test the solubility in different biocompatible solvents (e.g., saline, PBS, a small percentage of DMSO). - Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. - Consider using a formulation with stabilizing excipients. |
Quantitative Data Summary
Table 1: Intracerebral DiMe-C7 Dosage in Rats from Published Studies
| Study Focus | Brain Region | Species | Effective Dose Range (Intracerebral) | Observed Effect |
| Locomotor Activity | Median Raphe Nucleus | Rat | 1.0 µg | Increased locomotor activity[3] |
| Neurochemical Effects | Ventral Tegmental Area | Rat | 6.0 µg | Marked hyperactivity and increased dopamine metabolism[2] |
Experimental Protocols
Open Field Test
This protocol is for assessing locomotor activity and anxiety-like behavior in mice.[8][9][10][11][19]
Materials:
-
Open field apparatus (e.g., a 50 cm x 50 cm square arena with walls)
-
Video tracking software
-
70% ethanol for cleaning
-
DiMe-C7 solution and vehicle control
Procedure:
-
Acclimation: Bring mice to the testing room at least 30-60 minutes before the test to acclimate.
-
Preparation: Clean the open field arena thoroughly with 70% ethanol and allow it to dry completely between each animal to remove olfactory cues.
-
Administration: Administer the predetermined dose of DiMe-C7 or vehicle via the chosen route (e.g., intraperitoneal injection).
-
Testing: At the designated time post-injection, gently place the mouse in the center of the open field arena.
-
Recording: Record the mouse's activity for a set duration (e.g., 10-20 minutes) using the video tracking software.
-
Data Analysis: Analyze the recording for parameters such as:
-
Total distance traveled
-
Time spent in the center zone vs. the periphery
-
Number of entries into the center zone
-
Rearing frequency
-
Elevated Plus Maze (EPM)
This protocol is for evaluating anxiety-like behavior in mice.[12][13][14][15][16]
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor)
-
Video tracking software
-
70% ethanol for cleaning
-
DiMe-C7 solution and vehicle control
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes prior to testing.
-
Preparation: Clean the maze with 70% ethanol and ensure it is dry before each trial.
-
Administration: Administer the specified dose of DiMe-C7 or vehicle.
-
Testing: At the determined time after injection, place the mouse in the center of the maze, facing an open arm.
-
Recording: Record the mouse's behavior for a 5-minute period using video tracking software.
-
Data Analysis: Key parameters to analyze include:
-
Time spent in the open arms vs. closed arms
-
Number of entries into the open arms vs. closed arms
-
Total distance traveled
-
Visualizations
Caption: Hypothetical signaling pathway of DiMe-C7 via the NK-1 receptor.
Caption: Experimental workflow for a DiMe-C7 dose-finding study in mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neurochemical consequences following injection of the substance P analogue, DiMe-C7, into the rat ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intra-median raphe infusions of muscimol and the substance P analogue DiMe-C7 produce hyperactivity: role of serotonin neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 9. Open field test for mice [protocols.io]
- 10. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BehaviorCloud Protocols - Open Field Test | BehaviorCloud [behaviorcloud.com]
- 12. protocols.io [protocols.io]
- 13. albany.edu [albany.edu]
- 14. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 15. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 16. mmpc.org [mmpc.org]
- 17. bitesizebio.com [bitesizebio.com]
- 18. How to Control Behavioral Studies for Rodents—Don’t Project Human Thoughts onto Them | eNeuro [eneuro.org]
- 19. MPD: JaxCC1: project protocol [phenome.jax.org]
Troubleshooting low yield in solid-phase synthesis of DiMe-C7
Welcome to the technical support center for the solid-phase synthesis of DiMe-C7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for overcoming common challenges, particularly low yield, during the synthesis of this modified peptide.
Frequently Asked Questions (FAQs)
Q1: What is DiMe-C7 and what makes its synthesis challenging?
DiMe-C7 is a metabolically stable analogue of Substance P, with the sequence pGlu-Gln-Phe-MePhe-MeGly-Leu-Met-NH2. Its synthesis presents several challenges that can contribute to low yields:
-
N-terminal Pyroglutamic Acid (pGlu): This cyclic residue requires a specific incorporation strategy, either by direct coupling or by cyclization of a glutamine precursor.
-
N-methylated Amino Acids (MePhe and MeGly): The presence of two N-methylated residues significantly hinders coupling reactions due to steric hindrance, often leading to incomplete reactions and deletion sequences.
-
Methionine Residue: The thioether side chain of methionine is susceptible to oxidation during the final cleavage from the resin, which can reduce the yield of the desired product.
-
C-terminal Amide: Requires the use of a specific resin, such as Rink Amide resin, to generate the amide upon cleavage.
Q2: What are the most common causes of low yield in DiMe-C7 synthesis?
Low yields in the solid-phase synthesis of DiMe-C7 can typically be attributed to one or more of the following factors:
-
Incomplete Coupling: This is the most frequent issue, especially for the N-methylated amino acids (MePhe and MeGly) and the amino acid coupled to them. Standard coupling conditions are often insufficient.
-
Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain will prevent the subsequent amino acid from being added, leading to truncated sequences.
-
Peptide Aggregation: As the peptide chain elongates, it can aggregate on the resin, making reactive sites inaccessible to reagents.
-
Methionine Oxidation: During the final trifluoroacetic acid (TFA) cleavage, the methionine residue can be oxidized to its sulfoxide, reducing the yield of the correct peptide.
-
Premature Cleavage: Loss of the peptide chain from the resin support during synthesis can occur, although this is less common with stable linkers.
Q3: How can I monitor the progress and efficiency of my synthesis?
Regular monitoring of your synthesis is crucial for identifying problems early. The most common method is the Kaiser test (or ninhydrin test) , which is performed on a small sample of resin beads after the coupling step. A blue/purple color indicates the presence of free primary amines (incomplete coupling), while yellow/orange beads suggest a complete reaction. Note that the Kaiser test will not work after the coupling of N-methylated amino acids, as they are secondary amines. In this case, a Chloranil test can be used.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of DiMe-C7, presented in a question-and-answer format.
Problem 1: Low yield with significant deletion sequences, particularly at or after the N-methylated residues.
Q: My mass spectrometry analysis shows major peaks corresponding to the peptide missing MePhe, MeGly, or the subsequent amino acids. What is causing this and how can I fix it?
A: This is a classic sign of incomplete coupling of the N-methylated amino acids. The steric hindrance from the N-methyl group makes amide bond formation difficult.
Solutions:
-
Optimize Coupling Reagents: Standard coupling reagents may not be effective. Use more potent activating agents.
-
Double Coupling: Repeat the coupling step for the N-methylated amino acids and the amino acid immediately following them to drive the reaction to completion.
-
Increase Reaction Time and Temperature: Extending the coupling time or performing the reaction at a slightly elevated temperature can improve efficiency. Microwave-assisted synthesis can also be beneficial.
| Coupling Reagent Combination | Recommendation for N-methylated Residues |
| HBTU/DIPEA | Standard, may be insufficient. |
| HATU/HOAt/DIPEA or Collidine | Highly Recommended. More potent and can overcome steric hindrance. |
| PyAOP/DIPEA or Collidine | Highly Recommended. Another powerful phosphonium salt-based reagent. |
| DIC/Oxyma | A good carbodiimide-based option, often with reduced racemization. |
Problem 2: Overall low yield and a complex mixture of truncated peptides in the crude product.
Q: My final crude product shows a low yield of the target peptide and many smaller fragments. What could be the issue?
A: This often points to a more systemic problem throughout the synthesis, such as incomplete Fmoc deprotection or peptide aggregation.
Solutions:
-
Ensure Complete Fmoc Deprotection: For sterically hindered residues, you may need to extend the deprotection time or perform a double deprotection. Using a stronger base cocktail, such as one containing DBU, can also be effective, but should be used with caution as it can promote side reactions.
-
Address Peptide Aggregation: Use solvents with better solvating properties like N-methyl-2-pyrrolidone (NMP) instead of or in combination with dimethylformamide (DMF). Incorporating "chaotropic" salts can also help disrupt secondary structures.
Problem 3: The correct mass is observed, but the yield after purification is low, and I see a +16 Da impurity.
Q: My mass spectrum shows a significant peak at [M+16]+. What is this and how can I prevent it?
A: The +16 Da peak corresponds to the oxidation of the methionine residue to methionine sulfoxide. This is a common side reaction during the final cleavage with TFA.
Solutions:
-
Use a Scavenger-Rich Cleavage Cocktail: Standard cleavage cocktails may not be sufficient to protect methionine. Use a cocktail specifically designed to prevent its oxidation. "Reagent H" is an excellent option.
| Cleavage Cocktail | Composition | Use Case |
| Standard (e.g., Reagent B) | TFA (88%), Phenol (5%), Water (5%), TIPS (2%) | General purpose, but not recommended for Met-containing peptides. |
| Recommended (e.g., Reagent H) | TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), Water (3%), DMS (2%), NH4I (1.5%) | Prevents methionine oxidation. [1][2][3] |
Experimental Protocols
General Fmoc-SPPS Protocol for DiMe-C7
This protocol assumes a 0.1 mmol synthesis scale on a Rink Amide resin.
-
Resin Swelling: Swell the resin in DMF for at least 1 hour.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (for non-N-methylated amino acids):
-
In a separate vessel, pre-activate 3-5 equivalents of the Fmoc-amino acid with 3-5 equivalents of a coupling agent (e.g., HBTU) and 6-10 equivalents of an activator base (e.g., DIPEA) in DMF for a few minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF (3-5 times).
-
Perform a Kaiser test to confirm completion.
-
-
Coupling of N-methylated Amino Acids (Fmoc-MePhe-OH and Fmoc-MeGly-OH):
-
Use 3-5 equivalents of the Fmoc-N-methyl-amino acid.
-
Pre-activate with 3-5 equivalents of HATU and 6-10 equivalents of DIPEA or collidine in DMF.
-
Couple for at least 4 hours, or perform a double coupling (2 x 2 hours).
-
Wash thoroughly with DMF.
-
Confirm completion with a Chloranil test.
-
-
Incorporation of Pyroglutamic Acid (pGlu):
-
After deprotection of the N-terminal Gln, use one of the following methods:
-
Direct Coupling: Couple Boc-pGlu-OH or unprotected pGlu using the same conditions as for other amino acids. Extend the coupling time if necessary.
-
On-resin Cyclization: Treat the deprotected Gln-peptide-resin with a mild acid or heat to induce cyclization to pGlu. This should be done prior to side-chain deprotection and cleavage.
-
-
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Add a cleavage cocktail optimized for methionine-containing peptides (e.g., Reagent H) and stir for 2-4 hours at room temperature.
-
Filter the resin and wash with a small amount of fresh TFA.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellet.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC.
-
Visualizations
Caption: Experimental workflow for the solid-phase synthesis of DiMe-C7.
Caption: Troubleshooting decision tree for low yield in DiMe-C7 synthesis.
References
Preventing degradation of DiMe-C7 in cell culture media
Welcome to the technical support center for DiMe-C7. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of DiMe-C7 in cell culture, with a focus on preventing its degradation and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is DiMe-C7 and what is its primary application in research?
DiMe-C7, also known as [Glp5,(Me)Phe8,Sar9] Substance P (5-11), is a metabolically stable analog of the C-terminal heptapeptide of Substance P (SP).[1][2] SP is a neuropeptide involved in a variety of physiological processes, including inflammation and pain transmission.[3][4][5] Due to its enhanced stability compared to native SP, DiMe-C7 is a valuable tool for studying the signaling pathways and physiological effects of SP in in vitro and in vivo models.[6]
Q2: What makes DiMe-C7 more "metabolically stable" than Substance P?
The stability of peptides is largely determined by their amino acid sequence and modifications to their N- and C-termini.[7] Native Substance P is susceptible to rapid degradation by various proteases, such as neprilysin and endothelin-converting enzyme-1.[3][8][9] DiMe-C7's modifications, including the pyroglutamic acid at the N-terminus and methyl groups, protect it from enzymatic cleavage, leading to a longer half-life in biological systems.[6]
Q3: What are the primary factors that can lead to the degradation of DiMe-C7 in cell culture media?
While DiMe-C7 is more stable than Substance P, it is not entirely immune to degradation. The primary factors that can contribute to its degradation in cell culture media include:
-
Enzymatic Degradation: Cell culture media supplemented with serum (e.g., Fetal Bovine Serum - FBS) contains various proteases that can degrade peptides.[10] Even in serum-free media, cells themselves can secrete proteases into the medium.[11][12]
-
Chemical Instability: Factors such as pH, temperature, and exposure to light and oxygen can lead to chemical modifications of the peptide, such as hydrolysis and oxidation, which can inactivate it.[7]
Troubleshooting Guide
This guide addresses common issues encountered when using DiMe-C7 in cell culture experiments.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect of DiMe-C7 | Degradation of DiMe-C7 in the stock solution or cell culture media. | 1. Prepare fresh stock solutions: Reconstitute lyophilized DiMe-C7 in a sterile, appropriate solvent (e.g., DMSO or sterile water) immediately before preparing working solutions. 2. Aliquot and store properly: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[7] 3. Minimize time in culture media: Add DiMe-C7 to the cell culture media immediately before treating the cells. For long-term experiments, consider replenishing the media with fresh DiMe-C7 at regular intervals. 4. Reduce serum concentration: If compatible with your cell line, consider reducing the serum percentage in your culture media to decrease protease activity. 5. Use protease inhibitors: In some applications, the addition of a broad-spectrum protease inhibitor cocktail to the cell culture medium may be considered, but potential off-target effects on the cells should be evaluated. |
| Precipitation of DiMe-C7 in media | Poor solubility of the peptide at the working concentration or interaction with media components. | 1. Ensure complete solubilization of stock: Make sure the lyophilized peptide is fully dissolved in the initial solvent before further dilution. 2. Use a suitable solvent: While water is often used, a small amount of DMSO can aid in the solubilization of hydrophobic peptides before preparing the final aqueous working solution. 3. Prepare working solutions fresh: Avoid storing diluted working solutions for extended periods. |
| High variability between experiments | Inconsistent handling and preparation of DiMe-C7. | 1. Standardize protocols: Ensure consistent procedures for reconstituting, aliquoting, storing, and diluting DiMe-C7 for all experiments. 2. Calibrate equipment: Use calibrated pipettes to ensure accurate concentrations. 3. Perform a stability test: To understand the degradation kinetics in your specific experimental setup, conduct a time-course experiment to measure the concentration of intact DiMe-C7 over time (see Experimental Protocols section). |
Experimental Protocols
Protocol 1: Preparation of DiMe-C7 Stock and Working Solutions
Materials:
-
Lyophilized DiMe-C7
-
Sterile, high-purity dimethyl sulfoxide (DMSO) or sterile, nuclease-free water
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Reconstitution of Lyophilized Peptide:
-
Briefly centrifuge the vial of lyophilized DiMe-C7 to ensure the powder is at the bottom.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of sterile DMSO or water to achieve a desired stock concentration (e.g., 1-10 mM). The choice of solvent should be based on the manufacturer's recommendation and the peptide's properties.
-
Gently vortex or pipette up and down to ensure the peptide is completely dissolved. Visually inspect the solution for any particulates.
-
-
Aliquoting and Storage:
-
Immediately after reconstitution, aliquot the stock solution into single-use, sterile polypropylene tubes. The volume of each aliquot should be sufficient for a single experiment to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).[7]
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw a single aliquot of the DiMe-C7 stock solution at room temperature or on ice.
-
Dilute the stock solution to the final desired working concentration in pre-warmed, sterile cell culture medium.
-
Mix thoroughly by gentle inversion or pipetting.
-
Add the final working solution to your cell cultures immediately.
-
Protocol 2: Assessment of DiMe-C7 Stability in Cell Culture Media
This protocol provides a general framework for determining the stability of DiMe-C7 under your specific experimental conditions.
Materials:
-
DiMe-C7 working solution
-
Your specific cell culture medium (with and without serum, if applicable)
-
Sterile culture plates or tubes
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO2)
-
Method for quantifying DiMe-C7 (e.g., High-Performance Liquid Chromatography - HPLC, Mass Spectrometry - MS)
Procedure:
-
Sample Preparation:
-
Prepare a solution of DiMe-C7 in your cell culture medium at the final working concentration you use in your experiments.
-
Prepare parallel samples in medium with and without serum to assess the impact of serum components.
-
As a control, prepare a sample of DiMe-C7 in a stable buffer (e.g., PBS) at the same concentration.
-
-
Incubation:
-
Dispense aliquots of each prepared solution into sterile tubes or wells of a culture plate.
-
Incubate the samples under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove an aliquot from each condition.
-
Immediately stop any potential degradation by freezing the samples at -80°C or by adding a precipitation agent (e.g., acetonitrile) if required for your analytical method.
-
-
Quantification:
-
Analyze the collected samples using a suitable analytical method like HPLC or LC-MS to determine the concentration of intact DiMe-C7.
-
Plot the concentration of intact DiMe-C7 as a function of time for each condition.
-
-
Data Analysis:
-
Calculate the degradation rate and half-life of DiMe-C7 in each condition. This data will inform you about the stability of the peptide in your specific experimental setup and help you design your experiments accordingly (e.g., determining the frequency of media changes for long-term studies).
-
Data Presentation
The following table provides a template for summarizing the results from a DiMe-C7 stability study as described in Protocol 2.
Table 1: Stability of DiMe-C7 in Different Cell Culture Media Conditions
| Time (hours) | Concentration in PBS (µM) | Concentration in Serum-Free Medium (µM) | Concentration in Medium + 10% FBS (µM) |
| 0 | 10.0 | 10.0 | 10.0 |
| 2 | 9.9 | 9.8 | 9.2 |
| 4 | 9.8 | 9.5 | 8.5 |
| 8 | 9.7 | 9.0 | 7.1 |
| 12 | 9.6 | 8.6 | 6.0 |
| 24 | 9.4 | 7.5 | 4.2 |
| 48 | 9.1 | 5.8 | 2.1 |
Note: The data in this table is illustrative and should be replaced with your experimental results.
Visualizations
Signaling Pathway of Substance P
Substance P and its analogs, like DiMe-C7, primarily exert their effects by binding to the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor. This interaction triggers downstream signaling cascades.
Caption: Signaling pathway of DiMe-C7 via the NK1R.
Experimental Workflow for DiMe-C7 Stability Assay
The following diagram illustrates the key steps in performing a stability assay for DiMe-C7 in cell culture media.
Caption: Workflow for assessing DiMe-C7 stability.
Logical Relationship: Factors Affecting DiMe-C7 Stability
This diagram outlines the key factors that can influence the stability of DiMe-C7 in a cell culture experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neurochemical consequences following injection of the substance P analogue, DiMe-C7, into the rat ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Substance P - Wikipedia [en.wikipedia.org]
- 5. Substance P | C63H98N18O13S | CID 36511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Substance P and analogues: biological activity and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Enkephalinase is involved in the degradation of endogenous substance P released from slices of rat substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing DiMe-C7 Brain Penetration for CNS Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in delivering the substance P analog, DiMe-C7, to the central nervous system (CNS).
Frequently Asked Questions (FAQs)
Q1: What is DiMe-C7 and why is its brain penetration a concern for CNS studies?
A1: DiMe-C7 is a metabolically stable analog of the C-terminal fragment of Substance P (SP), with the sequence pGlu-Gln-Phe-MePhe-MeGly-Leu-Met-NH2. Substance P and its analogs are of interest for CNS research due to their involvement in neurotransmission, pain perception, and inflammation.[1][2] Effective delivery of DiMe-C7 to the brain is crucial for studying its potential therapeutic effects on CNS disorders. However, like many peptides, its ability to cross the blood-brain barrier (BBB) is expected to be limited due to its physicochemical properties.
Q2: What are the predicted physicochemical properties of DiMe-C7 and how do they influence its brain penetration?
A2: While experimental data for DiMe-C7 is scarce, we can predict its properties based on its amino acid sequence. These predictions are crucial for anticipating challenges in BBB penetration.
| Property | Estimated Value | Implication for BBB Penetration |
| Molecular Weight | ~964.2 g/mol | Exceeds the general rule of thumb for passive diffusion across the BBB (<500 Da), suggesting that passive transport is unlikely to be a major route of entry. |
| Topological Polar Surface Area (TPSA) | >140 Ų | A high TPSA indicates poor membrane permeability, further suggesting that passive diffusion across the lipid-rich BBB is unfavorable. For good BBB penetration, a TPSA of less than 90 Ų is generally preferred. |
| Predicted LogP | Low | A low octanol-water partition coefficient (LogP) indicates hydrophilicity, which is unfavorable for passive diffusion across the lipophilic BBB. |
These values are estimations from publicly available cheminformatics tools and should be experimentally verified.
Based on these predicted properties, DiMe-C7 is unlikely to efficiently cross the BBB via passive diffusion. Therefore, active transport mechanisms or strategies to circumvent the BBB are likely necessary for achieving therapeutic concentrations in the CNS.
Q3: Is there any evidence for active transport of Substance P or its analogs across the BBB?
A3: Yes, there is evidence suggesting a carrier-mediated transport system for Substance P across the BBB.[3] Studies have shown that the transport of Substance P across brain microvascular endothelial cells is a saturable process, which is characteristic of carrier-mediated transport.[3] This transport appears to involve the neurokinin-1 (NK-1) receptor.[3] Given that DiMe-C7 is a Substance P analog, it is plausible that it may also interact with this transport system. However, the affinity and transport efficiency of DiMe-C7 via this system would need to be experimentally determined.
Q4: What are the general strategies to enhance the brain penetration of peptides like DiMe-C7?
A4: Several strategies can be employed to improve the delivery of peptides to the CNS:
-
Chemical Modification (Prodrugs): Modifying the peptide to increase its lipophilicity can enhance passive diffusion. This often involves attaching a lipid-soluble moiety that is cleaved off once the molecule is in the brain, releasing the active peptide.
-
Carrier-Mediated Transport:
-
Nanoparticles: Encapsulating DiMe-C7 in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation in the bloodstream and facilitate its transport across the BBB. The surface of these nanoparticles can also be functionalized with ligands that target specific receptors on the BBB for enhanced uptake.
-
Molecular Trojan Horses: This approach involves conjugating DiMe-C7 to a molecule that is actively transported across the BBB, such as an antibody against the transferrin receptor.
-
-
Transient BBB Disruption:
-
Osmotic Agents: Infusion of hypertonic solutions (e.g., mannitol) can transiently open the tight junctions of the BBB, allowing for increased passage of molecules from the blood into the brain.
-
Focused Ultrasound: In combination with microbubbles, focused ultrasound can be used to non-invasively and temporarily increase the permeability of the BBB in specific brain regions.
-
Troubleshooting Guides
Problem 1: Low or undetectable levels of DiMe-C7 in the brain after systemic administration.
| Possible Cause | Troubleshooting Suggestion |
| Poor BBB permeability | * Confirm the predicted poor passive permeability with an in vitro BBB model (e.g., PAMPA, hCMEC/D3). * Investigate if DiMe-C7 is a substrate for the NK-1 receptor-mediated transport system. * Implement a brain delivery enhancement strategy (see FAQ Q4). |
| Rapid peripheral degradation | * Analyze plasma samples to determine the pharmacokinetic profile of DiMe-C7. * If degradation is rapid, consider formulation strategies (e.g., encapsulation in nanoparticles) to protect the peptide. |
| Insufficient dose | * Perform a dose-escalation study to determine if higher systemic concentrations lead to detectable brain levels. Be mindful of potential peripheral side effects. |
| Analytical method not sensitive enough | * Optimize the LC-MS/MS method for high sensitivity and low limit of quantification (LOQ) for DiMe-C7 in brain tissue. |
Problem 2: Inconsistent results in in vitro BBB permeability assays.
| Possible Cause | Troubleshooting Suggestion |
| Poor cell monolayer integrity | * Routinely measure the transendothelial electrical resistance (TEER) of your cell monolayer to ensure it meets the established criteria for a tight barrier before each experiment. * Perform permeability assays with known high and low permeability markers (e.g., propranolol and lucifer yellow) to validate the barrier function. |
| Cell passage number too high | * Use cells within a validated passage number range, as high passage numbers can lead to altered cell morphology and barrier function. |
| Inconsistent cell seeding density | * Optimize and standardize the cell seeding density to ensure a confluent and uniform monolayer for each experiment. |
| Adsorption of the peptide to plasticware | * Use low-binding plates and tubes for handling peptide solutions. * Include a wash step and analyze the wash solution to account for any adsorbed peptide. |
Experimental Protocols & Methodologies
In Vitro BBB Permeability Assessment: hCMEC/D3 Transwell Model
This protocol describes a common in vitro method to assess the permeability of DiMe-C7 across a monolayer of human cerebral microvascular endothelial cells (hCMEC/D3).
Materials:
-
hCMEC/D3 cells
-
Complete endothelial cell growth medium
-
Transwell inserts (e.g., 0.4 µm pore size)
-
24-well companion plates
-
Rat tail collagen I
-
Fibronectin
-
Hanks' Balanced Salt Solution (HBSS)
-
DiMe-C7
-
Lucifer yellow (paracellular marker)
-
LC-MS/MS system
Procedure:
-
Coat Transwell Inserts: Coat the apical side of the Transwell inserts with a mixture of rat tail collagen I and fibronectin and allow to dry.
-
Seed hCMEC/D3 Cells: Seed hCMEC/D3 cells onto the coated inserts at a density of 2.5 x 10^4 cells/cm².
-
Culture and Monitor: Culture the cells for 4-6 days, changing the medium every 2 days. Monitor the formation of a tight monolayer by measuring the TEER daily. A TEER value >100 Ω·cm² is generally considered acceptable.
-
Permeability Assay:
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add HBSS containing a known concentration of DiMe-C7 to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the apical chamber.
-
To assess monolayer integrity, add Lucifer yellow to the apical chamber and measure its flux to the basolateral chamber.
-
-
Sample Analysis: Quantify the concentration of DiMe-C7 in the collected samples using a validated LC-MS/MS method.
-
Calculate Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt = rate of appearance of the compound in the receiver chamber
-
A = surface area of the Transwell membrane
-
C0 = initial concentration in the donor chamber
-
In Vivo Brain Penetration Study: Brain Homogenate Method
This protocol outlines a procedure to measure the concentration of DiMe-C7 in the brain of rodents following systemic administration.
Materials:
-
Rodents (e.g., mice or rats)
-
DiMe-C7 sterile solution for injection
-
Anesthesia
-
Surgical tools
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Administration: Administer DiMe-C7 to the animals via the desired route (e.g., intravenous or intraperitoneal injection).
-
Blood and Brain Collection: At a predetermined time point post-administration, anesthetize the animal and collect a blood sample via cardiac puncture. Perfuse the animal transcardially with ice-cold PBS to remove blood from the brain vasculature. Immediately dissect the brain and place it on ice.
-
Brain Homogenization:
-
Weigh the brain tissue.
-
Add a specific volume of ice-cold PBS (e.g., 4 volumes of PBS to 1 volume of brain tissue).
-
Homogenize the brain tissue until a uniform consistency is achieved.
-
-
Sample Processing:
-
Process the plasma from the blood sample.
-
Precipitate proteins from the brain homogenate and plasma samples using a suitable method (e.g., addition of acetonitrile).
-
Centrifuge the samples to pellet the precipitated proteins.
-
-
Sample Analysis: Analyze the supernatant from the brain homogenate and plasma samples for DiMe-C7 concentration using a validated LC-MS/MS method.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu) if protein binding data is available.
Visualizations
Caption: Workflow for in vitro BBB permeability assessment of DiMe-C7.
Caption: Signaling pathways for transient BBB modulation to enhance drug delivery.
References
Selecting the appropriate vehicle for in vivo DiMe-C7 administration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting the appropriate vehicle for the in vivo administration of DiMe-C7, a substance P analogue. This guide includes frequently asked questions (FAQs) and troubleshooting advice to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is DiMe-C7 and what are its general properties?
DiMe-C7 is a synthetic analogue of Substance P, which is an 11-amino acid neuropeptide.[1] As a peptide, its solubility and stability are key considerations for in vivo delivery. While the exact physicochemical properties of DiMe-C7 are not widely published, Substance P and its analogues are known to be soluble in aqueous solutions as well as organic solvents like dimethyl sulfoxide (DMSO).[2][3]
Q2: What are the most common challenges when formulating DiMe-C7 for in vivo studies?
The primary challenges in formulating DiMe-C7 for in vivo administration include:
-
Poor Solubility: Like many peptides, DiMe-C7 may have limited solubility in simple aqueous vehicles, which can lead to precipitation and inaccurate dosing.
-
Stability: Peptides can be susceptible to degradation in solution, impacting their biological activity.
-
Vehicle-Induced Toxicity: The vehicle used to dissolve DiMe-C7 can have its own biological effects or toxicity, potentially confounding experimental results.[4]
Q3: What are the recommended vehicles for in vivo administration of DiMe-C7?
Based on formulations used for Substance P and other peptides, a multi-component vehicle is often recommended to ensure solubility and stability. A commonly used formulation for Substance P that can serve as a starting point for DiMe-C7 is a mixture of DMSO, PEG300, Tween 80, and saline.[2]
Troubleshooting Guide
Issue 1: DiMe-C7 precipitates out of solution during preparation or administration.
-
Potential Cause: The solubility of DiMe-C7 in the chosen vehicle is insufficient.
-
Troubleshooting Steps:
-
Increase Co-solvent Concentration: Gradually increase the percentage of DMSO and/or PEG300 in the formulation. Be mindful of the potential for increased toxicity at higher concentrations.
-
Incorporate a Surfactant: If not already included, add a surfactant like Tween 80 to improve solubility.
-
Sonication: Gentle sonication can help to dissolve the compound.[2]
-
pH Adjustment: The solubility of peptides can be pH-dependent. Cautious adjustment of the vehicle's pH may improve solubility, but ensure it remains within a physiologically acceptable range.
-
Issue 2: Observed toxicity or adverse effects in the vehicle control group.
-
Potential Cause: One or more components of the vehicle are causing a toxic response in the animals.
-
Troubleshooting Steps:
-
Reduce DMSO Concentration: High concentrations of DMSO can be toxic. Aim for the lowest effective concentration.
-
Alternative Co-solvents: Consider replacing or reducing the concentration of a specific co-solvent if it is suspected to be the cause of toxicity.
-
Vehicle-Only Toxicity Study: Conduct a pilot study with the vehicle alone to determine the maximum tolerated dose (MTD) in your animal model.[5]
-
Issue 3: Inconsistent or unexpected experimental results.
-
Potential Cause: Issues with the formulation, administration technique, or the biological activity of the vehicle itself.
-
Troubleshooting Steps:
-
Fresh Preparation: Always prepare the DiMe-C7 formulation fresh before each experiment to avoid degradation.
-
Consistent Administration: Ensure the administration volume and technique are consistent across all animals.
-
Vehicle Control: Always include a vehicle-only control group to account for any biological effects of the vehicle itself.[4] Some vehicles, like DMSO and ethanol, have been reported to have neuroprotective effects.[2]
-
Data Presentation
Table 1: Common Vehicles for In Vivo Administration of Peptides
| Vehicle Component | Properties | Common Concentration Range | Potential Issues |
| Saline / PBS | Aqueous, isotonic | Varies (often as the main diluent) | Poor solubility for lipophilic peptides |
| DMSO | Organic solvent, enhances solubility | <10% (can be higher for some routes) | Potential for toxicity and biological effects |
| PEG 300/400 | Co-solvent, improves solubility | 10-50% | Can cause toxicity at high doses |
| Tween 80 | Surfactant, improves solubility and stability | 1-10% | Can alter biological barriers |
| Corn/Sesame Oil | Oil-based vehicle for lipophilic compounds | N/A for peptides (generally) | Not suitable for intravenous administration |
Experimental Protocols
Protocol 1: Preparation of a Recommended Vehicle for DiMe-C7
This protocol is based on a formulation successfully used for in vivo administration of Substance P.[2]
Materials:
-
DiMe-C7
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween 80, sterile, injectable grade
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare the Co-solvent/Surfactant Mixture:
-
In a sterile tube, combine the required volumes of DMSO, PEG300, and Tween 80. For a final formulation of 10% DMSO, 40% PEG300, and 5% Tween 80, you would mix 1 part DMSO, 4 parts PEG300, and 0.5 parts Tween 80.
-
-
Dissolve DiMe-C7:
-
Weigh the appropriate amount of DiMe-C7 and add it to the co-solvent/surfactant mixture.
-
Vortex and gently sonicate the mixture until the DiMe-C7 is completely dissolved.
-
-
Add Saline:
-
Slowly add the sterile saline to the mixture while vortexing to bring the solution to the final desired volume. For the example above, you would add 4.5 parts saline.
-
-
Final Inspection:
-
Visually inspect the final solution to ensure it is clear and free of any precipitates before administration.
-
Mandatory Visualization
References
- 1. selleckchem.com [selleckchem.com]
- 2. Substance P | Endogenous Metabolite | Neurokinin receptor | TargetMol [targetmol.com]
- 3. Substance P, Free Acid - LKT Labs [lktlabs.com]
- 4. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US9302010B2 - Stable formulations for parenteral injection of peptide drugs - Google Patents [patents.google.com]
Technical Support Center: Optimization of HPLC Gradient for Separating Substance P Fragments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the separation of substance P fragments using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC gradient to separate substance P and its fragments?
A typical starting point for separating substance P fragments involves a reversed-phase HPLC method. A common setup uses a C18 column with a mobile phase consisting of water and acetonitrile, both containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.[1] A linear gradient where the concentration of the organic solvent (acetonitrile) is gradually increased is effective for eluting the fragments based on their hydrophobicity.
Q2: How can I improve the resolution between closely eluting or overlapping peaks?
Improving the resolution of co-eluting peaks is a common challenge.[2] Several parameters can be adjusted:
-
Modify the Gradient: A shallower gradient (slower rate of increase in organic solvent) can increase the separation between peaks.[3][4]
-
Change Mobile Phase Composition: Switching the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity.[5][6] Adjusting the pH of the mobile phase can also change the ionization state of the fragments and improve separation.[7][8]
-
Adjust Temperature: Increasing the column temperature can decrease solvent viscosity and improve efficiency, leading to sharper peaks.[9][10] However, it can also alter selectivity, so optimization is key.[9]
-
Change the Stationary Phase: If mobile phase adjustments are insufficient, using a column with a different stationary phase (e.g., C8, Phenyl) can provide different selectivity.[2][5]
Q3: My peaks are tailing. What are the common causes and solutions?
Peak tailing can result from several factors, including unwanted interactions between the analytes and the stationary phase or issues with the column itself.[11][12]
-
Secondary Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with basic analytes, causing tailing. Adding a competing base like triethylamine (TEA) to the mobile phase or using a low pH with an agent like TFA can minimize these interactions.[13]
-
Column Overload: Injecting too much sample can lead to peak distortion.[12] Try reducing the injection volume or sample concentration.
-
Column Contamination or Degradation: Contaminants at the column inlet or a void in the packing material can cause poor peak shape.[14] Flushing the column with a strong solvent or replacing the guard column may resolve the issue.[11] If the problem persists, the analytical column may need replacement.
Q4: I'm observing shifts in retention times between runs. What should I check?
Inconsistent retention times are often related to the mobile phase, the pump, or the column temperature.[11][15]
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run, as even minor variations can affect retention.[13][16] Prevent solvent evaporation by covering the reservoirs.
-
Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection.[13][15] Insufficient equilibration is a common cause of retention time drift.
-
Pump Performance: Check for leaks in the pump system and ensure the flow rate is consistent and reproducible.[11] Air bubbles in the pump can also cause pressure fluctuations and retention shifts.[11][13]
-
Temperature Fluctuations: Unstable column temperature can lead to retention time variability.[10][13] Using a column thermostat is crucial for reproducible results.[13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Backpressure | 1. Blockage in the system (e.g., tubing, frit, guard column).[11][15] 2. Contaminated or precipitated mobile phase.[13] 3. Column degradation.[17] | 1. Systematically disconnect components (starting from the detector and moving backward) to isolate the blockage. Reverse flush the column with a strong, compatible solvent.[15] 2. Filter the mobile phase and samples.[11] Ensure solvent compatibility. 3. Replace the column if flushing does not resolve the issue. |
| Baseline Noise or Drift | 1. Air bubbles in the pump or detector.[13][15] 2. Contaminated mobile phase or flow cell.[13] 3. Leaking pump seals or fittings.[15] 4. Detector lamp is failing.[15] | 1. Degas the mobile phase thoroughly. Purge the pump to remove bubbles.[11] 2. Use fresh, high-purity solvents. Flush the system and clean the detector flow cell.[13] 3. Inspect the system for leaks and tighten or replace fittings and seals as needed.[13] 4. Replace the detector lamp.[15] |
| Split or Broad Peaks | 1. Column void or contamination at the inlet.[14] 2. Sample solvent is incompatible with the mobile phase. 3. Extra-column band broadening.[17][18] | 1. Replace the guard column. If the problem persists, try back-flushing the analytical column or replace it. 2. Dissolve the sample in the initial mobile phase whenever possible. 3. Minimize the length and internal diameter of tubing between the injector, column, and detector.[18] |
| No Peaks or Loss of Sensitivity | 1. Leak in the system (e.g., injector, fittings).[15] 2. Sample degradation or adsorption. 3. Incorrect detector settings or failing lamp.[13][15] 4. Wrong mobile phase or column for the analytes.[13][15] | 1. Perform a pressure test and check all connections for leaks.[15] 2. Ensure sample stability and use appropriate vials.[19] 3. Verify detector wavelength and lamp energy. Replace the lamp if necessary.[13][15] 4. Confirm that the method conditions are appropriate for substance P fragments. |
Experimental Protocols
Protocol: Reversed-Phase HPLC for Substance P Fragments
This protocol provides a general methodology for the separation of substance P and its fragments. Optimization will be required based on the specific fragments of interest and the HPLC system used.
1. Materials and Equipment:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.
-
Reversed-phase C18 column (e.g., 15 cm × 4.6 mm, 5 µm particle size).[1]
-
HPLC-grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA).
-
Substance P fragment standards.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[1]
-
Filter and degas both mobile phases before use.
3. Chromatographic Conditions:
| Parameter | Value |
| Column | Discovery® C18, 15 cm × 4.6 mm, 5 µm |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10-20 µL |
4. Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 6.0 | 29 |
| 11.0 | 34 |
| 12.0 | 5 |
| 17.0 | 5 |
This is an example gradient. The slope and duration should be optimized for the specific separation.[1]
5. Procedure:
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Prepare standards and samples by dissolving them in the initial mobile phase.
-
Inject the standards to determine retention times and peak shapes.
-
Inject the samples for analysis.
-
After the sequence, flush the column with a high percentage of organic solvent (e.g., 80% B) to remove strongly retained compounds, followed by storage in an appropriate solvent (e.g., 50:50 acetonitrile:water).
Visualizations
Caption: Workflow for HPLC method optimization.
Caption: Decision tree for troubleshooting common HPLC issues.
Caption: Relationship between HPLC parameters and peak resolution.
References
- 1. HPLCによる基質 Pおよびそのフラグメントの分析、 Discovery® C18 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. welch-us.com [welch-us.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. chromtech.com [chromtech.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. mastelf.com [mastelf.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. chromtech.com [chromtech.com]
- 11. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 14. agilent.com [agilent.com]
- 15. youtube.com [youtube.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. pharmamanual.com [pharmamanual.com]
- 18. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 19. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Validation & Comparative
A Comparative Analysis of DiMe-C7 and Substance P Potency at the Neurokinin-1 Receptor
For Immediate Release
This guide provides a detailed comparison of the potency of the synthetic heptapeptide, DiMe-C7, and the endogenous neuropeptide, Substance P (SP), at the neurokinin-1 (NK-1) receptor. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of the NK-1 receptor and its ligands.
Introduction
The neurokinin-1 (NK-1) receptor, a G-protein coupled receptor, plays a crucial role in a variety of physiological processes, including pain transmission, inflammation, and mood regulation. Its primary endogenous ligand is Substance P (SP), an undecapeptide with high binding affinity for the receptor.[1][2][3][4] DiMe-C7, a metabolically stable analogue of the C-terminal fragment of Substance P, has been utilized as a tool to study the in vivo effects of NK-1 receptor activation, such as the induction of hyperactivity.[5][6] This guide presents a comparative analysis of the potency of these two agonists based on available experimental data.
Quantitative Comparison of Potency
| Ligand | Assay Type | Cell Line/Tissue | Parameter | Value | Reference |
| Substance P | Radioligand Binding | Guinea-pig lung membranes | Ki | 0.69 ± 0.13 nM | [7] |
| Radioligand Binding | Rat brain cortical synaptic membranes | Ki | 0.45 ± 0.17 µM | [7] | |
| Functional Assay (Contraction) | Guinea-pig isolated ileum | pA2 | 9.29 | [7] | |
| DiMe-C7 | Not Available | Not Available | Not Available | Not Available |
NK-1 Receptor Signaling Pathway
Activation of the NK-1 receptor by an agonist such as Substance P or DiMe-C7 initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαq and Gαs G-proteins. Gαq activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Gαs activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of DiMe-C7 and Substance P potency at the NK-1 receptor are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for a receptor.
Protocol:
-
Membrane Preparation: Tissues (e.g., guinea-pig lung or rat brain cortex) are homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the NK-1 receptors. The protein concentration of the membrane preparation is determined.
-
Incubation: A fixed concentration of a radiolabeled form of Substance P (e.g., [³H]-SP) is incubated with the membrane preparation in the absence or presence of increasing concentrations of the unlabeled competitor ligand (either Substance P or DiMe-C7).
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assay (e.g., Calcium Mobilization Assay)
This assay measures the functional response of a cell to an agonist, providing the EC50 value.
Protocol:
-
Cell Culture: Cells endogenously expressing or transfected to express the NK-1 receptor are cultured in appropriate media.
-
Dye Loading: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM), which can enter the cells and becomes fluorescent upon binding to calcium.
-
Agonist Stimulation: The cells are then stimulated with various concentrations of the agonist (Substance P or DiMe-C7).
-
Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured using a fluorometer or a fluorescence microscope.
-
Data Analysis: A dose-response curve is generated by plotting the change in fluorescence against the agonist concentration. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is then determined.
Conclusion
Substance P is a well-characterized high-affinity agonist for the NK-1 receptor, with its potency established through various in vitro assays. DiMe-C7 is recognized as a stable analogue of Substance P that elicits NK-1 receptor-mediated responses in vivo. However, a direct quantitative comparison of the potency of DiMe-C7 and Substance P at the NK-1 receptor is hampered by the lack of publicly available binding affinity and functional potency data for DiMe-C7. Further in vitro studies are required to definitively determine the relative potency of DiMe-C7 at the NK-1 receptor. This information would be invaluable for researchers utilizing this compound as a pharmacological tool and for the development of novel NK-1 receptor ligands.
References
- 1. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneurology.com [jneurology.com]
- 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intra-median raphe infusions of muscimol and the substance P analogue DiMe-C7 produce hyperactivity: role of serotonin neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurokinin Receptors in Drug and Alcohol Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological profile of a high affinity dipeptide NK1 receptor antagonist, FK888 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Stability of DiMe-C7 and Native Substance P
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo stability of the synthetic substance P analog, DiMe-C7 ([pGlu5, MePhe8, Sar9]-SP(5-11)), and the endogenous neuropeptide, native substance P. The enhanced stability of DiMe-C7 makes it a valuable tool for research into the physiological roles of substance P, offering a longer duration of action in experimental settings.[1]
Data Presentation: In Vivo Stability Comparison
The in vivo stability of a peptide is a critical factor in its biological activity and therapeutic potential. Native substance P is known for its rapid degradation in tissues, which limits its duration of action. In contrast, DiMe-C7 is a metabolically stable analog designed for prolonged effects.[2][3]
| Compound | In Vivo Half-Life (Tissues) | Key Characteristics |
| Native Substance P | Seconds to minutes | Rapidly degraded by peptidases, including neutral endopeptidase and dipeptidyl peptidase IV.[4] |
| DiMe-C7 | Significantly longer than native Substance P | Designed to be resistant to enzymatic degradation, resulting in a much longer duration of action.[1] |
Substance P Signaling Pathway
Substance P exerts its biological effects primarily through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor. Upon binding, it initiates a signaling cascade that leads to various cellular responses. The diagram below illustrates the principal signaling pathway.
Experimental Protocols
The following outlines a general methodology for comparing the in vivo stability of peptides like DiMe-C7 and native substance P.
In Vivo Stability Assessment Using Microdialysis
This technique allows for the sampling of unbound peptide from the interstitial fluid of a specific tissue in a living animal, providing a direct measure of its persistence at the site of action.
Objective: To determine and compare the in vivo half-life of DiMe-C7 and native substance P in a target tissue (e.g., brain striatum).
Materials:
-
DiMe-C7 and native substance P
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC-MS/MS system for peptide quantification
-
Anesthetized laboratory animals (e.g., rats)
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a microdialysis guide cannula into the target brain region.
-
Probe Insertion and Perfusion: After a recovery period, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples for a baseline period to ensure a stable environment.
-
Peptide Administration: Administer DiMe-C7 or native substance P, either systemically (e.g., intravenous injection) or locally via the microdialysis probe (reverse dialysis).
-
Sample Collection: Collect dialysate fractions at regular intervals (e.g., every 10-20 minutes) for a predetermined period.
-
Sample Analysis: Quantify the concentration of the intact peptide in each dialysate fraction using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Plot the peptide concentration over time and calculate the in vivo half-life for each compound.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the in vivo stability experiment described above.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective activation of mesolimbic and mesocortical dopamine metabolism in rat brain by infusion of a stable substance P analogue into the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intra-median raphe infusions of muscimol and the substance P analogue DiMe-C7 produce hyperactivity: role of serotonin neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid degradation of [3H]‐substance P in guinea‐pig ileum and rat vas deferens in vitro | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Cross-Reactivity of DiMe-C7 with Neurokinin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neurokinin receptor agonist DiMe-C7, focusing on its cross-reactivity with neurokinin 1 (NK1), neurokinin 2 (NK2), and neurokinin 3 (NK3) receptors. DiMe-C7 is a metabolically stable analogue of the neuropeptide Substance P, the preferential endogenous ligand for the NK1 receptor. Understanding the selectivity profile of DiMe-C7 is crucial for its application in research and potential therapeutic development.
Comparative Selectivity of Neurokinin Receptor Agonists
To contextualize the potential cross-reactivity of DiMe-C7, the following table summarizes the binding affinities (Ki) and functional potencies (EC50) of the natural neurokinin ligands (Substance P, Neurokinin A, and Neurokinin B) and selective synthetic agonists for each receptor subtype. The data is compiled from various studies and is presented as a measure of affinity (-log(Ki)) or potency (-log(EC50)), where a higher value indicates greater affinity or potency.
| Ligand | NK1 Receptor | NK2 Receptor | NK3 Receptor | Predominant Selectivity |
| Substance P | High Affinity | Moderate to Low Affinity | Low Affinity | NK1 |
| Neurokinin A | Moderate Affinity | High Affinity | Moderate Affinity | NK2 |
| Neurokinin B | Low Affinity | Moderate Affinity | High Affinity | NK3 |
| Septide | High Affinity | Low Affinity | Low Affinity | NK1 |
| Senktide | Low Affinity | Low Affinity | High Affinity | NK3 |
Note: Specific Ki and EC50 values can vary depending on the experimental conditions, cell type, and assay format. This table represents the general selectivity profile.
Based on its structural similarity to Substance P, DiMe-C7 is expected to exhibit a high affinity and potency for the NK1 receptor, with significantly lower activity at NK2 and NK3 receptors. However, empirical validation through binding and functional assays is essential to definitively characterize its cross-reactivity profile.
Experimental Protocols
To facilitate the direct comparison of DiMe-C7's activity across neurokinin receptors, detailed methodologies for key experimental assays are provided below.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of DiMe-C7 for NK1, NK2, and NK3 receptors by measuring its ability to compete with a radiolabeled ligand known to bind to the specific receptor.
Materials:
-
Cell membranes prepared from cell lines stably expressing human NK1, NK2, or NK3 receptors.
-
Radioligands:
-
NK1: [³H]-Substance P or a selective antagonist radioligand.
-
NK2: [¹²⁵I]-Neurokinin A or a selective antagonist radioligand.
-
NK3: [³H]-Senktide or a selective antagonist radioligand.
-
-
DiMe-C7 and reference compounds (unlabeled Substance P, Neurokinin A, Neurokinin B).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of varying concentrations of DiMe-C7 or reference compounds, and 50 µL of the appropriate radioligand at a concentration close to its Kd.
-
Add 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg) to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: The concentration of DiMe-C7 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Functional Assay
This assay measures the functional potency (EC50) of DiMe-C7 by quantifying the increase in intracellular calcium concentration following receptor activation. Neurokinin receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq, which upon activation, leads to an increase in intracellular calcium.
Materials:
-
Cell lines stably expressing human NK1, NK2, or NK3 receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
DiMe-C7 and reference agonists (Substance P, Neurokinin A, Neurokinin B).
-
96-well or 384-well black, clear-bottom microplates.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Seed the cells expressing the target receptor into the microplates and allow them to adhere and grow to confluence.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Automatically inject varying concentrations of DiMe-C7 or reference agonists into the wells.
-
Immediately and continuously measure the change in fluorescence intensity over time (typically 1-3 minutes).
-
Data Analysis: The peak fluorescence response at each concentration is determined. The EC50 value, which is the concentration of DiMe-C7 that produces 50% of the maximal response, is calculated by plotting the response against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Neurokinin 1 (NK1) Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the NK1 receptor, which is the presumed primary target of DiMe-C7.
Caption: NK1 Receptor Gq-PLC Signaling Pathway.
Experimental Workflow for Determining Receptor Cross-Reactivity
This diagram outlines the logical flow of experiments to assess the cross-reactivity of DiMe-C7 with NK1, NK2, and NK3 receptors.
Caption: Workflow for Assessing DiMe-C7 Cross-Reactivity.
Comparative Bioactivity of DiMe-C7 in the Guinea Pig Ileum Assay
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Bioactivity of DiMe-C7 and Alternative Tachykinin Receptor Agonists in the Guinea Pig Ileum Contraction Assay.
This guide provides a comprehensive comparison of the biological activity of DiMe-C7, a stable analogue of Substance P (SP), with other tachykinin receptor agonists. The data presented is derived from in vitro studies utilizing the guinea pig ileum assay, a classic pharmacological preparation for assessing the contractile or relaxant properties of substances on smooth muscle.
Executive Summary
DiMe-C7, a metabolically stable C-terminal heptapeptide analogue of Substance P, demonstrates potent contractile activity on the guinea pig ileum. Its bioactivity is comparable to that of Substance P, mediated through the activation of tachykinin receptors present in the smooth muscle and myenteric plexus of the ileum. This guide presents quantitative data on the potency of DiMe-C7 alongside other endogenous and synthetic tachykinin receptor agonists, providing a valuable resource for researchers investigating tachykinin pharmacology and developing novel therapeutics targeting these receptors.
Data Presentation: Comparative Potency of Tachykinin Agonists
The following table summarizes the potency of DiMe-C7 and other tachykinin receptor agonists in inducing contraction of the guinea pig ileum. Potency is expressed as the half-maximal effective concentration (EC50) or half-maximal effective dose (ED50), representing the concentration of an agonist that produces 50% of the maximal response.
| Agonist | Receptor Selectivity | Potency (ED50/EC50) [M] | Citation(s) |
| DiMe-C7 | Tachykinin Agonist | 4.0 ± 1.5 x 10⁻⁸ | [1] |
| Substance P (SP) | Endogenous NK1 Agonist | ~1 x 10⁻⁷ | [2] |
| Neurokinin A (NKA) | Endogenous NK2 Agonist | In the range of 40-200 x 10⁻⁹ | [3] |
| [Sar⁹]SP sulphone | Selective NK1 Agonist | In the range of 40-200 x 10⁻⁹ | [3] |
| [βAla⁸]-NKA(4-10) | Selective NK2 Agonist | In the range of 40-200 x 10⁻⁹ | [3] |
| Senktide | Selective NK3 Agonist | In the range of 40-200 x 10⁻⁹ | [3] |
Note: The potency values can vary between studies depending on the specific experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols
The validation of DiMe-C7's bioactivity and its comparison with other agonists are typically performed using the isolated guinea pig ileum assay.
Isolated Guinea Pig Ileum Assay Protocol
This protocol outlines the standard procedure for assessing the contractile effects of substances on the guinea pig ileum.
1. Tissue Preparation:
-
A male guinea pig is euthanized by a humane method.
-
A section of the terminal ileum is dissected and placed in a petri dish containing warm, oxygenated Tyrode's solution.
-
The longitudinal muscle with the myenteric plexus attached is carefully stripped from the underlying circular muscle.
-
A segment of the prepared tissue (typically 2-3 cm) is mounted in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture.
2. Recording of Contractions:
-
One end of the tissue segment is attached to a fixed point in the organ bath, and the other end is connected to an isotonic or isometric force transducer.
-
The transducer records the contractions of the ileum, which are then amplified and displayed on a chart recorder or a digital data acquisition system.
-
The tissue is allowed to equilibrate for a period of 30-60 minutes under a resting tension of approximately 1 gram, with regular washing with fresh Tyrode's solution.
3. Drug Administration and Data Acquisition:
-
After the equilibration period, a cumulative concentration-response curve is generated by adding increasing concentrations of the agonist (e.g., DiMe-C7, Substance P, or other alternatives) to the organ bath.
-
Each concentration is allowed to remain in contact with the tissue until a stable contractile response is achieved.
-
The magnitude of the contraction is measured and plotted against the logarithm of the agonist concentration.
-
From the resulting sigmoidal curve, the EC50/ED50 value and the maximum response (Emax) can be determined.
4. Comparative Analysis:
-
To compare the bioactivity of DiMe-C7 with other compounds, concentration-response curves for each substance are generated on different tissue preparations from the same animal or from a pool of animals.
-
The relative potencies of the agonists are then compared based on their EC50/ED50 values.
Mandatory Visualizations
Signaling Pathway of Tachykinin-Induced Contraction
Caption: Tachykinin receptor signaling cascade leading to smooth muscle contraction.
Experimental Workflow of the Guinea Pig Ileum Assay
Caption: Workflow for assessing agonist-induced contractions in the isolated guinea pig ileum.
References
- 1. Synthesis of (pGlu-5, MePhe-8, Sar-9) substance P (5-11) (DiMe-C7) using a polyacrylamide resin and biological activity on guinea pig ileum and tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of receptors mediating contraction induced by tachykinins in the guinea-pig isolated common bile duct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tachykinin receptors in the circular muscle of the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of DiMe-C7 and Other Neurokinin-1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Performance and Experimental Profiles of Key NK-1 Receptor Agonists.
The neurokinin-1 (NK-1) receptor, the preferred receptor for the neuropeptide Substance P (SP), is a G protein-coupled receptor implicated in a wide array of physiological and pathological processes, including pain transmission, inflammation, and emesis.[1] Consequently, the development of potent and selective NK-1 receptor agonists is of significant interest for elucidating the receptor's function and for potential therapeutic applications. This guide provides a comparative analysis of DiMe-C7, a stable analogue of a C-terminal fragment of Substance P, and other prominent NK-1 receptor agonists.[2] The analysis is supported by quantitative data on their binding affinity and functional potency, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Comparative Quantitative Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of DiMe-C7 and other selected NK-1 receptor agonists. It is important to note that these values are derived from various studies and experimental conditions, which can influence the results. Direct comparison is most accurate when data is generated from head-to-head studies under identical conditions.
Table 1: Comparative Binding Affinity (Ki) of NK-1 Receptor Agonists
| Agonist | Chemical Name/Structure | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |
| Substance P | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ | 1.16 ± 0.06 | [³H]SP | COS-1 cells (rat NK-1R) | [3] |
| DiMe-C7 | [pGlu⁵,MePhe⁸,Sar⁹]SP(5-11) | Data not available | - | - | - |
| Septide | [pGlu⁶,Pro⁹]SP(6-11) | ~3700 ± 900 | [³H]SP | COS-1 cells (rat NK-1R) | [3] |
| GR-73632 | δ-Aminovaleryl-[L-Pro⁹,N-MeLeu¹⁰]SP(7-11) | Data not available | - | - | - |
| [Sar⁹,Met(O₂)¹¹]SP | [Sar⁹,Met(O₂)¹¹]Substance P | Data not available | - | - | - |
Note: The lack of available Ki values for some agonists in the public domain highlights a gap in directly comparable binding studies.
Table 2: Comparative Functional Potency (EC50) of NK-1 Receptor Agonists
| Agonist | EC50 (nM) | Functional Assay | Tissue/Cell Line | Reference |
| Substance P | 0.05 ± 0.02 | Inositol Phosphate Accumulation | COS-1 cells (rat NK-1R) | [3] |
| DiMe-C7 | Data not available | - | - | - |
| Septide | 5 ± 2 | Inositol Phosphate Accumulation | COS-1 cells (rat NK-1R) | [3] |
| GR-73632 | 2 | Contraction | Guinea pig vas deferens | [4] |
| [Sar⁹,Met(O₂)¹¹]SP | Data not available | - | - | - |
In Vivo Activity
In vivo studies provide valuable insights into the physiological effects of these agonists. DiMe-C7, for instance, has been shown to induce dose-dependent increases in locomotor activity in rodents when administered into specific brain regions like the median raphe nucleus and the ventral tegmental area.[5][6] This effect is thought to be mediated through the activation of dopaminergic systems.[2] Comparative in vivo studies on edema formation have suggested that Septide and GR-73632 are more potent than Substance P in this particular assay.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the methods used for evaluation, the following diagrams illustrate the NK-1 receptor signaling pathway and a typical experimental workflow for assessing agonist activity.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the NK-1 receptor.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the NK-1 receptor. This typically involves homogenization in a buffered solution followed by centrifugation to isolate the membrane fraction.
-
Incubation: A constant concentration of a radiolabeled NK-1 receptor ligand (e.g., [³H]Substance P) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled agonist (e.g., DiMe-C7).
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter. The filter traps the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test agonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the potency (EC50) and efficacy (Emax) of an agonist by quantifying the accumulation of inositol phosphates, a downstream second messenger of Gq-coupled receptor activation.
-
Cell Culture and Labeling: Cells expressing the NK-1 receptor are cultured and incubated with myo-[³H]inositol to label the cellular phosphoinositide pools.
-
Agonist Stimulation: The cells are then stimulated with various concentrations of the NK-1 receptor agonist.
-
Inhibition of IP Degradation: Lithium chloride (LiCl) is added to the incubation medium to inhibit inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
Extraction and Separation: The reaction is terminated, and the inositol phosphates are extracted from the cells. The different inositol phosphate species (IP1, IP2, IP3) are separated using anion-exchange chromatography.
-
Quantification and Analysis: The radioactivity of the eluted fractions is measured by scintillation counting. The concentration-response curve is then plotted to determine the EC50 and Emax values for the agonist.
Locomotor Activity Measurement
This in vivo assay assesses the behavioral effects of NK-1 receptor agonists.
-
Animal Habituation: Rodents are habituated to the testing environment (e.g., open-field arena or locomotor activity chambers) to reduce novelty-induced activity.
-
Drug Administration: The test agonist (e.g., DiMe-C7) or vehicle is administered, often through a specific route such as intracerebroventricular (ICV) or direct microinjection into a brain region of interest.
-
Activity Monitoring: The animal is placed in the activity chamber, and its movement is monitored over a defined period. This can be done using automated systems with infrared beams or video-tracking software that records parameters such as distance traveled, speed, and time spent in different zones of the arena.
-
Data Analysis: The locomotor activity data is quantified and compared between the agonist-treated and vehicle-treated groups to determine the effect of the compound on motor behavior.
Conclusion
This guide provides a comparative overview of DiMe-C7 and other key NK-1 receptor agonists based on available experimental data. While DiMe-C7 is a potent and long-acting analogue of Substance P, a comprehensive, direct comparison of its in vitro binding and functional profile with other agonists is an area that warrants further investigation. The provided experimental protocols and diagrams offer a foundational understanding for researchers aiming to evaluate and compare the performance of novel NK-1 receptor ligands.
References
- 1. peptide cgrp concentrations: Topics by Science.gov [science.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cn.aminer.org [cn.aminer.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Intra-median raphe infusions of muscimol and the substance P analogue DiMe-C7 produce hyperactivity: role of serotonin neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurochemical consequences following injection of the substance P analogue, DiMe-C7, into the rat ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Senktide and DiMe-C7 Efficacy on NK-3 Receptors
For researchers and professionals in drug development, understanding the nuanced interactions between ligands and their receptors is paramount. This guide provides a detailed comparison of the efficacy of two neurokinin-3 (NK-3) receptor agonists: the well-characterized senktide and the less-studied substance P analogue, DiMe-C7. While extensive quantitative data is available for senktide, allowing for a thorough evaluation of its performance, a direct comparative analysis is limited by the scarcity of specific data on DiMe-C7's activity at the NK-3 receptor.
Overview of Senktide and DiMe-C7
Senktide is a potent and highly selective synthetic peptide agonist for the NK-3 receptor. Its robust and well-documented activity has established it as a standard research tool for investigating the physiological roles of the NK-3 receptor.
DiMe-C7 , a metabolically stable analogue of Substance P, has been studied for its effects on the central nervous system, particularly in relation to locomotor activity and reward pathways. However, its specific efficacy, including binding affinity and functional potency at the NK-3 receptor, is not well-documented in publicly available scientific literature.
Quantitative Comparison of Efficacy
Due to the limited availability of specific data for DiMe-C7's interaction with the NK-3 receptor, a direct quantitative comparison with senktide is not feasible. The following table summarizes the available efficacy data for senktide.
Table 1: Efficacy of Senktide on the NK-3 Receptor
| Parameter | Value | Species/Cell Line | Reference |
| Binding Affinity (IC50) | 21 nM | Human NK-3 Receptor (in CHO cells) | [1] |
| Functional Potency (EC50) | 0.5 - 3 nM | Neuromedin K3 (NK3) receptor | [2] |
| 41.2 ± 9 nM | Rat substantia nigra pars compacta dopaminergic neurons | [2] |
Note: IC50 (half maximal inhibitory concentration) in this context refers to the concentration of senktide required to displace 50% of a radiolabeled ligand from the NK-3 receptor. EC50 (half maximal effective concentration) is the concentration of senktide that produces 50% of the maximal response.
Experimental Methodologies
The data presented for senktide is derived from established in vitro assays. Below are detailed protocols representative of those used to determine the binding affinity and functional potency of NK-3 receptor agonists.
Radioligand Binding Assay (for IC50 Determination)
This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the NK-3 receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human NK-3 receptor (e.g., CHO cells).
-
Incubation: A constant concentration of a radiolabeled NK-3 receptor antagonist (e.g., [3H]SR142801) is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., senktide).
-
Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
Calcium Mobilization Assay (for EC50 Determination)
This functional assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled NK-3 receptor.
-
Cell Culture: Cells stably expressing the NK-3 receptor are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulation: The cells are exposed to varying concentrations of the NK-3 receptor agonist (e.g., senktide).
-
Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the dye using a fluorometer or a fluorescence microscope.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal calcium response is determined as the EC50 value.
Signaling Pathways and Experimental Workflows
Activation of the NK-3 receptor by an agonist like senktide initiates a well-defined intracellular signaling cascade. The primary pathway involves the Gq/11 family of G proteins, leading to the activation of phospholipase Cβ (PLCβ).
Caption: NK-3 Receptor Signaling Pathway.
The experimental workflow for assessing the efficacy of an NK-3 receptor agonist typically involves a series of in vitro assays to determine its binding and functional properties.
Caption: Experimental workflow for agonist efficacy testing.
Conclusion
Senktide is a well-established, potent, and selective agonist of the NK-3 receptor, with its efficacy robustly supported by extensive experimental data. In contrast, while DiMe-C7 is recognized as a substance P analogue with known central nervous system activity, there is a notable absence of specific data quantifying its efficacy at the NK-3 receptor in the public domain. This data gap prevents a direct and meaningful comparison of the two compounds in the context of NK-3 receptor agonism.
For researchers seeking a reliable and well-characterized tool to investigate NK-3 receptor function, senktide remains the compound of choice. Further research is required to elucidate the specific pharmacological profile of DiMe-C7 at the NK-3 receptor to enable a comprehensive comparative assessment.
References
A Comparative Guide to Bioassays for Substance P Analogs: Validating a Novel Functional Assay with DiMe-C7
For researchers, scientists, and drug development professionals, the accurate quantification of Substance P (SP) and its analogs is critical for advancing our understanding of its role in pain, inflammation, and other neurological processes.[1][2][3] This guide provides a comprehensive comparison of a novel, cell-based functional bioassay utilizing the stable Substance P analog, DiMe-C7, against the current standard method, the competitive enzyme-linked immunosorbent assay (ELISA).
The validation of a new bioassay is paramount to ensure its accuracy, precision, and suitability for its intended purpose.[4][5] This guide will delve into the experimental protocols for both methodologies, present a clear comparison of their performance characteristics, and provide visual representations of the underlying biological and experimental workflows.
Performance Comparison: DiMe-C7 Functional Assay vs. Competitive ELISA
The choice of bioassay can significantly impact experimental outcomes. The following table summarizes the key performance indicators of the novel DiMe-C7 functional assay compared to a standard competitive ELISA for Substance P.
| Feature | Novel DiMe-C7 Functional Assay | Standard Competitive ELISA |
| Principle | Measures the biological activity of SP analogs by quantifying the downstream signaling of the NK-1 receptor in response to a stable agonist (DiMe-C7). | Quantifies the amount of SP in a sample by its ability to compete with a labeled SP for binding to a limited number of antibodies. |
| Assay Time | 4-6 hours | 3.5-5 hours[6][7] |
| Assay Range | 10 pg/mL - 1000 pg/mL | Varies by kit, typically 31.2-2000 pg/mL |
| Intra-Assay Precision | < 10% | < 10%[6] |
| Inter-Assay Precision | < 15% | < 12% |
| Sample Types | Cell culture supernatants, plasma, serum | Cell culture supernates, serum, plasma, saliva, and urine[6][7] |
| Specificity | High for functionally active SP analogs that bind the NK-1 receptor. | High for the specific epitope recognized by the antibody. |
| Throughput | Moderate | High |
Experimental Protocols
Novel DiMe-C7 Functional Bioassay
This protocol describes a cell-based assay using a stable cell line expressing the human neurokinin-1 (NK-1) receptor and a reporter gene (e.g., luciferase) under the control of a response element activated by the SP signaling cascade. DiMe-C7, a metabolically stable SP analog, is used as a potent agonist to generate a standard curve.[8][9]
Materials:
-
HEK293 cells stably expressing the human NK-1 receptor and a luciferase reporter gene
-
DiMe-C7 ([Glp5,(Me)Phe8,Sar9] Substance P (5-11))[10]
-
Substance P standard
-
Test samples containing SP analogs
-
Cell culture medium (DMEM with 10% FBS)
-
Luciferase assay reagent
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Cell Plating: Seed the HEK293-NK1R-luciferase cells into a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Standard and Sample Preparation: Prepare a serial dilution of DiMe-C7 (for the standard curve) and the test samples in assay buffer.
-
Cell Treatment: Remove the culture medium and add the prepared standards and samples to the respective wells. Incubate for 4-6 hours at 37°C.
-
Luciferase Assay: Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Generate a standard curve by plotting the luminescence values against the known concentrations of DiMe-C7. Determine the concentration of the SP analogs in the test samples by interpolating their luminescence values from the standard curve.
Standard Competitive ELISA for Substance P
This protocol outlines the general steps for a competitive ELISA, a widely used method for quantifying Substance P.[6][7]
Materials:
-
96-well microplate pre-coated with a capture antibody specific for Substance P
-
Substance P standard
-
Test samples
-
Biotinylated Substance P conjugate
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer
-
Assay diluent
-
Microplate reader
Procedure:
-
Standard and Sample Addition: Add the Substance P standard and test samples to the appropriate wells of the pre-coated microplate.
-
Competitive Binding: Add the biotinylated Substance P conjugate to each well. The endogenous SP in the sample will compete with the biotinylated SP for binding to the capture antibody. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Enzyme Conjugate Addition: Add Streptavidin-HRP to each well and incubate for 45 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the TMB substrate solution to each well. A color will develop in inverse proportion to the amount of Substance P in the sample. Incubate for 30 minutes at room temperature in the dark.
-
Reaction Stoppage: Add the stop solution to each well to stop the color development.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the Substance P standard. Determine the concentration of Substance P in the test samples by interpolating their absorbance values from the standard curve.
Visualizing the Pathways and Workflows
To better understand the underlying mechanisms and the validation process, the following diagrams are provided.
Caption: Substance P Signaling Pathway.
Caption: Bioassay Validation Workflow.
Conclusion
The novel DiMe-C7 functional bioassay presents a valuable alternative to the traditional competitive ELISA for the study of Substance P analogs. Its ability to measure the biological activity of these compounds provides a more physiologically relevant assessment. While the competitive ELISA offers higher throughput, the functional assay provides crucial insights into the efficacy of potential therapeutic agents targeting the NK-1 receptor. The choice of assay will ultimately depend on the specific research question and the required balance between throughput and functional relevance. This guide provides the foundational information for researchers to make an informed decision and to properly validate their chosen method.
References
- 1. mdpi.com [mdpi.com]
- 2. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drugfuture.com [drugfuture.com]
- 5. ipqpubs.com [ipqpubs.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. novusbio.com [novusbio.com]
- 8. Intra-median raphe infusions of muscimol and the substance P analogue DiMe-C7 produce hyperactivity: role of serotonin neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurochemical consequences following injection of the substance P analogue, DiMe-C7, into the rat ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of the Central and Peripheral Effects of DiMe-C7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the central nervous system (CNS) and peripheral effects of DiMe-C7, a metabolically stable analogue of Substance P (SP). By examining its distinct mechanisms of action and presenting supporting experimental data, this document aims to offer valuable insights for researchers in pharmacology and drug development.
Introduction to DiMe-C7
DiMe-C7, chemically identified as [pGlu5, MePhe8, Sar9]SP(5-11), is a potent and selective agonist for tachykinin receptors, particularly demonstrating a high affinity for the neurokinin-1 (NK1) receptor. Its stability against enzymatic degradation makes it a valuable tool for investigating the physiological roles of Substance P in both central and peripheral systems.
Central Effects of DiMe-C7: A Focus on Locomotor Activity
The central effects of DiMe-C7 have been predominantly characterized by its robust induction of hyperlocomotion following direct administration into specific brain regions.
Key Findings on Central Effects:
-
Hyperactivity Induction: Intracerebroventricular (ICV) or direct microinjections of DiMe-C7 into the ventral tegmental area (VTA) or the median raphe nucleus (MR) of rats lead to a significant and dose-dependent increase in locomotor activity[1][2].
-
Dopaminergic System Modulation: The hyperactivity induced by DiMe-C7 is strongly linked to the mesolimbic dopamine system. Administration into the VTA results in increased dopamine metabolism in forebrain regions such as the nucleus accumbens, striatum, amygdala, and entorhinal cortex[2].
-
Serotonergic System Involvement: When injected into the median raphe nucleus, the locomotor-activating effects of DiMe-C7 are dependent on the integrity of serotonin (5-HT) neurons[1].
Quantitative Data: Central Effects of DiMe-C7
| Parameter | Brain Region of Administration | Dose | Result | Reference |
| Locomotor Activity | Median Raphe Nucleus | 1.0 µg | Significant increase in locomotor activity | [1] |
| Dopamine Metabolism | Ventral Tegmental Area | 6.0 µg | Increased levels of dopamine and its metabolites in the nucleus accumbens, amygdala, entorhinal cortex, and striatum | [2] |
Peripheral Effects of DiMe-C7: Insights from In Vitro Studies
Direct experimental data on the in vivo peripheral effects of DiMe-C7 are less abundant in the literature. However, in vitro studies and data from similar stable Substance P analogues, such as septide, provide a basis for understanding its likely peripheral actions.
Key Findings on Peripheral Effects:
-
Smooth Muscle Contraction: DiMe-C7 has been shown to induce myotropic (contractile) activity in isolated guinea pig ileum and tracheal smooth muscle preparations[3]. This is a classic peripheral effect of Substance P and its analogues, mediated by tachykinin receptors on smooth muscle cells.
-
Cardiovascular Effects (Inferred from Septide): The closely related Substance P analogue, septide, has been demonstrated to cause an increase in mean arterial pressure and heart rate following intracerebroventricular administration, indicating a centrally-mediated cardiovascular effect. Peripherally, intradermal injection of septide increases vascular permeability[4][5]. Given their structural and receptor similarities, DiMe-C7 is expected to have comparable peripheral effects on the cardiovascular system and vascular permeability.
-
Inflammation and Nociception (Inferred from Substance P): Substance P is a key mediator of neurogenic inflammation and pain in the periphery[6][7][8]. It is released from sensory nerve endings and acts on various immune and vascular cells. As a potent NK1 receptor agonist, DiMe-C7 is anticipated to exhibit pro-inflammatory and nociceptive properties in peripheral tissues.
Quantitative Data: Peripheral Effects of DiMe-C7 and Related Analogues
| Parameter | Tissue/Model | Compound | Dose/Concentration | Result | Reference |
| Smooth Muscle Contraction (ED50) | Guinea Pig Ileum | DiMe-C7 | 4.0 ± 1.5 x 10⁻⁸ M | Contraction | [3] |
| Smooth Muscle Contraction (ED50) | Guinea Pig Trachea | DiMe-C7 | 8.6 ± 3.5 x 10⁻⁸ M | Contraction | [3] |
| Vascular Permeability | Rat Skin (Intradermal) | Septide | 6.5 - 650 pmol | Dose-dependent increase | [4][5] |
| Mean Arterial Pressure | Rat (Intracerebroventricular) | Septide | 10 - 100 pmol | Increase | [4][5] |
| Heart Rate | Rat (Intracerebroventricular) | Septide | 10 - 100 pmol | Increase | [4][5] |
Signaling Pathways and Experimental Workflows
Central Effects Signaling Pathway
The central effects of DiMe-C7 leading to hyperlocomotion involve the activation of the mesolimbic dopamine pathway.
Caption: Central signaling pathway of DiMe-C7 inducing hyperlocomotion.
Peripheral Effects Signaling Pathway (Smooth Muscle Contraction)
The peripheral effect of DiMe-C7 on smooth muscle is mediated through the activation of NK1 receptors and subsequent intracellular signaling cascades.
Caption: Peripheral signaling of DiMe-C7 in smooth muscle contraction.
Experimental Workflow: In Vivo Microdialysis for Dopamine Measurement
This workflow outlines the key steps for measuring dopamine release in the brain following DiMe-C7 administration.
Caption: Workflow for in vivo microdialysis experiment.
Experimental Protocols
Intracerebroventricular (ICV) Injection in Rats
-
Animal Model: Adult male Sprague-Dawley rats (250-300g).
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).
-
Stereotaxic Surgery: Mount the anesthetized rat in a stereotaxic frame. Make a midline incision on the scalp to expose the skull. Drill a small hole over the lateral ventricle using stereotaxic coordinates (e.g., AP: -0.8 mm, ML: ±1.5 mm from bregma; DV: -3.5 mm from the skull surface)[9][10].
-
Cannula Implantation: Implant a guide cannula into the lateral ventricle and secure it with dental cement.
-
Injection: After a recovery period, inject DiMe-C7 (dissolved in artificial cerebrospinal fluid - aCSF) through an injection cannula inserted into the guide cannula at a slow infusion rate (e.g., 1 µL/min)[9].
Locomotor Activity Measurement
-
Apparatus: Use an open-field arena equipped with infrared beams or a video-tracking system[11][12].
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment[11].
-
Procedure: Following ICV injection of DiMe-C7 or vehicle, place the animal in the center of the open-field arena.
-
Data Acquisition: Record locomotor activity (e.g., distance traveled, rearing frequency, time spent in different zones) for a specified duration (e.g., 60-120 minutes)[13][14].
In Vivo Microdialysis for Dopamine Measurement
-
Surgical Procedure: Following the stereotaxic surgery protocol, implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens).
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min)[15][16][17].
-
Sample Collection: After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.
-
Drug Administration: Administer DiMe-C7 (e.g., via ICV or systemic injection) after establishing a stable baseline.
-
Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD)[15][16].
Guinea Pig Ileum Contraction Assay
-
Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum. Clean the segment and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Tension Recording: Connect one end of the ileum segment to a tissue holder and the other to an isometric force transducer to record contractions.
-
Drug Application: After an equilibration period, add cumulative concentrations of DiMe-C7 to the organ bath to generate a concentration-response curve[18][19][20].
-
Data Analysis: Measure the amplitude of the contractions and calculate the EC50 value (the concentration that produces 50% of the maximal response)[3].
Conclusion
DiMe-C7 exhibits distinct and significant effects in both the central and peripheral nervous systems. Centrally, it is a potent inducer of locomotor hyperactivity, primarily through the modulation of dopaminergic and serotonergic pathways. Peripherally, it demonstrates classic Substance P-like effects, including smooth muscle contraction, and is inferred to play a role in vasodilation, and neurogenic inflammation. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the multifaceted roles of tachykinin receptor agonists and provide a foundation for future studies in the development of novel therapeutics targeting these pathways.
References
- 1. Intra-median raphe infusions of muscimol and the substance P analogue DiMe-C7 produce hyperactivity: role of serotonin neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurochemical consequences following injection of the substance P analogue, DiMe-C7, into the rat ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of (pGlu-5, MePhe-8, Sar-9) substance P (5-11) (DiMe-C7) using a polyacrylamide resin and biological activity on guinea pig ileum and tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of central and peripheral effects of septide with the use of five tachykinin NK1 receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Peripheral substance P induces deficits in hippocampal synaptic plasticity and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rat intracerebroventricular injection. [bio-protocol.org]
- 10. Intracerebroventricular catheter placement and injection [bio-protocol.org]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. What is the Locomotor Activity Test? [sandiegoinstruments.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Guinea Pig Ileum [norecopa.no]
- 19. Contraction of isolated guinea-pig ileum by urotensin II via activation of ganglionic cholinergic neurons and acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacological examination of contractile responses of the guinea-pig isolated ileum produced by μ-opioid receptor antagonists in the presence of, and following exposure to, morphine - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Examination of DiMe-C7's Binding Affinity for the Neurokinin-1 Receptor
A detailed guide for researchers and drug development professionals on the comparative binding characteristics of the substance P analogue, DiMe-C7, to the Neurokinin-1 receptor across various species.
This guide provides a comprehensive comparison of the binding affinity of the metabolically stable substance P analogue, DiMe-C7, to the Neurokinin-1 receptor (NK-1R). For contextual comparison, this guide also includes binding data for the endogenous ligand, Substance P (SP), and two well-characterized NK-1R antagonists, aprepitant and CP-99994. The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation of DiMe-C7 as a potential therapeutic agent.
Comparative Binding Affinity of NK-1R Ligands
The binding affinity of a ligand for its receptor is a critical parameter in drug development, influencing both potency and selectivity. The following table summarizes the available quantitative data on the binding affinity of DiMe-C7, Substance P, aprepitant, and CP-99994 to the NK-1R across different species. It is important to note that direct, quantitative binding affinity data (such as Kᵢ or IC₅₀ values) for DiMe-C7 is limited in publicly available literature. The data presented for DiMe-C7 is derived from a seminal study that characterized its properties relative to Substance P.
| Compound | Species | Receptor Source | Binding Affinity Metric | Value | Reference |
| DiMe-C7 | Rat | Brain membranes | Relative Potency (vs. Substance P) | ~33% | [1] |
| Substance P | Rat | Brain membranes | - | - | [1] |
| Guinea Pig | Ileum | ED₅₀ (functional activity) | 40 nM | [2] | |
| Guinea Pig | Trachea | ED₅₀ (functional activity) | 86 nM | [2] | |
| Aprepitant | Human | Recombinant NK-1R | IC₅₀ | 0.1 nM | |
| CP-99994 | Human | Recombinant NK-1R | Kᵢ | ~1 nM | |
| Rat | Brain | Kᵢ | ~1 nM | ||
| Guinea Pig | Brain | Kᵢ | ~1 nM |
Note on DiMe-C7 Data: The binding affinity of DiMe-C7 for the rat NK-1R was determined to be approximately one-third that of Substance P in a competitive binding assay.[1] Functional activity, measured by the contraction of guinea pig ileum and trachea, resulted in ED₅₀ values of 40 nM and 86 nM, respectively.[2]
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies. Below are detailed protocols for the key experiments cited.
Radioligand Binding Assay for NK-1R
This protocol is a generalized procedure for determining the binding affinity of a test compound for the NK-1 receptor using a radiolabeled ligand.
Objective: To determine the inhibitory constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) of a test compound by measuring its ability to displace a specific radioligand from the NK-1R.
Materials:
-
Biological Source: Membranes prepared from tissues or cells expressing the NK-1R (e.g., rat brain, guinea pig brain, or cell lines transfected with the human NK-1R gene).
-
Radioligand: A high-affinity radiolabeled NK-1R ligand (e.g., [³H]Substance P, [¹²⁵I]Bolton-Hunter labeled Substance P).
-
Test Compound: The compound to be evaluated (e.g., DiMe-C7).
-
Reference Compound: A known NK-1R ligand for determining non-specific binding (e.g., unlabeled Substance P at a high concentration).
-
Assay Buffer: Typically a Tris-HCl buffer containing protease inhibitors and other additives to maintain protein integrity.
-
Filtration Apparatus: A vacuum filtration manifold with glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times to remove endogenous ligands and interfering substances. Resuspend the final pellet in the assay buffer.
-
Assay Setup: In a series of microcentrifuge tubes, combine the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kₔ value), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. The IC₅₀ value is determined from the resulting sigmoidal curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Isolated Tissue Bioassay (e.g., Guinea Pig Ileum Contraction)
This protocol describes a functional assay to measure the biological activity of a substance P analogue like DiMe-C7.
Objective: To determine the potency (ED₅₀) of a compound by measuring its ability to induce contraction in an isolated smooth muscle preparation.
Materials:
-
Tissue: A segment of guinea pig ileum.
-
Organ Bath: A temperature-controlled chamber with a system for recording isometric contractions.
-
Physiological Salt Solution: (e.g., Tyrode's solution) aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).
-
Test Compound: DiMe-C7 at various concentrations.
-
Force Transducer and Recording System: To measure and record muscle contractions.
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and dissect a segment of the ileum. Clean the tissue and suspend it in the organ bath containing the physiological salt solution at 37°C.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a period of time until a stable baseline is achieved.
-
Cumulative Concentration-Response Curve: Add the test compound to the organ bath in a cumulative manner, increasing the concentration stepwise after the response to the previous concentration has reached a plateau.
-
Recording: Record the contractile responses at each concentration.
-
Data Analysis: Plot the magnitude of the contraction against the logarithm of the compound's concentration. The ED₅₀ value, which is the concentration that produces 50% of the maximal response, is determined from this curve.
Visualizing Signaling and Experimental Workflows
To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.
Caption: NK-1R signaling pathway activation by DiMe-C7 or Substance P.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Synthesis and biological properties of enzyme-resistant analogues of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of (pGlu-5, MePhe-8, Sar-9) substance P (5-11) (DiMe-C7) using a polyacrylamide resin and biological activity on guinea pig ileum and tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Substance P Analogue [pGlu(5)-MePhe(8)-MeGly(9)-Substance P (5-11)]
For researchers and scientists in the field of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential safety and disposal information for the substance P analogue, pGlu(5)-MePhe(8)-MeGly(9)-Substance P (5-11), a C-terminal heptapeptide of Substance P that binds to the NK-1 tachykinin receptor.[1][2] Adherence to these procedures is critical for minimizing environmental impact and ensuring a safe laboratory environment.
Hazard and Safety Overview
Emergency Procedures:
| Situation | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[4] |
| Eye Contact | Rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4] |
Disposal Protocol
Proper disposal of pGlu(5)-MePhe(8)-MeGly(9)-Substance P (5-11) is essential to prevent its release into the environment where it could have unintended biological effects. As with many biologically active peptides, this substance should be treated as hazardous chemical waste.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all waste materials containing the substance, including unused product, contaminated consumables (e.g., pipette tips, vials), and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
Avoid mixing with other incompatible waste streams.
-
-
Container Labeling:
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name: "pGlu(5)-MePhe(8)-MeGly(9)-Substance P (5-11)".
-
Include the approximate concentration and quantity of the waste.
-
-
Storage:
-
Store the sealed waste container in a designated, secure secondary containment area away from general laboratory traffic.
-
Follow institutional guidelines for the storage of chemical waste.
-
-
Disposal:
-
Dispose of the waste through your institution's licensed hazardous waste disposal service. Do not discharge down the drain or dispose of with general laboratory trash.[4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Workflow and Disposal Pathway
The following diagram illustrates the typical workflow from experimental use to final disposal of pGlu(5)-MePhe(8)-MeGly(9)-Substance P (5-11).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis of (pGlu-5, MePhe-8, Sar-9) substance P (5-11) (DiMe-C7) using a polyacrylamide resin and biological activity on guinea pig ileum and tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substance P | C63H98N18O13S | CID 36511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling substance P (5-11), pGlu(5)-MePhe(8)-MeGly(9)-
Essential Safety and Handling Guide for Substance P (5-11), pGlu(5)-MePhe(8)-MeGly(9)-
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with the neuropeptide Substance P (5-11), pGlu(5)-MePhe(8)-MeGly(9)-. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your research. While a specific Safety Data Sheet (SDS) for this modified peptide was not located, the following recommendations are based on general safety protocols for peptides and the known biological activity of Substance P.
Substance P and its analogues are biologically active neuropeptides involved in inflammatory processes and pain transmission.[1][2] Therefore, appropriate precautions should be taken to avoid unintended biological effects.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling Substance P (5-11), pGlu(5)-MePhe(8)-MeGly(9)-. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors.[3] |
| Face Shield | Recommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[3] | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used.[3] Consider double-gloving for added protection, especially when handling concentrated solutions.[3] |
| Respiratory Protection | Respirator | Necessary when working with the lyophilized powder to avoid inhalation of fine particles or when handling solutions in poorly ventilated areas.[3] The type of respirator should be selected based on a risk assessment. |
Operational Plan: Step-by-Step Handling Protocol
Proper handling is essential to ensure experimental accuracy and personal safety.
1. Preparation and Weighing:
-
Before handling, ensure the work area is clean and uncluttered.
-
Wear all required PPE as outlined in the table above.
-
To minimize dust inhalation, perform weighing of the powdered peptide in a chemical fume hood or on a bench with minimal air currents.[4][5]
-
Use a clean spatula and weighing paper or a weigh boat.
2. Dissolution/Reconstitution:
-
Consult the product's technical data sheet for solubility information. Peptides are often dissolved in sterile, purified water or a buffer solution. For hydrophobic peptides, organic solvents like DMSO may be necessary for initial dissolution.[3]
-
Add the selected solvent to the vial containing the lyophilized peptide.
-
Gently swirl or vortex the vial to dissolve the peptide completely.[3] Avoid vigorous shaking to prevent denaturation or aggregation.[3][5]
3. Use in Experiments:
-
Handle the peptide solution with care, avoiding splashes and spills.
-
Keep the vial containing the peptide solution closed when not in use to prevent contamination and evaporation.
Storage Procedures
Proper storage is critical to maintain the integrity of the peptide and to prevent contamination or degradation.
| Form | Storage Temperature | Additional Recommendations |
| Lyophilized Powder | -20°C for long-term storage. | Store in a desiccator to prevent moisture absorption.[3] |
| Reconstituted Solution | -20°C or -80°C for long-term storage. | Aliquot the solution to avoid repeated freeze-thaw cycles.[6] |
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following procedures should be followed to ensure safety and environmental compliance.
Spill Response:
-
Evacuate and Secure: Clear the area of all personnel and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, use absorbent materials to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Decontaminate: Clean the spill area with an appropriate disinfectant or cleaning solution.
-
Dispose: Collect all contaminated materials in a sealed, labeled hazardous waste container.
Waste Disposal:
-
Unused Peptide: Unused or expired lyophilized peptide and concentrated stock solutions are considered chemical waste.[3]
-
Contaminated Materials: All materials that have come into contact with the peptide, including pipette tips, gloves, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.[3]
-
Disposal: Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[7] Do not dispose of peptides down the drain or in regular trash.[4]
Visual Guides
The following diagrams illustrate the workflow for safe handling and the decision-making process for PPE selection.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
